2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWSYAJGXPQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615529 | |
| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178313-67-2 | |
| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5748-43-6), a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, key data, and insights into the synthesis and characterization of this compound.
Chemical Identity and Core Properties
This compound, also known as 4-(2-methylphenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a methyl group at the 2'-position. This substitution pattern imparts specific steric and electronic features that influence its chemical behavior and potential applications, such as in the synthesis of potent antifungal agents.[1][2]
A summary of its fundamental physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| CAS Number | 5748-43-6 | [1][2] |
| Melting Point | 173-175 °C | [1][2] |
| Boiling Point (Predicted) | 364.2 ± 21.0 °C | [1][2] |
| pKa (Predicted) | 4.20 ± 0.10 | [1][2] |
| XLogP3 (Calculated) | 3.4 | [3] |
| Appearance | White to off-white powder or solid | Inferred from general properties of similar compounds |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Diagrammatic Representation of the Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for the synthesis of biphenyl carboxylic acids.[4]
Materials:
-
4-Bromobenzoic acid
-
2-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Analytical Methodologies
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this compound.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Determination of Acid Dissociation Constant (pKa)
The pKa can be experimentally determined by potentiometric titration.
Sources
An In-Depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. The guide details its chemical identity, including its CAS number and IUPAC name, and offers an in-depth exploration of its synthesis, with a particular focus on the Suzuki-Miyaura coupling reaction. Key physicochemical properties are presented, alongside a discussion of its current and potential applications in drug discovery and development, particularly in the context of anticancer and anti-inflammatory research. This document serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of Biphenyl Carboxylic Acids
Biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Their rigid, planar geometry allows for specific interactions with biological targets, while the carboxylic acid moiety provides a key site for hydrogen bonding and salt formation, influencing pharmacokinetic properties such as solubility and bioavailability. The strategic placement of substituents on the biphenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological activity.
This guide focuses on a specific, yet important, member of this class: This compound .
The presence of the methyl group at the 2-position introduces a subtle yet significant steric hindrance, influencing the conformation of the biphenyl system and potentially impacting its binding affinity to target proteins. This technical guide will delve into the synthesis, properties, and applications of this intriguing molecule.
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling
The construction of the biaryl bond is the cornerstone of synthesizing this compound. Among the various cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura coupling stands out as a highly efficient and versatile method for this purpose. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of the title compound.
Materials:
-
4-Bromobenzoic acid
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1 M HCl to precipitate the crude product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a white solid.
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: A flowchart illustrating the key steps in the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| Appearance | White to off-white solid | --- |
| Melting Point | 155-159 °C (experimental) | --- |
| Boiling Point | 409.6±25.0 °C (predicted) | --- |
| pKa | 4.05±0.10 (predicted) | --- |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone. | --- |
| LogP | 3.8 (predicted) | --- |
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Applications in Drug Discovery and Development
The biphenyl carboxylic acid scaffold is a versatile starting point for the development of new therapeutic agents. The specific substitution pattern of this compound makes it an interesting candidate for various drug discovery programs.
Anticancer Potential
Derivatives of biphenyl carboxylic acids have shown promise as anticancer agents. These compounds can be designed to inhibit specific enzymes or protein-protein interactions that are crucial for cancer cell proliferation and survival. For instance, some biphenyl derivatives have been investigated as inhibitors of histone deacetylases (HDACs) or as modulators of nuclear receptors.
Anti-inflammatory Agents
The structural similarity of biphenyl carboxylic acids to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as anti-inflammatory agents. They can be explored as inhibitors of cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.
High-Throughput Screening for Enzyme Inhibition
A common application for novel compounds like this compound is in high-throughput screening (HTS) campaigns to identify inhibitors of specific enzymes. The following diagram illustrates a typical workflow for such a screening process.
Caption: A generalized workflow for a high-throughput screening campaign to identify enzyme inhibitors from a compound library.
Conclusion
This compound is a valuable building block in the fields of medicinal chemistry and materials science. Its synthesis is readily achieved through robust methods like the Suzuki-Miyaura coupling, and its structural features make it an attractive scaffold for the design of novel bioactive molecules. Further investigation into its biological activities and the development of its derivatives could lead to the discovery of new therapeutic agents for a range of diseases. This technical guide provides a solid foundation of knowledge for researchers looking to explore the potential of this and related biphenyl carboxylic acids.
References
-
PubChem. 2'-Methyl-biphenyl-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemist, Senior Application. (Year).
-
PubChem. 4-(2-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Introduction: The Significance of Biphenyl Carboxylic Acids in Drug Discovery
An In-depth Technical Guide to the Crystal Structure of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and crystallographic analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and related molecular entities.
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their utility is prominently demonstrated in non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen, where the biphenyl moiety provides a rigid framework for interaction with biological targets. The carboxylic acid group is a key pharmacophore, often involved in critical hydrogen bonding interactions within enzyme active sites.[1] The specific compound, this compound (Molecular Formula: C₁₄H₁₂O₂, Molecular Weight: 212.24 g/mol ), is of particular interest for its potential as a building block in the synthesis of novel therapeutics, including antifungal and anticancer agents.[2][3]
Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount.[4][5] This knowledge allows for the rational design of new drug candidates, the optimization of solid-state properties to improve bioavailability, and the control of polymorphism, which can significantly impact a drug's stability and efficacy.[6]
Synthesis and Material Preparation
The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.
Synthetic Pathway
The general synthetic route involves the palladium-catalyzed coupling of a methyl-substituted phenylboronic acid with a bromo-substituted benzoic acid derivative, followed by hydrolysis of the resulting ester.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Coupling Reaction: To a degassed solution of methyl 4-bromobenzoate (1 equivalent) and 2-methylphenylboronic acid (1.1 equivalents) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of 2 M sodium carbonate (3 equivalents).
-
Catalyst Addition: Purge the mixture with nitrogen or argon for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2'-methyl-[1,1'-biphenyl]-4-carboxylate.[7]
-
Purification of Ester: Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux until the ester is fully consumed (monitored by TLC).
-
Acidification and Precipitation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution with 2 M hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
Final Product Collection: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid.
Physicochemical and Predicted Crystallographic Properties
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, we can predict its key crystallographic parameters based on closely related structures and general principles of small molecule crystallography.
| Property | Value / Predicted Value | Source / Basis |
| Chemical Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| Predicted Crystal System | Monoclinic | Analogy to similar biphenyls |
| Predicted Space Group | P2₁/c | Common for centrosymmetric molecules |
| Predicted Unit Cell Dimensions | a ≈ 6-8 Å, b ≈ 10-15 Å, c ≈ 12-18 Å, β ≈ 95-105° | Based on related structures |
| Molecules per Unit Cell (Z) | 4 | Typical for this space group |
| Key Structural Feature | Dihedral angle between phenyl rings | Expected to be non-planar due to steric hindrance from the 2-methyl group. |
| Dominant Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers | A highly probable and strong supramolecular synthon.[8] |
Crystal Structure Analysis: A Methodological Guide
The determination of the crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD), a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms.[9][10]
Step 1: Single Crystal Growth
The cornerstone of a successful SC-XRD analysis is the availability of a high-quality single crystal.[11] For this compound, slow evaporation from a suitable solvent system is a primary method for obtaining diffraction-quality crystals.
Protocol for Crystal Growth:
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, ethyl acetate, acetone, chloroform, and mixtures thereof) to find a system where the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with parafilm and puncture a few small holes with a needle. This slows the rate of evaporation, allowing for the formation of larger, more ordered crystals.
-
Incubation: Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Step 2: X-ray Diffraction Data Collection
Once a suitable crystal (ideally 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Data Collection Protocol:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection Parameters: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. The X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is activated.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, recording the intensity and position of thousands of diffraction spots.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to generate a list of reflection intensities.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The atomic positions and thermal displacement parameters are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The output is a Crystallographic Information File (CIF).[4]
Predicted Molecular and Crystal Structure
Based on analogues, the crystal structure of this compound is expected to exhibit several key features:
-
Molecular Conformation: The presence of the methyl group at the 2'-position will create steric hindrance, forcing the two phenyl rings to be twisted relative to each other. The dihedral angle between the mean planes of the two rings is predicted to be in the range of 40-60°.
-
Intermolecular Interactions: The carboxylic acid moieties are expected to form strong intermolecular O-H···O hydrogen bonds, creating centrosymmetric dimers. This is a very common and stable supramolecular synthon for carboxylic acids.
Caption: Predicted hydrogen-bonded dimer of this compound.
-
Crystal Packing: These dimeric units will then pack into a three-dimensional lattice, likely stabilized by weaker C-H···O and π-π stacking interactions. The overall packing efficiency will be influenced by the non-planar nature of the molecule.
Implications for Drug Development
A thorough understanding of the crystal structure of this compound is crucial for its application in drug development.
-
Structure-Activity Relationship (SAR): The determined bond lengths, bond angles, and torsion angles provide the precise geometry of the molecule. This information is invaluable for computational modeling and docking studies, helping to predict how derivatives might interact with a biological target.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different solubilities, dissolution rates, and stabilities.[6] Identifying and characterizing the most stable polymorph is a critical step in ensuring the long-term stability and consistent performance of a drug product.
-
Intellectual Property: A novel and well-characterized crystal form can be a patentable entity, providing a significant competitive advantage.
References
-
PrepChem. Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. Available from: [Link]
-
Cambridge Crystallographic Data Centre. CCDC 1434415: Experimental Crystal Structure Determination. The University of Manchester. Available from: [Link]
-
PubChem. 2'-Methyl-biphenyl-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]
-
University of Waterloo. About Single X-ray Diffraction. Available from: [Link]
-
Iowa Research Online. CCDC 1958363: Experimental Crystal Structure Determination. The University of Iowa. Available from: [Link]
-
PubChem. 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]
-
PubMed Central. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]
-
The University of Aberdeen Research Portal. Experimental Crystal Structure Determination. Available from: [Link]
-
PubChem. 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
NIST WebBook. Biphenyl-4-carboxylic acid. National Institute of Standards and Technology. Available from: [Link]
-
PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. Available from: [Link]
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MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available from: [Link]
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CCDC. A short guide to Crystallographic Information Files. Available from: [Link]
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- 10. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
An In-depth Technical Guide to the Solubility of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Given the scarcity of publicly available empirical solubility data for this specific compound, this document leverages established principles of physical organic chemistry, data from closely related analogues, and standardized methodologies to provide a robust framework for researchers, scientists, and drug development professionals.
Executive Summary
Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is fundamental to process development, formulation, and ensuring bioavailability.[1] this compound, with its biphenyl core, carboxylic acid moiety, and a methyl group, presents a unique combination of polar and non-polar features that dictate its interaction with various organic solvents. This guide will delve into the theoretical underpinnings of its solubility, present and interpret solubility data from a close structural analogue, provide detailed experimental protocols for determining its solubility, and discuss modern computational approaches for solubility prediction.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem CID: 2759815 |
| Molecular Weight | 212.24 g/mol | PubChem CID: 2759815 |
| XLogP3 | 3.4 | PubChem CID: 2759815 |
| Hydrogen Bond Donors | 1 | PubChem CID: 2759815 |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 2759815 |
The positive XLogP3 value indicates a preference for a non-polar environment over an aqueous one, suggesting that the compound will generally be more soluble in organic solvents than in water. The presence of a carboxylic acid group provides a site for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen and hydroxyl oxygen), which will significantly influence its interaction with protic and aprotic polar solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is a balance between the non-polar character of the biphenyl rings and the polar nature of the carboxylic acid group.
Key Influencing Factors:
-
Polarity: Solvents can be broadly categorized as polar or non-polar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic. The carboxylic acid group of the target molecule will interact favorably with polar solvents, especially those capable of hydrogen bonding.
-
Hydrogen Bonding: The ability of the carboxylic acid to form hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols. Carboxylic acids can even form stable dimers in non-polar solvents through intermolecular hydrogen bonding.[2]
-
Molecular Structure and Size: The large, hydrophobic surface area of the biphenyl core will favor solubility in less polar or aromatic solvents. The presence of the methyl group on one of the phenyl rings slightly increases the molecule's non-polar character and may influence crystal packing, which in turn affects the energy required to dissolve the solid. As the non-polar hydrocarbon portion of a molecule increases, its solubility in water and polar solvents generally decreases.[3]
Solubility Profile: An Analog-Based Approach
Table 1: Experimental Solubility of 4-Biphenylcarboxylic Acid (Mole Fraction, x) at 298.15 K (25 °C)
| Solvent | Mole Fraction (x) | Qualitative Solubility |
| Methanol | 0.01018 | Soluble |
| Ethanol | 0.01089 | Soluble |
| N-propanol | 0.01168 | Soluble |
| Isopropanol | 0.01132 | Soluble |
| N-butanol | 0.01255 | Soluble |
| Isobutanol | 0.01198 | Soluble |
| Benzene | 0.00331 | Sparingly Soluble |
| Methyl Acetate | 0.02105 | Very Soluble |
| Ethyl Acetate | 0.01987 | Very Soluble |
Data extracted from the Journal of Chemical & Engineering Data, 2021, 66, 12, 4567–4578.[2]
Interpretation and Extrapolation to this compound:
-
High Solubility in Alcohols and Acetates: 4-Biphenylcarboxylic acid demonstrates good solubility in alcohols and acetate solvents. This is due to the strong hydrogen bonding interactions between the carboxylic acid group and the solvent molecules. It is highly probable that This compound will also exhibit good solubility in these solvents.
-
Lower Solubility in Aromatic Solvents: The solubility in benzene is significantly lower. While the biphenyl core has an affinity for the aromatic solvent, the polar carboxylic acid group is less favorably solvated.
-
The Impact of the Methyl Group: The addition of a methyl group in the 2-position of the biphenyl ring in our target molecule will have two primary effects. Firstly, it will slightly increase the overall lipophilicity and non-polar character of the molecule. This might lead to a slight decrease in solubility in highly polar solvents and a potential increase in solubility in less polar or aromatic solvents like toluene, compared to the unsubstituted analog. Secondly, the methyl group can introduce steric hindrance that may disrupt the crystal lattice packing of the solid, potentially making it easier to dissolve and thus increasing its solubility . The net effect of these competing factors can only be definitively determined through experimental measurement.
Based on these considerations, a predicted qualitative solubility profile for this compound is presented below.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvents capable of strong hydrogen bond acceptance and solvating a wide range of compounds. | |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | Favorable interactions with the biphenyl core, but poor solvation of the carboxylic acid. The methyl group may slightly enhance solubility over the unsubstituted analog. |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Insoluble | The molecule's polarity from the carboxylic acid group is too high for significant solubility in non-polar aliphatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some solvation of both the polar and non-polar regions of the molecule. |
Experimental Determination of Solubility
To obtain definitive quantitative data, experimental measurement is essential. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent when the dissolved and solid states are in equilibrium.[5]
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the steps to accurately measure the thermodynamic solubility of this compound.
Workflow for Thermodynamic Solubility Determination
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The Genesis of a Blockbuster Moiety: A Technical Guide to the Discovery and History of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This seemingly unassuming molecule is a cornerstone in the synthesis of a multi-billion dollar class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." Understanding its origins and the development of its synthesis is crucial for chemists and pharmacologists working on novel therapeutics targeting the renin-angiotensin system.
Introduction: The Unseen Pillar of Cardiovascular Medicine
The story of this compound is intrinsically linked to the monumental effort to combat cardiovascular disease. The renin-angiotensin system (RAS), a key regulator of blood pressure, became a prime target for therapeutic intervention in the latter half of the 20th century. The discovery that angiotensin II, a potent vasoconstrictor, exerted its effects through specific receptors led to a quest for antagonists that could block its action. This journey culminated in the development of the sartan class of drugs, with Losartan being the first to reach the market in 1995. At the heart of many of these life-saving medications lies the biphenyl scaffold, and this compound has emerged as a critical building block in their industrial-scale synthesis.
Historical Perspective: The Dawn of Biaryl Synthesis
The creation of a carbon-carbon bond between two aromatic rings, the fundamental challenge in synthesizing biphenyls, has a rich history. Early methods, while groundbreaking for their time, were often harsh and low-yielding.
Early Explorations: The Gomberg-Bachmann and Ullmann Reactions
The Gomberg-Bachmann reaction , first reported in 1924, provided an early pathway to unsymmetrical biaryls through the reaction of a diazonium salt with an aromatic compound.[1][2] However, this method often suffered from low yields and a lack of regioselectivity.
Another classical method, the Ullmann reaction , discovered in 1901, involved the copper-mediated coupling of two aryl halides.[3][4][5][6] While effective for symmetrical biaryls, its application to unsymmetrical biphenyls was more challenging and required harsh reaction conditions.
These early methods laid the groundwork for biaryl synthesis but were not amenable to the efficient and specific construction of complex molecules like the precursors to sartans.
The Modern Era: Palladium-Catalyzed Cross-Coupling and the Rise of the Sartans
The landscape of organic synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These methods offered unprecedented efficiency, selectivity, and functional group tolerance, paving the way for the streamlined synthesis of complex pharmaceuticals.
The Suzuki-Miyaura Coupling: A Paradigm Shift
The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, has become the workhorse for industrial-scale biaryl synthesis.[7][8] Its mild reaction conditions, commercial availability of a wide array of boronic acids, and tolerance of various functional groups make it ideal for the synthesis of sartan intermediates.
A common route to the core of this compound involves the coupling of a suitably substituted boronic acid with a toluene derivative.
Figure 1: Generalized Suzuki-Miyaura Coupling for Biphenyl Synthesis.
The Negishi Coupling: An Alternative Powerhouse
The Negishi coupling , which utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organohalide, offers another powerful tool for constructing the biphenyl core.[9][10][11][12][13] Organozinc compounds can be readily prepared and often exhibit high reactivity and selectivity.
Figure 2: Generalized Negishi Coupling for Biphenyl Synthesis.
Synthesis of this compound: A Practical Approach
The industrial synthesis of this compound often proceeds through a key intermediate, 4'-methyl-2-cyanobiphenyl. This intermediate can be efficiently synthesized via modern cross-coupling reactions, followed by hydrolysis of the nitrile group to the desired carboxylic acid.
Step 1: Synthesis of 4'-Methyl-2-cyanobiphenyl
A widely used method for the synthesis of 4'-methyl-2-cyanobiphenyl is the Suzuki coupling of 2-bromobenzonitrile with 4-methylphenylboronic acid.
Experimental Protocol: Suzuki Coupling for 4'-Methyl-2-cyanobiphenyl
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and a base, typically aqueous sodium carbonate (2.0 eq).
-
Solvent: A mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water is used.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
-
Workup: After cooling to room temperature, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 4'-methyl-2-cyanobiphenyl.
Step 2: Hydrolysis of 4'-Methyl-2-cyanobiphenyl
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis of 4'-Methyl-2-cyanobiphenyl
-
Reaction Setup: In a round-bottom flask, dissolve 4'-methyl-2-cyanobiphenyl (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 30% w/v), in excess.[14][15]
-
Reaction: The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Workup: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, causing the carboxylic acid to precipitate.
-
Isolation: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and dried to afford this compound.[16]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [17] |
| Molecular Weight | 212.24 g/mol | [17] |
| Appearance | White to light yellow solid | [14][15] |
| Melting Point | 146-148 °C | [18] |
| CAS Number | 5748-43-6 | [17] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum exhibits a characteristic strong absorption for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
The Pivotal Role in SARTAN Synthesis
This compound and its derivatives are indispensable intermediates in the synthesis of several major sartan drugs. The biphenylmethyl moiety is a common structural feature of many ARBs, and this compound provides a convenient and efficient route to introduce this key fragment.
Figure 3: Role of this compound as a key intermediate in the synthesis of various sartans.
Telmisartan
In the synthesis of Telmisartan, 4'-methylbiphenyl-2-carboxylic acid is a key starting material.[16] It is typically converted to its methyl or ethyl ester, which then undergoes further functionalization, including bromination of the methyl group, to allow for coupling with the benzimidazole core of the Telmisartan molecule.[19][20]
Olmesartan
The synthesis of Olmesartan also utilizes a biphenyl intermediate derived from similar precursors. The biphenyl moiety is coupled with the imidazole portion of the Olmesartan structure.
Candesartan
For the synthesis of Candesartan, a biphenyl intermediate is crucial for coupling with the benzimidazole-7-carboxylic acid moiety. The synthesis often involves the use of a protected tetrazole on the biphenyl ring, which is later deprotected.
Conclusion
From its conceptual origins in the early days of organic chemistry to its current status as a vital component in the production of life-saving medications, the journey of this compound is a testament to the power of synthetic innovation. The development of efficient and scalable synthetic routes, particularly through palladium-catalyzed cross-coupling reactions, has been instrumental in making sartan drugs widely accessible. For researchers in drug discovery and development, a thorough understanding of the history, synthesis, and applications of this key intermediate provides a solid foundation for the design and creation of the next generation of cardiovascular therapeutics.
References
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- US5892094A, Process for preparing 4'-methyl-2-cyanobiphenyl.
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- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal C
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Unlocking the Research Potential of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid: A Technical Guide for Innovators
Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Motif
In the landscape of modern chemical research, certain molecular frameworks consistently emerge as cornerstones for innovation. The biphenyl carboxylic acid scaffold is one such "privileged structure," particularly in the realms of medicinal chemistry and materials science.[1] Its prevalence stems from a unique combination of structural rigidity, conferred by the biphenyl core, and the versatile chemical reactivity of the carboxylic acid group. This duality allows for the systematic exploration of chemical space, leading to the development of a wide array of functional molecules, from potent pharmaceuticals to high-performance materials.[2][3]
While the broader class of biphenyl carboxylic acid derivatives has been extensively studied, with notable examples including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Fenbufen, the specific potential of many individual isomers remains largely untapped.[2] This guide focuses on one such molecule: 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid . To date, specific research applications for this particular isomer are not extensively documented in publicly available literature. Therefore, this document serves as a forward-looking technical guide, grounded in established principles, to illuminate the potential research applications of this promising compound for researchers, scientists, and drug development professionals. By examining its structural nuances and drawing logical parallels from well-characterized analogs, we will explore its potential in drug discovery, materials science, and as a tool for fundamental biological inquiry.
Molecular Profile and Synthesis
The defining features of this compound are the carboxylic acid at the 4-position and a methyl group at the 2-position of the same phenyl ring. The methyl group's placement is significant; its steric bulk is expected to induce a torsional angle between the two phenyl rings, a property that can be exploited to fine-tune interactions with biological targets or influence the packing of molecules in a solid state.
Physicochemical Properties
| Property | Predicted Value/Range | Significance in Research Applications |
| Molecular Formula | C₁₄H₁₂O₂ | Defines the elemental composition and molar mass. |
| Molecular Weight | 212.24 g/mol | Crucial for stoichiometric calculations in synthesis and assays. |
| logP (Octanol/Water) | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. Important for drug delivery and formulation. |
| pKa | ~4.0 - 4.5 | The acidic nature of the carboxylic acid group is critical for its potential role in mimicking substrates of enzymes like cyclooxygenase and for forming salts to improve solubility. |
| Polar Surface Area | ~37.3 Ų | Influences cell membrane permeability and interactions with polar residues in protein binding sites. |
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling
The most versatile and widely adopted method for synthesizing biphenyl carboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This approach offers high yields and excellent functional group tolerance. A plausible and efficient synthesis of this compound would involve the coupling of 4-bromo-3-methylbenzoic acid with phenylboronic acid.
Caption: Proposed synthesis of this compound.
Potential Research Application 1: Development of Novel Anti-Inflammatory Agents
A significant number of commercially successful NSAIDs are derivatives of biphenyl carboxylic acid or a related propionic acid.[5][6] These drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[7]
Scientific Rationale
The structural resemblance of this compound to known NSAIDs makes it a compelling candidate for anti-inflammatory drug discovery. The carboxylic acid moiety can mimic the arachidonic acid substrate, anchoring the molecule in the active site of COX enzymes through an interaction with a key arginine residue.[6] The biphenyl scaffold provides a rigid framework for positioning other functional groups, and the 2-methyl group could potentially confer selectivity for one of the COX isoforms (COX-1 or COX-2), which is a critical factor in the safety profile of modern NSAIDs.
Caption: Inhibition of the prostaglandin synthesis pathway by a potential NSAID.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin or Celecoxib (positive controls)
-
DMSO (solvent for compounds)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions or controls. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Use a non-linear regression analysis to calculate the IC₅₀ value.
Potential Research Application 2: Monomer for Advanced Polymers and Materials
The rigid and planar nature of the biphenyl unit makes it a valuable component in the design of advanced materials, including liquid crystals and high-performance polymers.[3] The presence of the carboxylic acid provides a convenient handle for polymerization reactions.
Scientific Rationale
This compound can be envisioned as a monomer for creating polymers with tailored properties. For example, it could be converted to an acyl chloride or ester and then polymerized to form polyesters or polyamides. The rigidity of the biphenyl backbone would likely impart high thermal stability and mechanical strength to the resulting polymer. Furthermore, the non-coplanar arrangement of the phenyl rings, induced by the 2-methyl group, could disrupt chain packing, potentially leading to amorphous materials with interesting optical properties, which could be relevant for applications like organic light-emitting diodes (OLEDs).[8] While simple methylbiphenyl is not suitable for OLEDs, functionalized biphenyls are key components.[8]
Caption: Workflow for the synthesis of a polymer from the topic molecule.
Experimental Protocol: Synthesis of a Polyester
Objective: To synthesize a polyester using this compound and a diol.
Materials:
-
This compound
-
Thionyl chloride (for activation)
-
A diol (e.g., 1,4-butanediol)
-
Anhydrous pyridine (as a catalyst and acid scavenger)
-
Anhydrous solvent (e.g., dichloromethane)
-
Methanol (for precipitation)
Procedure:
-
Monomer Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Polymerization: Dissolve the acyl chloride and 1,4-butanediol in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Catalyst Addition: Slowly add anhydrous pyridine to the solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Polymer Precipitation: Pour the viscous reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification and Drying: Filter the polymer, wash it with methanol, and dry it in a vacuum oven.
-
Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight distribution, Differential Scanning Calorimetry (DSC) for thermal properties, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Conclusion and Future Outlook
This compound stands as a molecule of significant, yet underexplored, potential. Its structural features—a rigid biphenyl core, a reactive carboxylic acid, and a strategically placed methyl group—position it as a versatile building block for a multitude of research applications. This guide has outlined its plausible utility in the development of novel anti-inflammatory agents and as a monomer for advanced materials, providing detailed, actionable experimental protocols for its initial investigation.
The true value of this compound will only be revealed through empirical investigation. The proposed research avenues are not exhaustive; its unique stereochemistry could be leveraged in asymmetric synthesis, or it could serve as a scaffold for new classes of bioactive compounds. It is our hope that this guide will inspire researchers to explore the rich chemistry of this compound and unlock its full scientific potential.
References
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- Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
- Jain, Z. J., & Mishra, R. K. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2474-S2490.
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PubChem. (n.d.). 2'-Methyl-biphenyl-4-carboxylic acid. Retrieved from [Link]
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PubMed. (1989). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2'-Methyl-biphenyl-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. Retrieved from [Link]
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PubMed. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it?. Retrieved from [Link]
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ResearchGate. (n.d.). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Theoretical Exploration of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting theoretical and computational analyses of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. Biphenyl scaffolds are prevalent in medicinal chemistry, and understanding their conformational and electronic properties is paramount for rational drug design.[1][2][3] This document moves beyond a simple recitation of methods, offering a strategic rationale for procedural choices, from selecting the level of theory to interpreting the resulting data in a drug development context. We will detail robust, self-validating protocols for geometric optimization, conformational analysis, and the calculation of key electronic descriptors, equipping researchers with the knowledge to predict molecular behavior and guide synthesis and screening efforts.
Introduction: The Strategic Value of Computational Insight
This compound is a fascinating molecule for theoretical study due to its inherent structural tensions. The biphenyl core is a privileged scaffold in numerous therapeutic agents, prized for its ability to position functional groups in precise three-dimensional orientations.[2][4] However, the introduction of a methyl group at the 2-position creates significant steric hindrance, forcing the two phenyl rings out of planarity. This twist, defined by the C-C-C-C dihedral angle, is a critical determinant of the molecule's shape, flexibility, and, ultimately, its biological activity. The carboxylic acid moiety further adds a site for hydrogen bonding and potential ionization, crucial for receptor interaction and pharmacokinetic properties.
Theoretical calculations provide a powerful, cost-effective lens through which to explore these properties before a single molecule is synthesized. By employing quantum mechanical methods, we can build a detailed understanding of:
-
Conformational Preferences: What is the lowest-energy shape of the molecule? How much energy is required to twist it?
-
Electronic Landscape: Where are the electron-rich and electron-poor regions? How might it interact with a biological target?
-
Chemical Reactivity: Which parts of the molecule are most likely to engage in chemical reactions or interactions?
This guide will walk through the essential calculations to build this understanding from first principles.
Foundational Methodology: Selecting the Right Tools
The reliability of any theoretical study hinges on the choice of computational method and basis set. For a molecule of this nature—an organic compound with no heavy metals—Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[5]
Justification of the Chosen Level of Theory
We recommend the B3LYP functional combined with the 6-31G(d) basis set (denoted as B3LYP/6-31G(d)) as a robust starting point for all calculations.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it incorporates a portion of exact Hartree-Fock exchange with DFT exchange-correlation.[6] It has a long and successful track record for predicting the geometries and thermochemical properties of a vast array of organic molecules.[7][8] While newer functionals exist, B3LYP's performance is well-documented, making it a trustworthy choice.[7][8] For many organic systems, it provides results that are "right for the right reasons" due to a fortunate cancellation of errors.[6][8]
-
6-31G(d) Basis Set: This Pople-style basis set is a split-valence set, meaning it uses two sets of functions to describe valence electrons, providing flexibility. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These functions are crucial for accurately describing the anisotropic electron distribution in pi systems (the phenyl rings) and strained geometries, such as the twisted biphenyl core. It represents a minimal basis set that can be effectively used for organic molecules, striking a balance between accuracy and computational demand.[6]
This combination, B3LYP/6-31G(d), provides a cost-effective and reliable foundation for understanding the fundamental properties of our target molecule.
The Importance of Solvation
Calculations performed in a vacuum ("gas phase") are a necessary first step, but they don't reflect the reality of a biological or solution-phase environment. The carboxylic acid group, in particular, will be heavily influenced by solvent. We will incorporate the Polarizable Continuum Model (PCM) to account for these effects.[9][10] PCM models the solvent as a continuous, polarizable medium, which is a computationally efficient way to capture the bulk electrostatic effects of a solvent like water or DMSO.[9][10][11][12]
Core Computational Workflow
The following sections detail the step-by-step protocols for a comprehensive theoretical analysis. The overall process is designed to be logical and self-validating, where the output of one step provides a reliable input for the next.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density. Their energies are direct indicators of chemical reactivity. [13][14]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor. [15]* LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor. [15]* HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. [13][15] In a drug-receptor interaction, the drug's HOMO may donate electrons to the receptor's LUMO, or the drug's LUMO may accept electrons from the receptor's HOMO. [16]Understanding these energies is the first step in predicting binding mechanisms. [16][17]
Molecular Electrostatic Potential (MEP)
An MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface. [18][19]It is invaluable for predicting non-covalent interactions, particularly hydrogen bonding and electrostatic complementarity with a protein binding site. [20][21] Protocol for MEP Calculation and Visualization:
-
Calculation: Perform a single-point energy calculation on the optimized geometry, ensuring to include keywords to save the necessary data for generating the potential (e.g., pop=full iop(6/33=2,6/42=6) in Gaussian).
-
Visualization: Use visualization software (e.g., GaussView, Avogadro, VMD) to map the calculated potential onto the molecule's electron density surface. [20][22] * Red Regions: Indicate negative electrostatic potential (electron-rich areas), such as the oxygen atoms of the carboxylic acid. These are sites attractive to positive charges (e.g., hydrogen bond donors, metal ions).
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), such as the acidic proton of the carboxylic acid. These are sites attractive to negative charges (e.g., hydrogen bond acceptors).
-
The MEP map provides a direct visual hypothesis for how the molecule will orient itself within a binding pocket to maximize favorable electrostatic interactions. [21][23][24] Table 2: Predicted Electronic Properties
| Property | Predicted Value (Gas Phase) | Predicted Value (PCM, Water) | Significance |
|---|---|---|---|
| HOMO Energy (eV) | Calculated Value | Calculated Value | Electron-donating ability |
| LUMO Energy (eV) | Calculated Value | Calculated Value | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Chemical reactivity/stability |
(Note: Placeholder "Calculated Value" would be replaced with actual numerical output from the computation.)
Application in Drug Development
The theoretical data generated through these protocols are not merely academic. They form the foundation for more advanced drug design techniques.
-
3D-QSAR (Quantitative Structure-Activity Relationship): The calculated properties (e.g., steric fields from the optimized geometry, electrostatic fields from the MEP) can be used as descriptors in 3D-QSAR models. [25]These models correlate the physicochemical properties of a series of molecules with their biological activity, enabling the prediction of potency for novel, unsynthesized compounds. [1][3][26]* Pharmacophore Modeling: The MEP map and the 3D structure directly inform the creation of a pharmacophore hypothesis. The key features—hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers—can be mapped out and used to search databases for new chemical scaffolds with similar interaction potential. [1][2]* Informing Molecular Docking: While docking programs use simplified force fields, a DFT-optimized structure provides a much more accurate and realistic starting conformation for the ligand than one generated from simple 2D-to-3D conversion. This improves the reliability of docking predictions.
Conclusion: A Foundation for Rational Design
This guide has outlined a robust, multi-step computational workflow for the in-depth theoretical analysis of this compound. By systematically determining the molecule's conformational preferences and electronic landscape, researchers can gain critical insights that directly inform rational drug design. The causality behind each methodological choice—from the B3LYP functional to the inclusion of the PCM solvation model—ensures that the results are not only predictive but also scientifically sound. The data generated through these protocols serve as a powerful foundation for subsequent QSAR, pharmacophore, and molecular docking studies, ultimately accelerating the discovery of novel therapeutic agents.
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Title: 3D-QSAR, molecular docking, and molecular dynamics analysis of novel biphenyl-substituted pyridone derivatives as potent HIV-1 NNRTIs Source: Journal of Biomolecular Structure and Dynamics URL: [Link]
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Title: Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) Source: Chemical Research in Toxicology URL: [Link]
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Title: Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide Source: YouTube URL: [Link]
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Title: Multifaceted 3D-QSAR analysis for the identification of pharmacophoric features of biphenyl analogues as aromatase inhibitors Source: Journal of Biomolecular Structure and Dynamics URL: [Link]
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Title: QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity Source: Journal of Analytical & Pharmaceutical Research URL: [Link]
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Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Source: YouTube URL: [Link]
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Title: Molecular Electrostatic Potential (MEP) Source: University of Regensburg URL: [Link]
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Title: Viewing Electrostatic Potential Maps Source: Avogadro URL: [Link]
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Title: ubiquity of B3LYP/6-31G* Source: Reddit URL: [Link]
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Title: Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System Source: Inpressco URL: [Link]
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Title: Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations Source: AIMS Press URL: [Link]
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Title: Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem Source: Journal of Chemical Theory and Computation URL: [Link]
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Title: HOMO and LUMO orbitals of investigated compounds Source: ResearchGate URL: [Link]
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Title: Conformational analysis of biphenyls: an upside-down view Source: Henry Rzepa's Blog URL: [Link]
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Title: What does B3LYP do well? What does it do badly? Source: Chemistry Stack Exchange URL: [Link]
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Title: Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl Source: ResearchGate URL: [Link]
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Title: 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid Source: PubChem URL: [Link]
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Title: Geometry and torsional motion of biphenyl in the ground and first excited singlet state Source: The Journal of Chemical Physics URL: [Link]
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Title: Conformations of Biphenyls Source: Chemistry LibreTexts URL: [Link]
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Title: Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09 Source: Dr. Joaquin Barroso's Blog URL: [Link]
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Title: Chirality of symmetrically substituted biphenyl Source: Chemistry Stack Exchange URL: [Link]
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Title: [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester Source: PubChem URL: [Link]
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Title: Methyl 4-biphenylcarboxylate Source: PubChem URL: [Link]
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Title: Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14 Source: ResearchGate URL: [Link]
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Methodological & Application
detailed experimental protocol for Suzuki coupling synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
An Application Note and Detailed Experimental Protocol for the Synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid via Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a key structural motif found in various pharmacologically active molecules and advanced materials.[1] The protocol is centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3] This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations for experimental choices, detailed step-by-step instructions, safety considerations, and characterization guidelines to ensure reproducible and high-yield synthesis.
Principle and Significance
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][6] Its advantages, including the use of commercially available, relatively stable, and environmentally benign boronic acid reagents, make it preferable to many other cross-coupling methods, particularly for industrial-scale synthesis.[2][4]
The target molecule, this compound, is synthesized by coupling 4-bromobenzoic acid with (2-methylphenyl)boronic acid. This biaryl structure is a valuable intermediate in drug discovery and materials science.
Reaction Scheme:
Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzoic acid and (2-methylphenyl)boronic acid.
The Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl halide (4-bromobenzoic acid). This is often the rate-determining step, breaking the carbon-halogen bond and forming a Pd(II) intermediate.[2][3]
-
Transmetalation : The organoboron reagent ((2-methylphenyl)boronic acid) is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[2][9] The role of the base is crucial for this step.[3]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple to form the new carbon-carbon bond of the biphenyl product. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Equiv. | Supplier/Purity |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 10.0 | 1.0 | ≥98% |
| (2-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | 12.0 | 1.2 | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.2 | 0.02 | ≥98% |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 30.0 | 3.0 | ≥99.5% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 80 mL | - | Anhydrous, ≥99.8% |
| Deionized Water | H₂O | 18.02 | 20 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | ACS Grade |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Hydrochloric Acid (2M) | HCl(aq) | - | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Septa and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Balance (± 0.001 g)
-
pH paper or meter
-
Flash chromatography setup (optional, for high purity)
Detailed Experimental Protocol
Reaction Setup (Inert Atmosphere)
Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired phosphine oxide byproducts.[10] Therefore, establishing and maintaining an inert atmosphere is critical for achieving high yields.
-
Assemble Glassware : Assemble the three-neck flask with the reflux condenser, a gas inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Charge Reagents : To the flask, add 4-bromobenzoic acid (2.01 g, 10.0 mmol), (2-methylphenyl)boronic acid (1.63 g, 12.0 mmol), and anhydrous sodium carbonate (3.18 g, 30.0 mmol).
-
Add Solvents : Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask via syringe or cannula.
-
Degas the Mixture : With gentle stirring, bubble Argon or Nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen. This step is crucial for catalyst longevity.
Reaction Execution
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mol%) to the stirring reaction mixture. The mixture will typically turn a yellow or light brown color.[11]
-
Heating : Heat the reaction mixture to 90-100 °C using the heating mantle and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.[7] For TLC, use a mobile phase such as 30:70 ethyl acetate/hexanes with a few drops of acetic acid. The product spot should be UV active and stain with potassium permanganate.
Work-up and Isolation
Causality: The work-up procedure is designed to separate the organic product from the inorganic salts, the aqueous solvent, and the palladium catalyst residues.
-
Cooling : Once the reaction is complete (starting material consumed), remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal : Remove the 1,4-dioxane using a rotary evaporator.
-
Acidification : Add approximately 100 mL of deionized water to the remaining residue. Slowly add 2M HCl dropwise while stirring until the pH of the aqueous layer is ~2-3. The desired carboxylic acid product will precipitate as a solid.
-
Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the biphenyl carboxylic acid product while leaving inorganic salts in the aqueous phase.
-
-
Washing : Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic impurities.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration : Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an off-white or pale yellow solid.
Purification
Causality: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
-
Recrystallization : Dissolve the crude solid in a minimal amount of a hot solvent system, such as methanol/water or ethanol/water.
-
Cooling : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying : Dry the crystals under vacuum to a constant weight. A typical expected yield is 75-90%.
Characterization and Data Analysis
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆) : Expect signals corresponding to the aromatic protons and the single methyl group. The carboxylic acid proton will appear as a broad singlet far downfield (~12-13 ppm). Aromatic protons will be in the range of 7.2-8.0 ppm. The methyl protons will be a singlet around 2.2-2.3 ppm.
-
¹³C NMR (101 MHz, DMSO-d₆) : Expect signals for the carboxyl carbon (~167 ppm), the quaternary biphenyl carbons, and the methyl carbon (~20 ppm), along with the other aromatic carbons.
-
Mass Spectrometry (ESI-) : Calculate m/z for [M-H]⁻: 211.07.
-
Melting Point : Compare the experimentally determined melting point with literature values.
Safety Precautions and Hazard Management
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling :
-
Palladium Catalysts : Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.[10]
-
1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon storage. Always use anhydrous, inhibitor-stabilized solvent and handle it in a fume hood.
-
Boronic Acids : While generally stable, some boronic acids can be irritants. Avoid inhalation and skin contact.
-
-
Reaction Hazards :
-
Exotherms : Suzuki-Miyaura couplings can be exothermic.[12][13] Although this protocol involves heating, be aware that a rapid temperature increase could occur, especially during scale-up. Ensure adequate cooling is available.[14]
-
Inert Gas : Handle compressed gas cylinders according to safety regulations.
-
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a thoroughly inert atmosphere. Use a fresh bottle of catalyst or a glovebox for dispensing. |
| Insufficient degassing | Degas the solvent mixture for a longer period (20-30 min) before adding the catalyst. | |
| Poor quality base or solvent | Use anhydrous base and anhydrous, inhibitor-free solvents. | |
| Homo-coupling of Boronic Acid | Presence of oxygen | Improve degassing and inert atmosphere technique. |
| Reaction temperature too high | Lower the reaction temperature to 80-90 °C. | |
| Low Isolated Yield | Incomplete precipitation | Ensure pH is sufficiently low (~2) during acidification. |
| Product loss during extraction | Perform additional extractions (4-5 times) with ethyl acetate. | |
| Inefficient recrystallization | Use a minimal amount of hot solvent; ensure slow cooling. |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Brazilian Chemical Society.
- Kühn, K., & Johansen, M. B. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
- Le, T. Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-360.
- All-in-One Synthesis. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University College of Engineering.
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Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
- Yang, Q. (n.d.).
- Le, T. Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
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Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Liu, W., et al. (2019).
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Royal Society of Chemistry. (2015). (2a) methyl [1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
- Zand, N. (2010, November 10).
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PubChem. (n.d.). 2'-Methyl-biphenyl-4-carboxylic acid. Retrieved from [Link]
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NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Retrieved from [Link]
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- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. researchgate.net [researchgate.net]
High-Purity Recovery of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in various research and development applications. Purity of such compounds is paramount for achieving reliable downstream results in drug discovery and materials science. Recrystallization is a powerful, cost-effective, and scalable technique for achieving high purity.[1] This guide moves beyond a simple set of instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the process effectively. We detail a systematic approach, from solvent selection to the final isolation of pure crystalline material.
Introduction: The Critical Role of Purity
This compound (C₁₄H₁₂O₂) is an aromatic carboxylic acid with a biphenyl framework.[2] Its structural rigidity and functional handles make it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[3] As with any active pharmaceutical ingredient (API) precursor or advanced material component, the presence of impurities—such as starting materials, reaction byproducts, or side-products—can significantly impact the efficacy, safety, and physical properties of the final product.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[4] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution, leaving the impurities behind in the solvent (mother liquor). This process, when optimized, effectively removes impurities and yields a highly ordered, pure crystal lattice.[1]
Principle and Rationale: A Chemist's Perspective
The success of any recrystallization hinges on the selection of an appropriate solvent system.[5][6] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at or below room temperature.[1]
Molecular Structure Analysis: this compound possesses a dualistic nature:
-
Non-Polar Region: The large, hydrophobic biphenyl core.
-
Polar Region: The hydrophilic carboxylic acid functional group, which is capable of hydrogen bonding.[2]
This structure suggests that a single solvent may not be perfect. Highly polar solvents (like water) may not adequately dissolve the biphenyl backbone even when hot, while non-polar solvents (like hexanes) may dissolve the compound too readily even at room temperature, leading to poor recovery. Therefore, a mixed-solvent system or a single solvent of intermediate polarity is often the most effective approach for such molecules.[7] For aromatic carboxylic acids, aqueous alcohol solutions (e.g., ethanol/water) are frequently successful.[8][9] The alcohol solvates the non-polar region, while the water interacts with the carboxylic acid and acts as an anti-solvent upon cooling to reduce overall solubility and induce crystallization.
Experimental Protocol: From Screening to Scale-Up
This section is divided into two parts: a small-scale solvent screening to identify the optimal system, followed by a detailed, optimized protocol for purification.
Part A: Systematic Solvent Screening
Before committing a large quantity of crude material, it is essential to perform a small-scale test to find the best solvent.
Methodology:
-
Place approximately 20-30 mg of the crude this compound into several different test tubes.
-
To each tube, add a potential solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL. A good candidate solvent will not dissolve the compound at this stage.[6]
-
Select the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.
Data Summary: Solvent Screening Results
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Sparingly Soluble | Soluble | Oiled out | Unsuitable (oiling indicates insolubility) |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Unsuitable (too soluble) |
| Ethanol | Sparingly Soluble | Very Soluble | Moderate recovery | Potential candidate |
| Ethanol/Water (4:1) | Sparingly Soluble | Completely Soluble | Excellent, crystalline solid | Optimal System |
| Toluene | Sparingly Soluble | Soluble | Good recovery | Good alternative |
This table represents typical expected results for a compound of this nature.
Part B: Optimized Recrystallization Protocol
Based on the screening, an ethanol/water mixture is selected as the optimal solvent system.
Materials and Reagents:
| Reagent/Material | Grade | Purpose |
| Crude this compound | Synthesis Grade | Material to be purified |
| Ethanol (95% or Absolute) | Reagent Grade | Primary solvent |
| Deionized Water | Anti-solvent | |
| Celite® or Activated Charcoal (optional) | For removing colored impurities/fine particulates | |
| Erlenmeyer Flasks (x2) | Dissolution and receiving flask | |
| Hot Plate/Stirrer | Heating and dissolving | |
| Glass Funnel (Stemless or Short-Stem) | For hot filtration | |
| Fluted Filter Paper | For hot filtration | |
| Büchner Funnel and Flask | Vacuum filtration | |
| Vacuum Tubing & Source | ||
| Watch Glass | Covering flask during cooling |
Safety Precautions:
| Hazard | Precaution |
| Flammable Solvents | Work in a well-ventilated fume hood. Keep away from open flames and spark sources. |
| Hot Glassware/Solutions | Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. |
| Fine Powders | Handle solids carefully to avoid inhalation. |
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the primary solvent (ethanol) in small portions while heating the mixture gently on a hot plate with stirring. Add just enough hot ethanol to dissolve the solid completely. This ensures the solution is saturated, which is critical for good recovery.[4]
-
-
Hot Filtration (Optional but Recommended):
-
This step removes insoluble impurities (e.g., dust, catalysts) and is crucial for obtaining the highest purity crystals.[4]
-
Place a stemless or short-stemmed glass funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pre-heating prevents premature crystallization in the funnel.
-
Pour the hot, saturated solution quickly through the fluted filter paper. If colored impurities are present, add a small amount of activated charcoal to the solution and boil for a few minutes before this filtration step.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is paramount as it promotes the formation of large, well-ordered, and pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[4] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the solute's solubility.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture.
-
Collect the crystals by vacuum filtration, breaking up the crystalline mass with a spatula to transfer it to the funnel.
-
Wash the collected crystals with a minimal amount of the ice-cold solvent mixture. Using cold solvent prevents the desired product from dissolving during the wash. Perform this wash two to three times.
-
-
Drying:
-
Allow the crystals to pull dry on the filter for 10-15 minutes with the vacuum running.
-
Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight, either air-drying in a fume hood or in a vacuum oven at a temperature well below the compound's melting point.
-
Workflow Visualization
The following diagram illustrates the complete recrystallization workflow.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Oiling Out | The solute's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly. | Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool much more slowly. |
| No Crystals Form | Too much solvent was added, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod to provide a nucleation site. If that fails, boil off a small amount of solvent to re-saturate the solution and cool again. Adding a seed crystal of the pure compound can also induce crystallization. |
| Poor Recovery | Too much solvent was used; the compound is too soluble in the cold solvent; crystals were washed with warm solvent. | Ensure the minimum amount of hot solvent is used. Maximize cooling time in the ice bath. Always wash crystals with ice-cold solvent. |
Conclusion
The protocol described provides a robust and reproducible method for obtaining high-purity this compound. By understanding the chemical principles behind solvent choice and the crystallization process, researchers can effectively purify this and structurally similar compounds, ensuring the integrity and quality of their scientific work. The systematic approach of solvent screening followed by a carefully controlled cooling process is key to achieving optimal purity and yield.
References
-
Title: Finding the best solvent for recrystallisation student sheet Source: RSC Education URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Recrystallization Source: California State University, Stanislaus URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 2'-Methyl-biphenyl-4-carboxylic acid Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Good solvent for recrystalizing 4-biphenyl carboxylic acid? Source: Reddit r/chemhelp URL: [Link]
-
Title: General procedures for the purification of Carboxylic acids Source: Chempedia - LookChem URL: [Link]
- Title: Production of biphenyl carboxylic acid compounds Source: Google Patents URL
-
Title: Recrystallization and Crystallization Source: University of California, Irvine URL: [Link]
-
Title: synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling Source: Organic Syntheses URL: [Link]
-
Title: BIPHENYL CARBOXYLIC ACID Source: Ataman Kimya URL: [Link]
-
Title: Isoreticular polyMOFs Revised ESI Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester Source: PrepChem.com URL: [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. 2'-Methyl-biphenyl-4-carboxylic acid | C14H12O2 | CID 2759815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mt.com [mt.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: A Practical Guide to the Column Chromatography Purification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. The guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the principles and practical steps required for achieving high purity. We will dissect the compound's physicochemical properties to rationalize the choice of chromatography conditions, present a detailed step-by-step protocol for normal-phase purification, and discuss reversed-phase chromatography as a viable alternative. The methodologies herein are designed to be self-validating through integrated analytical checkpoints, ensuring reliable and reproducible outcomes.
Compound Characteristics & Chromatographic Behavior
A foundational understanding of the target molecule's properties is paramount for developing an effective purification strategy. This compound possesses a dual nature: a large, nonpolar biphenyl backbone and a highly polar, acidic carboxylic acid functional group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| Calculated XLogP3 | 3.4 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Typical pKa | ~4-5 | General Chemistry Principles[2] |
The relatively high XLogP3 value indicates significant hydrophobicity, while the carboxylic acid group provides a site for strong polar interactions. This dichotomy dictates its behavior in a chromatographic system. When using a polar stationary phase like silica gel, the carboxylic acid moiety can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing or "streaking" on a TLC plate, as the molecule exists in a dynamic equilibrium between its protonated and deprotonated states, each with different affinities for the stationary phase[3].
To ensure a sharp, well-defined chromatographic band, it is essential to suppress the deprotonation of the carboxylic acid. This is achieved by acidifying the mobile phase, which, by Le Châtelier's principle, shifts the equilibrium towards the fully protonated, less polar form of the analyte, resulting in more uniform interactions and improved peak shape[3].
Strategic Selection of Chromatography Conditions
The choice between normal-phase and reversed-phase chromatography depends on the specific impurities, available resources, and desired scale. Both are viable, but their principles of separation are opposite.
For preparative, lab-scale purification, Normal-Phase Chromatography is often the preferred method due to lower solvent costs and the ease of removing volatile organic solvents. This guide will focus on a detailed normal-phase protocol.
Detailed Protocol: Normal-Phase Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes are necessary for different scales.
Materials and Reagents
-
Crude this compound
-
Silica Gel (Standard Grade, 60 Å, 40-63 µm particle size)
-
Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Glacial Acetic Acid (AcOH)
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Method Development
The causality behind solvent selection is to find a system where the target compound has a retention factor (R_f) between 0.25 and 0.35 . This R_f value ensures the compound moves off the column in a reasonable time without co-eluting with very nonpolar or very polar impurities.
-
Prepare Eluent: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Prepare a small TLC developing jar with this solvent.
-
Add Acid Modifier: To a separate vial containing ~5 mL of the 7:3 eluent, add 1-2 drops of glacial acetic acid. This will be your TLC mobile phase. The acid is critical to prevent streaking[3].
-
Spot TLC Plate: Dissolve a small amount of the crude material in ethyl acetate. Spot it on a TLC plate alongside any available standards (starting materials).
-
Develop and Visualize: Develop the plate in the acidified eluent. Visualize under a UV lamp.
-
Optimize:
-
If R_f is too high (>0.4), increase the proportion of hexane (e.g., 8:2 Hex:EtOAc).
-
If R_f is too low (<0.2), increase the proportion of ethyl acetate (e.g., 6:4 Hex:EtOAc).
-
The goal is good separation between your product spot and major impurities.
-
Step 2: Column Preparation (Slurry Packing)
Proper column packing is essential to avoid channeling and ensure a high-resolution separation.
-
Column Setup: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
Prepare Slurry: In a beaker, measure ~80-100 g of silica gel (for a 1 g sample). Add the optimized non-acidified eluent (e.g., 7:3 Hex:EtOAc) and stir gently to create a homogenous slurry without air bubbles.
-
Pack Column: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing of the silica bed.
-
Equilibrate: Once all the silica has settled, add a ~1 cm layer of sand on top to prevent disruption of the bed. Wash the column with 2-3 column volumes of the mobile phase (now including 0.5-1% acetic acid). Never let the solvent level drop below the top of the sand layer.
Step 3: Sample Loading
Choose the loading method based on the sample's solubility in the mobile phase.
-
Wet Loading (for soluble samples): Dissolve the crude material in the minimum amount of mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed. Drain the solvent just until it reaches the top of the sand, then carefully add fresh eluent.
-
Dry Loading (Recommended): Dissolve the crude material in a good solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the acidified mobile phase.
-
Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 20-25 mL fractions for a 40 mm column).
Step 5: Fraction Analysis
-
Systematically spot every 2-3 fractions on a TLC plate.
-
Develop the TLC plate in the acidified eluent and visualize under UV light.
-
Identify the fractions containing the pure product (single spot at the correct R_f). There will likely be mixed fractions at the beginning and end of the elution band.
Step 6: Isolation of Pure Compound
-
Combine all fractions that were identified as pure.
-
Remove the solvents using a rotary evaporator. The added acetic acid is volatile and should co-evaporate, but a high-vacuum pump may be needed for complete removal.
-
The resulting solid or oil is the purified this compound. Confirm purity by NMR, LC-MS, or other appropriate analytical techniques.
Data Presentation & Expected Results
The following tables summarize the recommended conditions and a hypothetical outcome.
Table 1: Recommended Normal-Phase Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm | Standard polar phase, cost-effective. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Provides appropriate polarity for elution. |
| Mobile Phase Modifier | 0.5-1.0% Acetic Acid | Suppresses deprotonation of the analyte to prevent peak tailing. |
| Analyte R_f | 0.25 - 0.35 | Optimal for good separation and reasonable elution time. |
| Loading Method | Dry Loading | Prevents issues with sample solubility and improves band sharpness. |
Table 2: Example Fraction Analysis via TLC
| Fraction # | TLC Spot (R_f) | Observation | Action |
| 1-5 | No UV active spots | Eluent front | Discard |
| 6-8 | 0.65, 0.30 | Impurity + trace product | Set aside (mixed) |
| 9-20 | 0.30 (single, strong spot) | Pure Product | Combine for isolation |
| 21-23 | 0.30, 0.15 | Product + polar impurity | Set aside (mixed) |
| 24+ | No UV active spots | Column baseline | Stop collection |
Alternative Protocol: Reversed-Phase Chromatography (RPC)
RPC is an excellent alternative, particularly for high-resolution analytical work (HPLC) or for purifying compounds with impurities that are difficult to separate by normal-phase.
-
Stationary Phase: C18-functionalized silica gel (nonpolar).
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) (polar)[4].
-
Modifier: An acid such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is added to both the water and organic solvent to suppress ionization of the carboxylic acid, thereby increasing its retention on the nonpolar stationary phase[5][6].
-
Elution: The separation is achieved by running a gradient, starting with a high percentage of water and gradually increasing the percentage of the organic solvent. Nonpolar compounds are retained more strongly and elute later.
Workflow Visualization
Sources
- 1. 2'-Methyl-biphenyl-4-carboxylic acid | C14H12O2 | CID 2759815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. ualberta.ca [ualberta.ca]
- 6. teledyneisco.com [teledyneisco.com]
The Strategic Synthesis of Telmisartan: A Detailed Guide Utilizing 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid as a Key Precursor
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of Telmisartan, a potent angiotensin II receptor antagonist, commencing from the readily accessible precursor, 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic strategy, reaction mechanisms, and practical, step-by-step experimental procedures. The described pathway encompasses a four-stage process: (1) esterification of the carboxylic acid functionality, (2) regioselective benzylic bromination of the methyl group, (3) N-alkylation of the pivotal bis-benzimidazole intermediate, and (4) final hydrolysis to yield the active pharmaceutical ingredient. This document emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the successful laboratory-scale synthesis of Telmisartan.
Introduction: The Significance of Telmisartan and its Synthetic Strategy
Telmisartan is a cornerstone in the management of hypertension, acting as a selective antagonist of the angiotensin II receptor type 1 (AT₁). Its molecular architecture, characterized by a substituted benzimidazole core linked to a functionalized biphenyl moiety, necessitates a convergent and efficient synthetic approach. The selection of this compound as a starting material presents a strategic and economically viable route. This precursor already contains the core biphenyl structure, requiring strategic functionalization to facilitate its coupling with the benzimidazole portion of the final molecule.
The synthetic pathway detailed herein is designed to be robust and scalable, addressing key chemical transformations with a focus on yield, purity, and operational simplicity. The rationale behind this multi-step synthesis is to sequentially modify the precursor to introduce the necessary reactivity for the crucial C-N bond formation, while protecting other reactive sites to prevent undesirable side reactions.
The Synthetic Pathway: A Logical Progression
The transformation of this compound into Telmisartan can be logically dissected into four principal stages. This strategic sequence ensures that the chemical modifications are performed in an order that maximizes reaction efficiency and minimizes the formation of impurities.
Figure 1: Overall workflow for the synthesis of Telmisartan.
Application Notes: Scientific Rationale and Experimental Considerations
Stage 1: Esterification of this compound
The initial step involves the protection of the carboxylic acid group as a methyl ester. This is a critical maneuver to prevent the acidic proton of the carboxyl group from interfering with the basic conditions employed in the subsequent N-alkylation step. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent.
Causality: Failure to protect the carboxylic acid would lead to its deprotonation by the base used in the N-alkylation step, forming a carboxylate salt. This would render the biphenyl moiety unreactive towards the intended nucleophilic substitution.
Stage 2: Benzylic Bromination
With the carboxylic acid group protected, the next strategic modification is the activation of the methyl group for the subsequent alkylation. This is achieved through a free-radical bromination at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, which favors the desired benzylic substitution over competing electrophilic aromatic substitution on the biphenyl rings.[1][2] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction upon heating.
Trustworthiness: The regioselectivity of this reaction is high for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to prevent the formation of the dibrominated byproduct.
Stage 3: N-Alkylation of the Bis-Benzimidazole Core
This is the key bond-forming step where the two major fragments of the Telmisartan molecule are coupled. The previously synthesized methyl 2-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate is used to alkylate the nitrogen of the 1,7'-dimethyl-2'-propyl-1H,1'H-[2,5']bibenzimidazolyl core. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a mild base, like potassium carbonate, which acts as a proton scavenger.[1]
Expertise & Experience: The choice of a mild base like potassium carbonate is important to avoid potential side reactions, such as elimination or hydrolysis of the ester. The reaction temperature should be carefully controlled to ensure complete reaction without degradation of the starting materials or product.
Stage 4: Hydrolysis of the Methyl Ester
The final step in the synthesis is the deprotection of the carboxylic acid group. This is accomplished by the hydrolysis of the methyl ester to the free carboxylic acid, yielding Telmisartan. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol, is often preferred for its high yield and clean conversion.[3] Subsequent acidification of the reaction mixture precipitates the final product.
Self-Validation: The purity of the final product can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as ¹H NMR and Mass Spectrometry. The melting point of the synthesized Telmisartan should also be in agreement with the literature values.[4]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | 98% | Commercial Source |
| Methanol | Anhydrous | Commercial Source |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial Source |
| N-Bromosuccinimide (NBS) | 99% | Commercial Source |
| Azobisisobutyronitrile (AIBN) | 98% | Commercial Source |
| Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN) | Anhydrous | Commercial Source |
| 1,7'-dimethyl-2'-propyl-1H,1'H-[2,5']bibenzimidazolyl | 98% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercial Source |
| Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Sodium Hydroxide (NaOH) | Pellets, 99% | Commercial Source |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Commercial Source |
| Brine | Saturated solution | Commercial Source |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |
Protocol 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate (10 volumes) and wash sequentially with water (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-Methyl-[1,1'-biphenyl]-4-carboxylate as a solid.
Protocol 2: Benzylic Bromination of Methyl 2-Methyl-[1,1'-biphenyl]-4-carboxylate
-
Dissolve Methyl 2-Methyl-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in carbon tetrachloride or acetonitrile (10 volumes).
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 82°C for ACN) and irradiate with a UV lamp (or a 250W incandescent lamp) for 2-4 hours.
-
Monitor the reaction by TLC. The formation of succinimide as a white solid that floats on top of the solvent is an indication of reaction progress.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield Methyl 2-(Bromomethyl)-[1,1'-biphenyl]-4-carboxylate.
Protocol 3: N-Alkylation to form Methyl Telmisartan
-
To a solution of 1,7'-dimethyl-2'-propyl-1H,1'H-[2,5']bibenzimidazolyl (1.0 eq) in anhydrous DMF (10 volumes), add powdered anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of Methyl 2-(Bromomethyl)-[1,1'-biphenyl]-4-carboxylate (1.05 eq) in anhydrous DMF (5 volumes) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 volumes).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers and wash with water (3 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl Telmisartan.
Protocol 4: Hydrolysis to Telmisartan
-
Dissolve the crude Methyl Telmisartan (1.0 eq) in a mixture of methanol (10 volumes) and water (5 volumes).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water (10 volumes) and cool in an ice bath.
-
Acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid or acetic acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the solid under vacuum at 60-70°C to afford Telmisartan.[3]
Data Presentation and Visualization
Table of Expected Yields and Purity
| Stage | Product | Expected Yield (%) | Expected Purity (by HPLC) (%) |
| 1. Esterification | Methyl 2-Methyl-[1,1'-biphenyl]-4-carboxylate | 90-95 | >98 |
| 2. Bromination | Methyl 2-(Bromomethyl)-[1,1'-biphenyl]-4-carboxylate | 75-85 | >95 |
| 3. N-Alkylation | Methyl Telmisartan | 70-80 | >95 |
| 4. Hydrolysis | Telmisartan | 85-95 | >99 |
Visualization of the Synthetic Pathway
Figure 2: Detailed synthetic pathway for Telmisartan.
Conclusion
The synthetic route to Telmisartan from this compound presented in this application note offers a logical, efficient, and well-documented pathway for its laboratory-scale preparation. By understanding the rationale behind each chemical transformation—from the initial protection of the carboxylic acid to the final deprotection step—researchers can confidently execute this synthesis. The provided protocols are designed to be robust and reproducible, and the accompanying notes offer insights into potential challenges and optimization strategies. This guide serves as a valuable resource for professionals in the field of pharmaceutical sciences, enabling the synthesis of this vital antihypertensive agent.
References
- Process for preparing telmisartan. (2006). Google Patents.
- Venugopal, S., Ramanatham, J., Devanna, N., Kumar, A. S., Ghosh, S., Soundararajan, R., Kale, B., & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767–2773.
-
TELMISARTAN PART 2/3. (2015). New Drug Approvals. Retrieved from [Link]
- Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and convergent synthesis of telmisartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469.
- Process for preparing telmisartan. (2006). Google Patents.
- Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
- A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'-hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. (2008). Google Patents.
- Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (2012). Google Patents.
- Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate. (2013). Google Patents.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Process for benzylic bromination. (2000). Google Patents.
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. (n.d.). PrepChem. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Introduction: Navigating the Synthesis of Biaryl Scaffolds
The 2-methyl-[1,1'-biphenyl]-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure is crucial for molecular recognition in biological targets, while the carboxylic acid group serves as a versatile handle for the introduction of diverse functional groups. This functionalization is pivotal in modulating pharmacokinetic properties, enhancing potency, and developing novel materials.
However, the inherent steric hindrance imposed by the ortho-methyl group on the biphenyl system presents a significant challenge for chemists. This steric impediment can dramatically reduce the reactivity of the carboxylic acid, rendering standard functionalization protocols inefficient. This guide provides a comprehensive overview of robust and optimized methods for the efficient conversion of this compound into its corresponding amides, esters, and acyl chlorides, with a focus on overcoming the challenges posed by steric hindrance.
Core Principles of Carboxylic Acid Activation
Direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally unfavorable. This is due to the acidic nature of the carboxylic proton, which leads to a competing acid-base reaction, forming a highly unreactive carboxylate salt. Therefore, the central strategy for functionalization is the activation of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="General workflow for carboxylic acid functionalization.";
I. Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis
The formation of an amide bond is one of the most frequently performed reactions in drug discovery. For a sterically hindered substrate like this compound, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions.
A. Mechanism of Amide Coupling
Modern amide coupling protocols rely on in situ activating agents that convert the carboxylic acid into a highly reactive intermediate. This intermediate is then readily attacked by the amine nucleophile. Uronium/aminium salts, such as HATU, and carbodiimides, like EDC, are among the most effective classes of reagents for this purpose.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Simplified mechanism of amide coupling.";
B. Recommended Protocol: HATU-Mediated Amide Coupling
For sterically hindered carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice due to its high reactivity and ability to overcome steric challenges. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, initiating the activation process.
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered amines, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 2.5 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
II. Esterification: Accessing Another Key Functional Group
Esterification of sterically hindered aryl carboxylic acids can be challenging. Traditional Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, often leads to low yields with hindered substrates.
A. Steglich Esterification: A Mild and Effective Alternative
The Steglich esterification is a powerful method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] This method is performed under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[1][2][3][4][5]
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst by reacting with this intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Mechanism of Steglich Esterification.";
B. Recommended Protocol: Steglich Esterification
Experimental Protocol:
-
Preparation: In a dry flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by flash chromatography or recrystallization.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Substrate |
| Alcohol | 1.2 | Nucleophile |
| DCC | 1.1 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
III. Acyl Chloride Synthesis: Creating a Highly Reactive Intermediate
Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates for the synthesis of esters, amides, and ketones. The conversion of a sterically hindered carboxylic acid to its acyl chloride requires careful selection of the chlorinating agent.
A. Chlorinating Agents: Thionyl Chloride vs. Oxalyl Chloride
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective reagents for this transformation.[5][6]
-
Thionyl Chloride: A common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[6]
-
Oxalyl Chloride: Often preferred for its milder reaction conditions and cleaner reactions. It typically requires a catalytic amount of DMF to form the reactive Vilsmeier reagent in situ. The byproducts are also gaseous (CO, CO₂, HCl).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Synthesis and utility of acyl chlorides.";
B. Recommended Protocol: Acyl Chloride Formation with Oxalyl Chloride
This protocol is often favored for its high efficiency and the ease of removing byproducts.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet to a scrubber, add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Cool the mixture to 0 °C and slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. For particularly unreactive substrates, gentle reflux may be necessary.
-
Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-methyl-[1,1'-biphenyl]-4-carbonyl chloride is often of sufficient purity to be used directly in the next step. If further purification is needed, distillation under high vacuum can be attempted, though this may be challenging for high molecular weight compounds.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Substrate |
| Oxalyl Chloride | 1.5 | Chlorinating Agent |
| DMF | Catalytic | Catalyst |
| Anhydrous DCM | - | Solvent |
IV. Purification and Characterization
The purification of biphenyl derivatives can be challenging due to their often crystalline nature and tendency to co-elute with related impurities on silica gel.
-
Recrystallization: This is a highly effective method for purifying solid biphenyl amides and esters. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble when hot should be identified. Common solvents include ethanol/water mixtures, ethyl acetate/hexane, and toluene.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. For biphenyl compounds, specialized stationary phases, such as those with a biphenyl ligand, can offer enhanced selectivity through π-π interactions, leading to better separation from structurally similar impurities.[7][8]
-
Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Conclusion
The functionalization of the sterically hindered this compound requires a departure from standard protocols. By employing powerful coupling reagents like HATU for amidation, leveraging the mild conditions of the Steglich esterification, and utilizing efficient chlorinating agents such as oxalyl chloride, researchers can successfully synthesize a wide array of derivatives. The protocols outlined in this guide provide a robust starting point for the development of novel molecules based on this important biphenyl scaffold.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11053. [Link]
-
Steglich Esterification – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America, 35(6), 382-387. [Link]
-
Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(11), 2129–2132. [Link]
-
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (2024, April 2). Restek. [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). Molecules, 23(9), 2238. [Link]
-
Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152636. [Link]
-
Alabugin, I. V. (n.d.). Direct Conversion of Phenols into Amides and Esters of Benzoic Acid. FSU Office of Research. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Benzoyl chloride is prepared from benzoic acid by. (2025, July 20). askIITians. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(28), 9838–9841. [Link]
-
10 Examples different acid activating agents for carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). [Video]. YouTube. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 8. Restek Biphenyl [discover.restek.com]
Quantitative Analysis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid: Robust HPLC-UV and High-Sensitivity LC-MS/MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details validated analytical methods for the precise quantification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is critical for quality control and regulatory compliance.[1][2] We present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. This document provides step-by-step experimental procedures, method validation parameters according to International Council for Harmonisation (ICH) guidelines, and expert insights into the rationale behind procedural choices.
Introduction and Analytical Rationale
This compound (PubChem CID: 2759815) is an aromatic carboxylic acid.[3] Biphenyl carboxylic acid structures are significant in medicinal chemistry and material science, often serving as building blocks in the synthesis of active pharmaceutical ingredients (APIs) or appearing as process-related impurities.[4] The reliable quantification of this analyte is essential to ensure the purity, safety, and efficacy of pharmaceutical products.[2][5]
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the intended purpose of the measurement.[6][7]
-
HPLC-UV: This technique offers a balance of performance, cost-effectiveness, and robustness, making it ideal for quantifying the analyte as a bulk substance or a major component in simple mixtures. Its reliability is well-established for routine quality control analyses.[7]
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as impurity profiling, pharmacokinetic studies, or analysis in complex biological matrices, LC-MS/MS is the method of choice.[8][9] Its ability to monitor specific precursor-to-product ion transitions provides unparalleled specificity, minimizing interference from matrix components.[10]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [PubChem CID: 2759815][3] |
| Molecular Weight | 212.24 g/mol | [PubChem CID: 2759815][3] |
| IUPAC Name | 4-(2-methylphenyl)benzoic acid | [PubChem CID: 2759815][3] |
| Structure | A biphenyl core with a methyl group at the 2'-position and a carboxylic acid group at the 4-position. | [PubChem CID: 2759815][3] |
General Analytical Workflow
A systematic approach is crucial for generating reliable and reproducible data.[11] The overall workflow, from sample receipt to final data reporting, encompasses several key stages. This process ensures that each step is controlled and documented, forming the foundation of good analytical practice.
Method 1: Quantification by HPLC-UV
This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for assay and purity determinations where the analyte is present at relatively high concentrations.
Principle of the Method
The method utilizes a C18 stationary phase, which retains the nonpolar biphenyl moiety of the analyte. A mobile phase consisting of an organic solvent (acetonitrile) and acidified water elutes the compound. The acidic modifier (phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and stable retention time.[12][13] Quantification is achieved by measuring the absorbance at a wavelength where the biphenyl chromophore strongly absorbs, typically around 254 nm.[7]
Experimental Protocol: HPLC-UV
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standard of this compound (>99% purity).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (70:30:0.1, v/v/v) | Provides good retention and sharp peak shape for the analyte. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for reversed-phase separation of aromatic compounds. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves reproducibility. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | Biphenyl systems exhibit strong absorbance near this wavelength.[7] |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Procedure:
-
Mobile Phase Preparation: Carefully mix 700 mL of acetonitrile, 300 mL of water, and 1.0 mL of phosphoric acid. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Analysis Sequence:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform at least five replicate injections of a mid-level standard to check for system suitability (RSD of peak area and retention time < 2%).
-
Inject the calibration standards, followed by the samples.
-
Method Validation Summary (ICH Q2(R1))
A full validation ensures the method is suitable for its intended purpose.[1][14] The following table summarizes typical acceptance criteria and expected performance for this method.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Analyte peak resolved from impurities/matrix components. | Peak purity index > 0.999. No interference at analyte retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² > 0.999 over 1-250 µg/mL range. |
| Accuracy | 80-120% recovery of spiked analyte. | 98.0 - 102.0% recovery. |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 3.0% | Repeatability < 1.0%; Intermediate Precision < 1.5%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~0.15 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |
Method 2: Quantification by LC-MS/MS
This protocol is designed for high-sensitivity applications where trace-level quantification is required.
Principle of the Method
The chromatographic separation is similar to the HPLC-UV method, but a mass spectrometry-compatible mobile phase modifier (formic acid) is used instead of phosphoric acid.[12][13] The analyte is ionized using Electrospray Ionization (ESI) in negative mode, which is highly efficient for deprotonating carboxylic acids to form the [M-H]⁻ precursor ion.[8] In the mass spectrometer, this precursor ion is isolated and fragmented. A specific, stable fragment ion (product ion) is monitored. This specific precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[10]
Experimental Protocol: LC-MS/MS
Instrumentation & Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
Liquid Chromatography Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, ramp to 95% B over 5 min, hold 1 min, return to initial. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | Efficiently forms [M-H]⁻ for carboxylic acids.[8] |
| Precursor Ion (Q1) | m/z 211.1 | [M-H]⁻ for C₁₄H₁₂O₂ (MW 212.2) |
| Product Ion (Q3) | m/z 167.1 (Quantifier) m/z 139.1 (Qualifier) | Loss of CO₂ (44 Da) is a characteristic fragmentation. A second fragment confirms identity. |
| Collision Energy | ~15-25 eV (Optimize experimentally) | Energy required to induce fragmentation. |
| Dwell Time | 100 ms | Time spent monitoring each transition. |
Procedure:
-
Solution Preparation: Prepare standards and samples as described in the HPLC-UV method, using 0.1% formic acid in 50:50 Acetonitrile:Water as the diluent.
-
MS Tuning: Infuse a standard solution (~1 µg/mL) directly into the mass spectrometer to optimize source parameters and determine the optimal collision energy for the MRM transitions.
-
Analysis: Equilibrate the LC-MS/MS system and run the analytical sequence, similar to the HPLC method. Due to potential matrix effects, the use of a stable isotope-labeled internal standard is highly recommended for complex samples.
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protocol for preparing derivatives of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
An Application Guide for the Synthesis and Derivatization of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, well-defined three-dimensional structure serves as a crucial building block for a variety of high-value compounds. Most notably, it is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist widely used for the treatment of hypertension.[3][4][5] The functional handles—a carboxylic acid on one phenyl ring and a methyl group on the other—provide versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development.
This guide provides detailed protocols for the synthesis of the core this compound structure and its subsequent derivatization into esters and amides. The methodologies are presented with an emphasis on the underlying chemical principles, offering researchers the rationale behind experimental choices to facilitate optimization and adaptation for specific research goals.
Part 1: Synthesis of the Core Biphenyl Structure via Suzuki-Miyaura Coupling
The most robust and widely adopted method for constructing the biphenyl backbone is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields and excellent functional group tolerance.[2][6]
Causality Behind Experimental Choices
-
Catalyst Selection: The choice of palladium catalyst is critical. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective, it can be expensive and sensitive to air.[7] Palladium on carbon (Pd/C) offers a more cost-effective and robust alternative, particularly for large-scale synthesis, and can often be used without phosphine ligands, simplifying purification.[7]
-
Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[6][7]
-
Solvent System: A mixture of an organic solvent (like DME or Methanol) and water is commonly used. This biphasic system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Synthesis.
Protocol 1: Pd/C-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a multikilogram-scale synthesis, highlighting its industrial applicability.[7]
-
Reaction Setup: To a suitable reaction vessel, add 4-carboxyphenylboronic acid (1.05 equivalents), 2-bromotoluene (1.0 equivalent), and sodium carbonate (1.9 equivalents).
-
Solvent Addition: Add a 1:1 mixture of methanol (MeOH) and water (H₂O). The volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 1-2 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon.
-
Heating: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., HPLC or TLC). The reaction is typically complete within 5-7 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with additional methanol. c. Concentrate the filtrate under reduced pressure to remove the methanol. d. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.
-
Purification: a. Collect the solid product by filtration. b. Wash the solid with water to remove inorganic salts. c. Recrystallize the crude product from methanol or an ethanol/water mixture to yield pure this compound.
| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 64-80% | [4][7] |
| Pd/C | Na₂CO₃ | MeOH/H₂O | Reflux | ~85% | [7] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100°C | >90% | [6] |
Part 2: Derivatization of the Carboxylic Acid Functional Group
The carboxylic acid group is a prime site for derivatization to produce esters and amides, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other functional molecules.[8]
Section 2.1: Esterification Protocols
Esterification is often employed to protect the carboxylic acid, enhance lipophilicity, or create a prodrug form of a molecule. The Fischer-Speier esterification is the most direct method.[9][10]
-
Catalyst: A strong acid catalyst (e.g., concentrated H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid.[9] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction Equilibrium: Fischer esterification is an equilibrium-controlled process.[9] To drive the reaction toward the ester product, it is necessary to either use a large excess of the alcohol (often as the solvent) or remove the water byproduct as it forms, typically using a Dean-Stark apparatus.[10][11]
-
Setup: Suspend this compound (1.0 equivalent) in a large excess of methanol (e.g., 10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 equivalents) to the stirring suspension.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol under reduced pressure. c. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the methyl ester.
-
Purification: If necessary, the product can be further purified by silica gel chromatography.
For more sensitive substrates or specialized esters (e.g., tert-butyl esters), alternative methods may be required.[12]
| Method | Key Reagents | Rationale |
| Fischer Esterification | Alcohol, H₂SO₄ | Simple, cost-effective for non-sensitive substrates.[9][10] |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | For less reactive alcohols or when equilibrium is unfavorable.[12] |
| Steglich Esterification | DCC, DMAP, Alcohol | Mild conditions, suitable for acid-sensitive substrates.[12] |
Section 2.2: Amidation Protocols
The formation of an amide bond is one of the most common reactions in pharmaceutical drug development.[13][14] Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[15] Therefore, the carboxylic acid must first be "activated."
-
Activating Agents: Reagents like boric acid or borate esters function as catalysts by forming an intermediate with the carboxylic acid, which facilitates dehydration upon nucleophilic attack by the amine.[14][16] This avoids the high temperatures required for thermal condensation and improves atom economy.[15][16]
-
Solvent: Anhydrous, aprotic solvents like acetonitrile or toluene are preferred to prevent hydrolysis of the activated intermediates or the catalyst.
Caption: Workflow for Boric Acid-Catalyzed Amidation.
This protocol is a green, efficient alternative to traditional coupling reagents.[16]
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 equivalent), the desired amine (1.1 equivalents), and boric acid (B(OH)₃) (5-10 mol%).
-
Solvent: Add a suitable solvent for azeotropic water removal, such as toluene.
-
Heating: Heat the mixture to reflux. Water will collect in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in an organic solvent like ethyl acetate. c. Wash the organic layer with a mild aqueous base (e.g., 1M NaHCO₃) to remove any unreacted carboxylic acid and the boric acid catalyst, followed by a brine wash. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting amide by silica gel column chromatography or recrystallization.
Conclusion
The protocols detailed herein provide a comprehensive framework for the synthesis and derivatization of this compound. The Suzuki-Miyaura coupling stands as a highly efficient method for constructing the core biphenyl structure. Subsequent derivatization of the carboxylic acid into esters and amides via methods like Fischer esterification or boric acid-catalyzed amidation opens the door to a vast chemical space. By understanding the rationale behind the choice of reagents and conditions, researchers in drug development and materials science can effectively utilize this versatile scaffold to create novel molecules with tailored properties.
References
-
Butters, M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(1), 28-32. [Link]
-
Mehta, G. N., et al. (2012). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry, 5(1), 74-82. [https://www.rjpbcs.com/pdf/2012_3(1)/[6].pdf]([Link]6].pdf)
-
Goossen, L. J., & Lauth-de Viguerie, N. (2010). Efficient and improved synthesis of Telmisartan. Tetrahedron Letters, 51(10), 1341-1343. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. [Link]
-
New Drug Approvals. (2015). TELMISARTAN PART 2/3. newdrugapprovals.org. [Link]
-
Kumar, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254. [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189. [Link]
- U.S. Patent No. 6,369,271B1. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]
-
Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, National University of Ireland Maynooth). [Link]
-
Huang, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2415-2428. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Chen, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19289-19293. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445. [Link]
-
Blanchet, J., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
- U.S. Patent No. 6,407,253B1. (2002). Method for preparing 4-methyl-biphenyl derivatives.
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25, 1379–1401. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. [Link]
-
PubChem. (n.d.). 2'-Methyl-biphenyl-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Shihab, I. K., et al. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30. [Link]
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Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid via Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive guide for the large-scale synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals. The described protocol is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its high efficiency and functional group tolerance, making it ideal for industrial applications.[1][2] We delve into the mechanistic rationale, provide a detailed step-by-step protocol for a multi-kilogram scale batch, discuss critical process parameters for optimization, and outline robust safety procedures. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Rationale
This compound is a pivotal building block in organic synthesis, most notably as a precursor for the synthesis of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
While several methods exist for the construction of biaryl systems, the Suzuki-Miyaura cross-coupling reaction remains the preeminent choice for large-scale industrial synthesis.[2] Its advantages include:
-
High Yields and Selectivity: The reaction is highly efficient, typically providing the desired product in excellent yields with minimal side-product formation.
-
Mild Reaction Conditions: The process generally operates under relatively mild temperatures and pressures, reducing the need for specialized high-pressure equipment.
-
Commercial Availability of Starting Materials: The required precursors, an aryl halide and an arylboronic acid, are readily available and cost-effective.
-
Robustness and Scalability: The reaction has been proven to be reliable and scalable, with successful examples of multi-kilogram and even ton-scale production.[3]
This protocol focuses on the coupling of 2-Bromotoluene and 4-Carboxyphenylboronic acid using a heterogeneous palladium on carbon (Pd/C) catalyst. The choice of Pd/C over homogeneous catalysts like Pd(PPh₃)₄ is deliberate for large-scale operations due to its lower cost, ease of removal by filtration (leading to lower palladium contamination in the final product), and greater stability and activity batch-to-batch.[3]
Reaction Mechanism and Workflow
The core of the synthesis is the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a series of well-defined steps involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Overall Synthesis and Purification Workflow
The entire process, from raw materials to the final purified product, follows a logical sequence of operations designed for scalability and efficiency.
Caption: Step-by-step workflow for the large-scale synthesis and purification.
Detailed Large-Scale Protocol (10 kg Scale)
This protocol is a representative example and should be adapted and validated based on available equipment and in-house safety standards.
Reagents and Materials
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Notes |
| 2-Bromotoluene | 95-46-5 | 171.04 | 7.50 | 43.84 | Limiting Reagent (1.0 eq) |
| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.93 | 7.99 | 48.16 | 1.1 eq |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 9.29 | 87.65 | 2.0 eq |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | (106.42 as Pd) | 0.250 | ~0.235 | 0.5 mol% Pd |
| Methanol (MeOH) | 67-56-1 | 32.04 | 60 L | - | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 60 L | - | Solvent |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - | For acidification |
| Ethanol (EtOH) | 64-17-5 | 46.07 | As needed | - | For recrystallization |
Equipment
-
250 L Glass-lined reactor with mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle for the reactor.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum oven for drying.
-
Appropriate Personal Protective Equipment (PPE).
Step-by-Step Procedure
-
Reactor Inerting: Purge the 250 L reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the process.
-
Charging Reagents: To the reactor, charge in the following order under stirring:
-
Methanol (60 L)
-
Deionized Water (60 L)
-
Sodium Carbonate (9.29 kg) and stir until fully dissolved.
-
4-Carboxyphenylboronic acid (7.99 kg).
-
2-Bromotoluene (7.50 kg).
-
Finally, carefully add the 10% Pd/C catalyst (0.250 kg).
-
-
Reaction: Heat the reaction mixture to reflux (approx. 75-80 °C) with vigorous stirring.[3] Maintain reflux for 5-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically (e.g., every 2 hours) and analyzing them by HPLC to check for the disappearance of 2-bromotoluene.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to 50-60 °C. Filter the hot mixture through a pre-heated celite pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with a hot mixture of MeOH/Water (1:1, ~10 L) to ensure complete transfer.
-
Solvent Removal & Work-up: Transfer the filtrate back to a clean reactor. Distill off the majority of the methanol under atmospheric pressure. Cool the remaining aqueous solution to room temperature.
-
Product Precipitation: Slowly add 37% hydrochloric acid to the stirred aqueous solution. The product will begin to precipitate. Continue adding acid until the pH of the slurry is ~2.
-
Isolation of Crude Product: Cool the slurry to 10-15 °C and stir for 1 hour to ensure complete precipitation. Filter the solid product using a Nutsche filter. Wash the cake thoroughly with deionized water (2 x 20 L) until the washings are neutral (pH ~7).
-
Purification (Recrystallization): Transfer the wet crude product to a clean reactor. Add a suitable amount of ethanol and heat to reflux until the solid dissolves completely. Slowly add hot deionized water until the solution becomes faintly turbid. Cool the solution slowly to room temperature, then further cool to 0-5 °C for 2-4 hours to maximize crystal formation.
-
Final Isolation and Drying: Filter the purified crystals and wash with a cold mixture of ethanol/water. Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Results
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (HPLC) | >99.5% |
| Appearance | White to off-white crystalline solid |
| Palladium Residue | <10 ppm |
Safety and Handling Precautions
It is imperative to handle all chemicals with care, following established laboratory and plant safety procedures. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
2-Bromotoluene: Harmful if swallowed and may cause respiratory irritation.[4][5][6] It is a combustible liquid.[7] Handle in a well-ventilated area, avoiding inhalation of vapors and contact with skin and eyes.[5][7][8]
-
4-Carboxyphenylboronic acid / 4-Bromobenzoic Acid: Causes skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[9][11] Avoid creating dust. Wear appropriate PPE, including safety goggles and gloves.[9][10]
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents like methanol. Handle with care, preferably as a water-wet paste. Do not allow the catalyst to dry out in the air.
-
General Precautions: The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions. Use appropriate grounding for all equipment to prevent static discharge. An eyewash station and safety shower must be readily accessible.[7]
References
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
2-Bromotoluene | C7H7Br | CID 7236. PubChem. [Link]
-
2-BROMOTOLUENE FOR SYNTHESIS MSDS CAS No. Loba Chemie. [Link]
-
Material Safety Data Sheet - 2-Bromotoluene, 99%. Cole-Parmer. [Link]
-
Biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed... ResearchGate. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]
-
(PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Production of biphenyl carboxylic acid compounds.
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TRE
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
- One-pot technology of 4'-methyl-2-carboxylate biphenyl.
- Preparation process of biphenyl-4,4'-dicarboxylic acid.
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
2'-Methyl-biphenyl-4-carboxylic acid. Oakwood Chemical. [Link]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [Link]
-
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research. [Link]
-
Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. [Link]
-
Isolation of a Carboxylic acid. Reddit. [Link]
-
Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. [Link]
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application of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid in medicinal chemistry
Introduction: The Architectural Significance of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid and its Analogs
In the landscape of medicinal chemistry, the biphenyl carboxylic acid motif stands as a privileged scaffold, a foundational structure upon which a multitude of pharmacologically active agents have been constructed. Its inherent structural rigidity, provided by the biphenyl core, coupled with the versatile chemical reactivity of the carboxylic acid group, offers a powerful platform for the design of molecules with finely tuned biological functions. This compound exemplifies a key building block within this class, serving not always as a final drug product, but often as a crucial intermediate in the synthesis of more complex and potent therapeutic candidates.
This technical guide will delve into the multifaceted applications of the this compound scaffold and its derivatives in medicinal chemistry. We will explore its synthesis, its role in the development of novel therapeutics for a range of diseases including cancer and hyperuricemia, and provide detailed protocols for its synthesis and the biological evaluation of its derivatives.
Synthetic Strategies: Constructing the Biphenyl Core
The creation of the biphenyl C-C bond is a cornerstone of synthesizing these scaffolds. The Suzuki-Miyaura cross-coupling reaction is a widely employed and highly efficient method for this purpose, offering versatility in the coupling of various substituted aryl halides and boronic acids.[1]
Protocol 1: Synthesis of 2'-Methylbiphenyl-4-carboxylic acid methyl ester via Negishi and Nickel-catalyzed Cross-Coupling
This protocol outlines a two-step process for the synthesis of a key intermediate, 2'-Methylbiphenyl-4-carboxylic acid methyl ester, which can then be hydrolyzed to the final carboxylic acid. This method involves the formation of an organozinc reagent followed by a nickel-catalyzed cross-coupling reaction.
Materials:
-
o-bromotoluene
-
anhydrous tetrahydrofuran (THF)
-
t-butyllithium in pentane (1.7M solution)
-
zinc chloride in diethyl ether (1.0M solution)
-
bis(triphenylphosphine)nickel(II) chloride
-
methyl-4-bromobenzoate
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4)
-
5% Hydrochloric acid
-
Brine
Equipment:
-
Three-necked round-bottom flasks
-
Mechanical stirrer
-
Constant pressure addition funnel with nitrogen inlet
-
Septum
-
Cannula
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (for purification)
Procedure:
-
Formation of the Organozinc Reagent:
-
In a flame-dried 2 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve 70.00 g (0.409 mol) of o-bromotoluene in 350 mL of anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 481 mL (0.818 mol) of a 1.7M solution of t-butyllithium in pentane via the addition funnel over 45 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, add 409 mL (0.409 mol) of a 1.0M solution of zinc chloride in diethyl ether over a 20-minute period.
-
-
Nickel-Catalyzed Cross-Coupling:
-
In a separate flame-dried 2 L three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of 8.93 g (13.7 mmol) of bis(triphenylphosphine)nickel(II) chloride and 58.71 g (0.273 mol) of methyl-4-bromobenzoate in 450 mL of anhydrous THF.
-
Transfer the suspension of the tolylzinc chloride prepared in step 1 to the second flask via a wide-diameter cannula.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 45 minutes.
-
-
Work-up and Purification:
-
Remove the majority of the THF using a rotary evaporator.
-
Partition the resulting oil between 500 mL of ethyl acetate and 300 mL of water.
-
Wash the organic layer successively with water, 5% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the crude oil using a preparative HPLC system with a silica column, eluting with 1.5% ethyl acetate in hexane to afford the 2'-Methylbiphenyl-4-carboxylic acid methyl ester.
-
-
Hydrolysis to this compound:
-
The purified methyl ester can be hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide in an alcohol solvent, followed by acidification.
-
Therapeutic Applications and Biological Activities
While this compound itself may primarily serve as a synthetic intermediate, its core structure is found in numerous derivatives with significant biological activities.
Anticancer Activity
Derivatives of biphenyl carboxylic acid have shown promise as anticancer agents. For instance, a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acids were synthesized and evaluated for their in vitro activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1]
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 3a | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j (benzyloxy substituted) | 9.92 ± 0.97 | 9.54 ± 0.85 |
Table 1: In vitro anticancer activity of selected 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives against human breast cancer cell lines. Data sourced from the Asian Journal of Green Chemistry.[1]
The data suggests that substitutions on the biphenyl ring can modulate the anticancer potency of these compounds.
Inhibition of Urate Transporter 1 (URAT1)
Hyperuricemia, a precursor to gout, is often treated with inhibitors of the urate transporter 1 (URAT1). Novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors.[2] The design strategy often involves fusing pharmacophores from known URAT1 inhibitors.
In one study, two series of biphenyl carboxylic acids were developed, with the most potent compounds, A1 and B21 , exhibiting IC50 values of 0.93 µM and 0.17 µM, respectively, against human URAT1.[2] These values are comparable or superior to the clinically used uricosuric drug, benzbromarone.
Experimental Workflow and Key Methodologies
The development of novel therapeutic agents based on the this compound scaffold follows a well-defined workflow, from initial synthesis to biological evaluation.
Figure 1: A generalized experimental workflow for the development of drug candidates based on the this compound scaffold.
Protocol 2: General Procedure for In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Structure-Activity Relationships (SAR) and Future Directions
The biphenyl carboxylic acid scaffold allows for systematic exploration of structure-activity relationships (SAR). Key modifications that can influence biological activity include:
-
Substitution on the Biphenyl Rings: The position, number, and nature of substituents (e.g., electron-donating or electron-withdrawing groups) can significantly impact target binding and pharmacokinetic properties.
-
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is often crucial for target interaction, but it can also be a liability, leading to poor membrane permeability or metabolic instability. Bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., tetrazoles) or non-acidic mimics is a common strategy to improve drug-like properties.
-
Introduction of Linkers: The insertion of flexible or rigid linkers between the biphenyl core and other pharmacophoric elements can optimize the spatial arrangement of the molecule for enhanced target engagement.
The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of novel and improved therapeutic agents for a wide range of diseases.
Conclusion
This compound and its derivatives represent a versatile and valuable class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the wide range of biological activities exhibited by their derivatives, ensures their continued importance in drug discovery efforts. The protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this remarkable scaffold.
References
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PrepChem.com. (n.d.). Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
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Morini, G., Comini, M., Rivara, M., Bordi, F., Plazzi, P. V., Flammini, L., Saccani, F., Bertoni, S., Ballabeni, V., Barocelli, E., & Mor, M. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9676-9686. [Link]
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Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(6), 630-634. [Link]
- Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.
- Johansson, M., & Olsen, R. (2008). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Organic Chemistry, 5(4), 326-343.
-
PubChem. (n.d.). 2'-Methyl-biphenyl-4-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7429. [Link]
-
PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? Retrieved from [Link]
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PubChem. (n.d.). Flurbiprofen. Retrieved from [Link]
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Applied Radiation and Isotopes. (2005). Synthesis, Radiosynthesis, in Vitro and Preliminary in Vivo Evaluation of Biphenyl Carboxylic and Hydroxamic Matrix Metalloproteinase (MMP) Inhibitors as Potential Tumor Imaging Agents. Retrieved from [Link]
- Shihab, Z. A., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356.
-
AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
Molecules. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid in Advanced Materials Science Research
Introduction: 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, also known as 4-(o-tolyl)benzoic acid, is a versatile organic building block that has garnered significant interest in materials science. Its rigid biphenyl core, functional carboxylic acid group, and strategically placed methyl group provide a unique combination of properties. The biphenyl unit imparts thermal stability and predictable geometry, while the carboxylic acid serves as a primary site for coordination with metal ions or for polymerization reactions. The 2-position methyl group introduces steric hindrance, which can be expertly manipulated to control crystal packing, prevent dense interpenetration in frameworks, and enhance solubility in organic solvents.
This guide provides an in-depth exploration of the applications of this compound, focusing on its use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as a monomer unit in functional polymers. We present detailed, field-tested protocols and explain the causal reasoning behind key experimental choices to empower researchers in their materials discovery endeavors.
Section 1: Physicochemical Properties and Synthesis
A thorough understanding of the molecule's fundamental properties is critical for its effective application.
Key Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |
| Synonyms | 4-(o-tolyl)benzoic acid, 2'-Methyl-4-biphenylcarboxylic acid | [1] |
| CAS Number | 5748-43-6 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |
| Molecular Weight | 212.24 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | ~220-225 °C (for the parent biphenyl-4-carboxylic acid) | [4] |
| Solubility | Insoluble in water; soluble in many organic solvents like THF, DMF, DMSO | [4] |
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most efficient and widely used method for synthesizing substituted biphenyl compounds.[5] This protocol details the coupling of 4-formylphenylboronic acid with 2-bromotoluene, followed by oxidation to yield the target carboxylic acid. This route is often preferred for its high yields and tolerance of functional groups.
Workflow: Synthesis of this compound
Sources
- 1. 2'-Methyl-biphenyl-4-carboxylic acid | C14H12O2 | CID 2759815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Methyl-biphenyl-4-carboxylic acid [oakwoodchemical.com]
- 3. 2'-Methyl-[1,1'-Biphenyl]-2-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Suzuki coupling reaction yield for 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
An advanced technical support guide designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this sterically hindered and functionally sensitive coupling.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound presents a common yet illustrative challenge in modern organic synthesis. The difficulty arises from two key structural features: the ortho-methyl group on one of the aryl rings, which introduces significant steric hindrance, and the presence of a carboxylic acid, an acidic functional group that can interfere with the basic conditions essential for the reaction. This guide provides a systematic approach to overcoming these hurdles to achieve high reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[1][2] The process operates through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[1][3] This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[2][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: For synthesizing this compound, which pair of starting materials is better: (A) 4-bromo-3-methylbenzoic acid + phenylboronic acid or (B) 4-carboxy-2-methylphenylboronic acid + bromobenzene?
Both routes are theoretically viable, but Route A (4-bromo-3-methylbenzoic acid + phenylboronic acid) is generally preferred for practical reasons. Commercially available boronic acids are often more stable and cost-effective than their corresponding complex aryl halides.[1] Furthermore, arylboronic acids bearing electron-withdrawing groups like carboxylic acids can be less reactive and more prone to side reactions like protodeboronation.[4] Starting with the aryl bromide containing the sensitive functional groups often provides a more robust and reproducible reaction.
Q3: Why is the choice of ligand so critical for coupling a sterically hindered substrate?
The ligand's primary role is to stabilize the palladium catalyst and modulate its reactivity. For sterically hindered substrates, such as those with an ortho-methyl group, the oxidative addition and reductive elimination steps can be slow. Bulky, electron-rich phosphine ligands are essential to promote these steps effectively.
-
Bulkiness: A bulky ligand environment around the palladium center encourages the final reductive elimination step to release the sterically demanding biaryl product.
-
Electron-donating properties: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the initial, often rate-limiting, oxidative addition into the C-X bond of the aryl halide.[6]
Highly effective ligands for such challenging couplings belong to the dialkylbiaryl phosphine class, such as SPhos and XPhos.[7]
Troubleshooting Guide
Q4: My reaction yield is very low or zero. What are the most likely causes and how do I fix them?
Low or no yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Cause 1: Inactive Catalyst System The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This process can be inefficient if the reaction is not properly deoxygenated, as oxygen can oxidize the active Pd(0) back to inactive Pd(II).
-
Solution:
-
Thorough Degassing: Before heating, rigorously degas your solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes or by using several freeze-pump-thaw cycles.[8] Maintain a positive inert gas atmosphere throughout the reaction.
-
Use a Precatalyst: Employ modern palladium precatalysts (e.g., SPhos Pd G2/G3, XPhos Pd G2/G3) which are designed to reliably generate the active Pd(0) species under the reaction conditions.[8]
-
Cause 2: Inappropriate Ligand for Steric Hindrance The ortho-methyl group on the aryl halide creates significant steric hindrance. Standard ligands like PPh₃ are often ineffective.
-
Solution:
-
Switch to a Buchwald Ligand: Use a bulky and electron-rich dialkylbiaryl phosphine ligand. For this specific transformation, SPhos is an excellent starting point due to its proven efficacy in coupling hindered substrates.[7]
-
Optimize Pd:Ligand Ratio: A 1:2 or 1:2.2 ratio of Palladium to Ligand is typically optimal to ensure the formation of the desired catalytically active species.
-
Cause 3: Boronic Acid Instability (Protodeboronation) Boronic acids can be unstable under Suzuki coupling conditions and undergo protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield an arene (e.g., benzene), effectively consuming your nucleophile.[4][9]
-
Solution:
-
Use a Boronic Ester: Pinacol esters (Bpin) or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than free boronic acids.[4][10] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[9][11]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can minimize protodeboronation.[8]
-
Cause 4: Interference from the Carboxylic Acid Group The acidic proton of the carboxylic acid can react with the base, effectively neutralizing it and preventing it from activating the boronic acid for transmetalation.
-
Solution:
-
Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is inert to the basic conditions and can be easily hydrolyzed back to the carboxylic acid post-coupling.
-
Use Excess Base: If proceeding without protection, use a sufficient excess of a suitable base (at least 3 equivalents) to both deprotonate the carboxylic acid and facilitate the catalytic cycle. K₃PO₄ is often a good choice as it is strong enough to promote the reaction but generally does not cause ester saponification if that is a concern.[7]
-
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring efficiency and high purity of the final product.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile method for the formation of the pivotal carbon-carbon bond between the two phenyl rings. However, the presence of an ortho-methyl group introduces steric hindrance, which can significantly impact reaction kinetics and lead to the formation of specific byproducts. This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, while also briefly exploring an alternative synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This typically involves the reaction of either:
-
Route A: 4-Bromo-3-methylbenzoic acid with phenylboronic acid.
-
Route B: 2-Methylphenylboronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).
An alternative, though less common, route involves the hydrolysis and esterification of a precursor like 2-cyano-4'-bromomethylbiphenyl.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide, but without the halogen. What is this and how can I prevent it?
This byproduct is likely the result of protodehalogenation (also known as hydrodehalogenation), where the halide is replaced by a hydrogen atom.[4] For instance, if you start with 4-bromo-3-methylbenzoic acid, the byproduct would be 3-methylbenzoic acid.
-
Cause: This side reaction is often promoted by certain bases, the presence of water or other protic solvents (like alcohols), or impurities that can act as a hydride source. It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[4]
-
Prevention:
-
Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides.[4]
-
Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene.[4]
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, thereby minimizing the opportunity for protodehalogenation.[4]
-
Q3: My main byproduct appears to be a dimer of my boronic acid starting material. How can I minimize this?
This is a classic byproduct of the Suzuki reaction known as a homocoupling product. For example, if you are using 2-methylphenylboronic acid, the byproduct would be 2,2'-dimethylbiphenyl.
-
Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the palladium catalyst and disrupt the catalytic cycle.[4]
-
Prevention:
-
Degassing: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the experiment. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce the propensity for side reactions that lead to homocoupling.
-
Q4: Why is my reaction sluggish or showing low conversion, even with a reliable catalyst?
Low reactivity in the synthesis of this compound is a common issue, primarily due to steric hindrance from the ortho-methyl group.[5]
-
Cause: The bulky methyl group adjacent to the reaction site can impede the oxidative addition of the palladium catalyst to the aryl halide.[4] The deactivating electronic effect of the carboxylic acid can also contribute to lower reactivity.[4]
-
Solutions:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly accelerate the oxidative addition step.[4]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Reactant Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the reaction to completion.
-
Q5: I'm performing the synthesis on a larger scale and observing catalyst deactivation (formation of palladium black). What can I do?
Catalyst deactivation is a common problem in scaling up palladium-catalyzed reactions. The formation of palladium black indicates the precipitation of elemental palladium, which is catalytically inactive.
-
Cause: This is often due to the presence of oxygen or impurities in the starting materials or solvents. The ligands can also degrade at higher temperatures over long reaction times, leading to catalyst precipitation.
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere.[4][5]
-
Robust Ligands: Use more robust and sterically demanding ligands that can stabilize the palladium catalyst in solution for longer periods.
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading is necessary on a larger scale to compensate for a higher surface area to volume ratio which can exacerbate deactivation. However, in a multikilogram scale synthesis of a similar compound, reducing the catalyst amount was found to be challenging due to increased reaction times.[1]
-
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst2. Insufficiently Degassed Reaction3. Steric Hindrance4. Inappropriate Base/Solvent | 1. Use a fresh batch of palladium catalyst and ligand.2. Thoroughly degas the solvent and reaction mixture.3. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).4. Increase the reaction temperature.5. Ensure the base is anhydrous and the solvent is aprotic (e.g., K₃PO₄ in dioxane). |
| Significant Protodehalogenation | 1. Protic Solvent (e.g., alcohols)2. Presence of Water3. Non-optimal Base | 1. Switch to an anhydrous, aprotic solvent like toluene or dioxane.[4]2. Use an anhydrous base such as K₃PO₄ or Cs₂CO₃.[4]3. Ensure all glassware is oven-dried and reactants are anhydrous. |
| High Levels of Homocoupled Boronic Acid | 1. Oxygen in the Reaction Mixture2. Sub-optimal Catalyst/Ligand Ratio | 1. Improve degassing procedures and maintain a strict inert atmosphere.[4]2. Optimize the palladium to ligand ratio (typically 1:2 for monodentate ligands). |
| Incomplete Reaction (Starting Materials Remain) | 1. Insufficient Reaction Time or Temperature2. Catalyst Deactivation3. Poor Solubility of Reactants | 1. Extend the reaction time and/or increase the temperature.2. See "Catalyst Deactivation" FAQ.3. Choose a solvent system that effectively solubilizes all reactants at the reaction temperature (e.g., dioxane/water mixtures).[1] |
| Product Contaminated with Residual Palladium | 1. Inefficient Catalyst Removal | 1. Filter the reaction mixture through a pad of Celite® or silica gel after the reaction.[1]2. Consider treatment with activated carbon.3. For very low levels, specialized palladium scavengers can be employed. |
| Formation of Methyl Ester Instead of Carboxylic Acid | 1. Use of Methanol as Solvent or Co-solvent | 1. If the free acid is desired, avoid using methanol in the reaction or workup. If the methyl ester is an intermediate, it will require a subsequent hydrolysis step. |
Visualizing the Troubleshooting Workflow
Sources
Technical Support Center: Troubleshooting Poor Solubility of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support guide for 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule with a rigid, hydrophobic biphenyl core, poor aqueous solubility is an inherent characteristic that must be addressed methodically. This guide provides a series of troubleshooting steps and detailed explanations to help you achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm trying to dissolve this compound in water or a standard phosphate buffer (pH 7.4), and it's not dissolving. Why is this happening?
A1: The Root Cause: Molecular Structure
The poor aqueous solubility of this compound stems directly from its chemical structure. The molecule consists of two main parts: a large, nonpolar biphenyl backbone and a polar carboxylic acid functional group.
-
Hydrophobic Biphenyl Core: The [1,1'-biphenyl] structure is composed of two linked benzene rings. This extensive hydrocarbon region is highly hydrophobic (water-repelling), making it energetically unfavorable to dissolve in a polar solvent like water.
-
The Carboxylic Acid Group (-COOH): While the carboxylic acid group is polar, its ability to enhance solubility is critically dependent on its ionization state, which is governed by the pH of the solution.[1][2] In neutral or acidic conditions (pH < ~6), the group remains in its protonated, neutral form (-COOH). In this state, its contribution is insufficient to overcome the hydrophobicity of the biphenyl core.
Essentially, at neutral pH, the molecule as a whole is nonpolar, leading to the insolubility you are observing.
Q2: Since pH seems to be a critical factor, how can I use it to dissolve my compound?
A2: Leveraging pH for Solubilization via Salt Formation
This is the most effective and common first-line strategy for this class of compounds. By increasing the pH of the solution to a basic level (typically pH > 8), you can deprotonate the carboxylic acid, converting it into a carboxylate salt (-COO⁻).[2][3][4] This ionic form is dramatically more polar and, therefore, more soluble in water.[1][2]
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion (e.g., 80%) of your total desired volume of high-purity water or aqueous buffer to the solid compound. It will form a suspension.
-
Basification: Prepare a dilute stock solution of a strong base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Dropwise Addition: While vigorously stirring or vortexing the suspension, add the base solution drop by drop. The solid should begin to dissolve as the pH increases and the carboxylate salt forms.
-
Monitor pH: Use a calibrated pH meter to monitor the bulk solution pH. Continue adding base until all the solid has dissolved and the pH is stable in the desired range (a target of pH 8.0-9.0 is a good starting point).
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach your final target concentration.
-
Sterilization (if required): If for use in cell culture, filter-sterilize the final solution through a 0.22 µm syringe filter.
Causality & Trustworthiness: This protocol works by chemically modifying the solute in-situ to a more soluble form. The endpoint is self-validating: a clear, homogenous solution indicates successful salt formation and dissolution. If the solution remains cloudy, it suggests that the solubility limit, even as a salt, may have been reached.
Caption: Workflow for dissolving carboxylic acids using pH adjustment.
Q3: My downstream application is pH-sensitive, or I need to work in an organic solvent. What is the best co-solvent strategy?
A3: Using Co-solvents to Overcome Hydrophobicity
When pH modification is not an option, a co-solvent strategy is the next best approach. This involves dissolving the compound in a water-miscible organic solvent first to create a concentrated stock, which can then be carefully diluted into your aqueous experimental medium.[5][6][7]
The organic solvent works by disrupting the hydrophobic interactions between the biphenyl rings and solvating the molecule, effectively "hiding" its nonpolar regions from the water.[5]
| Solvent | Polarity | Use Case | Key Considerations |
| DMSO (Dimethyl sulfoxide) | High | Gold standard for initial solubility screening. Ideal for creating high-concentration stocks for cell culture (used at <0.5% v/v). | Can be cytotoxic at higher concentrations. Can interfere with some assays. |
| Ethanol (EtOH) | High | Good for in vivo and less sensitive in vitro applications. Less toxic than DMSO. | More volatile. May not be as potent a solvent as DMSO for highly insoluble compounds. |
| DMF (Dimethylformamide) | High | Strong solvent, useful if DMSO or EtOH fails. | Higher toxicity; handle with appropriate safety precautions. Not typically used for in vivo studies. |
| PEG 400 (Polyethylene glycol) | Medium | Often used in pharmaceutical formulations for both oral and parenteral routes.[6][7] | Can be viscous. May affect osmolarity of solutions. |
-
Solvent Selection: Choose a primary organic solvent (e.g., DMSO) based on the table above and your experimental constraints.
-
High-Concentration Stock: Dissolve a precisely weighed amount of this compound in a small volume of the chosen solvent to create a high-concentration stock (e.g., 10-100 mM). Use sonication or gentle warming (<40°C) to aid dissolution if necessary.
-
Dilution into Aqueous Medium: This is the critical step. To avoid precipitation ("crashing out"), add the organic stock solution dropwise into the final aqueous buffer while the buffer is being vortexed or rapidly stirred. This ensures immediate dispersion and prevents the formation of localized, supersaturated pockets of the compound.
-
Final Concentration Check: Ensure the final concentration of the organic solvent in your experiment is low enough to be tolerated by your system (e.g., <0.5% DMSO for most cell lines).
Caption: Workflow for the co-solvent dilution method.
Q4: I've tried the methods above but still face challenges, especially for high-concentration formulations. Are there more advanced options?
A4: Advanced Formulation Strategies for Drug Development
For applications in drug development requiring higher concentrations or specific delivery profiles, more advanced formulation techniques may be necessary. These often involve creating sophisticated delivery systems to enhance solubility and bioavailability.
-
Surfactant-Based Formulations: Surfactants can be used to create micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic shell.[8] The this compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in an aqueous medium. Non-ionic surfactants like Polysorbates (Tween®) or Poloxamers are commonly used.[8][9]
-
Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The biphenyl portion of your molecule can fit into this cavity, forming an "inclusion complex" that has significantly improved aqueous solubility.[10][11][12]
-
Lipid-Based Formulations: For oral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[10][13] The drug is first dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon contact with gastrointestinal fluids.[10][13]
-
Amorphous Solid Dispersions: By converting the crystalline drug into an amorphous state and dispersing it within a polymer matrix, you can significantly increase its dissolution rate and apparent solubility.[8][12] This is a common strategy for oral solid dosage forms.
These advanced methods typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility hurdles.[12]
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
- Co-solvent: Significance and symbolism. (2025, December 23). Patsnap Eureka.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
- 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C15H12O4. (n.d.). PubChem - NIH.
- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- 2'-Methyl-biphenyl-4-carboxylic acid | C14H12O2. (n.d.). PubChem.
- Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.
- Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). PubChem.
Sources
- 1. reddit.com [reddit.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support guide for the purification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. This guide provides a series of troubleshooting questions and detailed, field-proven protocols to address common purification hurdles.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered after the synthesis of this compound, which is frequently prepared via Suzuki-Miyaura coupling.
Question 1: My crude product is a brown, oily solid. What are the likely impurities?
Answer: This is a common observation, especially after a Suzuki-Miyaura coupling reaction. The discoloration and physical state suggest the presence of several types of impurities:
-
Residual Palladium Catalyst: Finely dispersed palladium black can give the product a dark grey to black appearance.
-
Homocoupled Byproducts: Self-coupling of your starting materials (e.g., 4-carboxyphenylboronic acid or the aryl halide) can lead to biphenyl-4,4'-dicarboxylic acid or 2,2'-dimethylbiphenyl. These are often highly crystalline but can be difficult to separate.[1][2]
-
Unreacted Starting Materials: Incomplete reactions will leave behind the boronic acid and the aryl halide starting materials.
-
Solvent Residues: High-boiling point solvents used in the coupling reaction (like DME, toluene, or DMF) can be trapped in the crude product, leading to an oily or gummy consistency.
Question 2: I performed an acid-base extraction, but my yield is very low after re-acidification. Why?
Answer: Low recovery after an acid-base extraction of a carboxylic acid typically points to one of several issues:
-
Incomplete Extraction: The sodium salt of your product, sodium 2-methyl-[1,1'-biphenyl]-4-carboxylate, may have limited solubility in the aqueous base if the concentration is too high. It's crucial to ensure complete partitioning into the aqueous layer. It may require multiple extractions with fresh base solution.[3][4]
-
Incomplete Re-acidification: You may not have added enough strong acid (e.g., HCl) to fully protonate the carboxylate salt and cause it to precipitate. The solution should be checked with pH paper to ensure it is strongly acidic (pH 1-2).
-
Product Solubility in Acidic Water: While the free carboxylic acid is largely insoluble in water, it has some minor solubility. If you used a very large volume of water, a significant amount of product might remain in the aqueous phase. Cooling the solution thoroughly in an ice bath is critical to minimize this loss.[5]
-
Formation of Fine Precipitate: Upon re-acidification, the product may precipitate as very fine particles that are difficult to collect by filtration. Allowing the precipitate to digest (sit in the mother liquor, sometimes with gentle warming then slow cooling) can encourage the formation of larger, more easily filterable crystals.
Question 3: My TLC analysis shows a major spot for my product, but it's streaking badly. How can I get a clean TLC?
Answer: Streaking of carboxylic acids on standard silica gel TLC plates is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to poor elution behavior.
To resolve this, you must suppress the deprotonation of the carboxylic acid on the plate. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes). This ensures the compound remains fully protonated and moves as a single, well-defined spot.
Section 2: Purification Strategy Decision Workflow
The choice of purification method is dictated by the nature and quantity of the impurities present. Use the following workflow to determine the best strategy for your situation.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Troubleshooting Guides & Protocols
Guide 1: Removing Neutral Impurities via Acid-Base Extraction
Issue: Crude product is contaminated with non-acidic materials like unreacted aryl halide, homocoupled byproducts, or other neutral side products.
Principle: This technique exploits the acidic nature of the carboxylic acid. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer and are thus separated.[3][5][6] The carboxylic acid is then recovered by re-acidifying the aqueous layer.[4][5]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane, or diethyl ether). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Continue shaking until no more gas is evolved.[7]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one. The organic layer now contains the neutral impurities and can be discarded.
-
Re-acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 6M hydrochloric acid (HCl) dropwise. The this compound will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (test with pH paper, target pH ~1-2).[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Guide 2: Purification by Recrystallization
Issue: The product is relatively pure (>85%) but contains minor colored impurities or closely related structural analogs.
Principle: Recrystallization is a powerful technique for purifying solid compounds.[8] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point, while the impurities are either insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection Table:
Finding the right solvent is key. The table below provides starting points for solvent screening for this compound. A two-solvent system is often effective.[9]
| Solvent System (Solvent 1 / Solvent 2) | Rationale & Expected Outcome |
| Ethanol / Water | The compound is likely soluble in hot ethanol. Water acts as the anti-solvent, added dropwise to the hot solution until cloudiness persists, to induce crystallization upon cooling. A good starting point for polar impurities. |
| Toluene | The aromatic nature of toluene is well-suited for the biphenyl core. Good for removing less polar impurities. May require a larger volume. |
| Ethyl Acetate / Hexanes | A widely used combination. Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent. Excellent for moderately polar compounds.[10] |
| Acetone / Water | Similar to Ethanol/Water, but acetone's higher solvating power may be useful if the compound is sparingly soluble in hot ethanol. |
Step-by-Step Protocol (Two-Solvent System: Ethanol/Water):
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual palladium catalyst), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[9]
-
Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization medium).
-
Drying: Dry the pure crystals in a vacuum oven.
Guide 3: Column Chromatography for Difficult Separations
Issue: Impurities have very similar polarity to the product (e.g., regioisomers or homocoupled byproducts), making extraction and crystallization ineffective.
Principle: Flash column chromatography on silica gel separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. For carboxylic acids, special considerations are necessary to prevent streaking.[7]
Step-by-Step Protocol:
-
TLC Analysis: Develop an appropriate mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% acetic acid to the solvent mixture to ensure sharp spots. The ideal solvent system should give the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (with added acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Carefully add the mobile phase and apply gentle pressure to begin eluting the column. Collect fractions continuously.
-
Fraction Analysis: Analyze the collected fractions by TLC (using the same eluent system) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.
-
Final Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.
References
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Acid-Base Extraction. University of California, Los Angeles - Chemistry Department. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester - Department of Chemistry. Available at: [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
How can I purify carboxylic acid?. ResearchGate. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available at: [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]
-
methyl [1,1'-biphenyl]-4-carboxylate. The Royal Society of Chemistry. Available at: [Link]
- Purification of carboxylic acids by complexation with selective solvents. Google Patents.
- Process for the purification of aromatic carboxylic acids. Google Patents.
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]
-
Recrystallization and Crystallization. University of California, Irvine - Department of Chemistry. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
improving the purity of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid post-synthesis
An In-depth Guide to Improving the Purity of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Post-Synthesis
Technical Support Center
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this compound after its initial synthesis, which is commonly achieved via Suzuki-Miyaura cross-coupling. Here, we provide field-proven insights, troubleshooting advice, and detailed protocols to help you navigate common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing this compound?
A1: The impurity profile is heavily dependent on the reaction conditions of the Suzuki-Miyaura coupling. However, several classes of impurities are consistently observed. These include unreacted starting materials, byproducts from side reactions, and residual catalyst. A summary is provided in the table below.
| Impurity Class | Specific Examples | Probable Source |
| Starting Materials | 4-bromo-3-methylbenzoic acid or its ester, Phenylboronic acid | Incomplete reaction |
| Homocoupling Products | Biphenyl, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Side reaction of boronic acid or aryl halide with itself |
| Dehalogenation Byproducts | 3-methylbenzoic acid | Reductive cleavage of the C-X bond of the aryl halide |
| Protodeboronation Byproducts | Toluene | Cleavage of the C-B bond of the boronic acid, often by hydrolysis |
| Catalyst Residues | Palladium (e.g., Palladium black) | Aggregation and precipitation of the palladium catalyst |
| Inorganic Salts | Carbonates, phosphates (e.g., K₂CO₃, K₃PO₄) | Residual base from the reaction workup |
Q2: Why is achieving high purity for this specific molecule challenging?
A2: The challenge lies in the similar physical properties of the desired product and its common organic impurities. For instance, the homocoupled dicarboxylic acid byproduct has a similar acidic functional group and biphenyl backbone, making separation by simple extraction or crystallization difficult. Furthermore, the carboxylic acid group itself can cause issues like streaking during silica gel chromatography if not handled correctly.[1]
Q3: What level of purity is generally required?
A3: The required purity level is dictated by the intended application. For early-stage discovery chemistry or as an intermediate for further synthesis, 95-98% purity may be acceptable. However, for applications in drug development, particularly for compounds intended for preclinical or clinical studies, purity levels exceeding 99.5% are often mandatory to avoid confounding biological results or introducing toxic byproducts.
Q4: How should I store the purified this compound?
A4: Like most biphenyl carboxylic acids, this compound is a stable solid. It should be stored in a well-sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration in a desiccated environment is recommended to prevent any potential degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: My final product has low purity (<90%) after a standard aqueous workup.
-
Probable Cause: The initial workup was insufficient to remove significant amounts of neutral or basic impurities, or large quantities of byproducts with similar acidity were formed. The most likely culprits are unreacted starting materials and homocoupling byproducts.[2]
-
Solution: A robust acid-base extraction is the most effective first-line purification strategy for carboxylic acids.[3][4] This technique specifically isolates acidic compounds from neutral and basic impurities. By carefully controlling the pH, it's possible to selectively extract the desired product.
-
Workflow:
Sources
Technical Support Center: Efficient Suzuki Coupling of 2-Methylphenylboronic Acid
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-methylphenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals who may encounter challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate successful and efficient coupling reactions.
Troubleshooting Guide
This section addresses specific issues that can arise during the Suzuki coupling of 2-methylphenylboronic acid, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with 2-methylphenylboronic acid is resulting in very low or no yield of the desired biaryl product. What are the likely causes, and how can I improve the outcome?
Answer: Low reactivity with sterically hindered substrates like 2-methylphenylboronic acid is a common challenge. The ortho-methyl group impedes both the transmetalation and reductive elimination steps of the catalytic cycle.[1][2] To overcome this, a systematic optimization of your reaction conditions is necessary.
Root Causes & Solutions:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is paramount for sterically demanding couplings. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Employ bulky and electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is crucial for facilitating oxidative addition and subsequent steps with hindered substrates.[3][4] Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which have demonstrated high efficacy in these challenging reactions.[1][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating ability and steric bulk.[1][5]
-
-
Insufficient Catalyst Loading: For particularly difficult couplings, a standard catalyst loading (e.g., 1 mol%) may not be sufficient to achieve a reasonable reaction rate.
-
Solution: Increase the catalyst loading to 2-5 mol%.[1] This increases the concentration of the active catalytic species, helping to overcome the higher activation energy associated with hindered substrates.
-
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. Weaker bases may not be effective with the less reactive 2-methylphenylboronic acid.
-
Inappropriate Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Anhydrous, non-polar aprotic solvents such as dioxane or toluene are generally preferred for these types of couplings.[1] A small amount of water can sometimes be beneficial, particularly when using phosphate bases, but strictly anhydrous conditions are often recommended to minimize protodeboronation.[1][4]
-
-
Insufficient Reaction Temperature: The steric hindrance imposed by the ortho-methyl group creates a significant kinetic barrier that may not be overcome at lower temperatures.
-
Solution: Increase the reaction temperature, often to the reflux temperature of the solvent (e.g., 80-110 °C).[2]
-
Issue 2: Significant Protodeboronation of 2-Methylphenylboronic Acid
Question: I am observing a significant amount of toluene as a byproduct, indicating that my 2-methylphenylboronic acid is undergoing protodeboronation. How can I minimize this side reaction?
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.
Root Causes & Solutions:
-
Presence of Protic Solvents/Water: Water and other protic species can serve as proton sources, facilitating the undesired cleavage of the boronic acid.
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents and dry all glassware thoroughly. While some protocols for Suzuki couplings use aqueous bases, for substrates prone to protodeboronation, minimizing water is crucial.[1] The addition of trimethyl borate can also help to create an anhydrous environment.[1]
-
-
Unstable Boronic Acid: Boronic acids themselves can be prone to decomposition.
-
Solution: Consider converting the boronic acid to a more stable derivative. Potassium trifluoroborate salts and boronate esters (e.g., pinacol esters) are generally more resistant to protodeboronation.[2][6] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and can be a good option for challenging substrates.[2]
-
-
Slow Catalytic Turnover: If the desired cross-coupling is slow, the boronic acid has more time to decompose.
Issue 3: Formation of Homocoupled Byproducts
Question: My reaction mixture shows the presence of biphenyl (from the aryl halide partner) and 2,2'-dimethylbiphenyl (from the boronic acid). What is causing this homocoupling, and how can it be prevented?
Answer: Homocoupling is often a result of oxygen contamination or the presence of Pd(II) species in the reaction.[2]
Root Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete, leading to side reactions.
-
Solution: Start with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in-situ reduction step.[2] Alternatively, ensure your conditions are conducive to the efficient reduction of the Pd(II) precatalyst.
-
-
Ligand Choice: The nature of the ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Bulky, electron-donating ligands, as recommended for improving yield, also tend to favor the desired cross-coupling pathway over homocoupling.[2]
-
Catalyst & Condition Selection Summary
The following table provides a starting point for catalyst and condition selection for the Suzuki coupling of 2-methylphenylboronic acid. Optimization will likely be required for your specific aryl halide partner.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines are essential for hindered substrates.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases that are effective in activating hindered boronic acids.[1][3][9] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred.[1] |
| Temperature | 80 - 110 °C | Elevated temperatures are needed to overcome the steric barrier.[2] |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for challenging substrates.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A1: The widely accepted mechanism involves three key steps with a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1][5][6]
Q2: Can I use an aryl chloride as the coupling partner for 2-methylphenylboronic acid?
A2: Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[6] This makes the oxidative addition step even more challenging, especially when coupled with a sterically hindered boronic acid. To achieve successful coupling with an aryl chloride, you will likely need a highly active catalyst system, such as those employing bulky, electron-rich ligands like SPhos or NHC ligands, often at higher catalyst loadings and temperatures.[3][9]
Q3: How do I prepare my reaction to ensure it is properly degassed and under an inert atmosphere?
A3: A standard and effective procedure is as follows:
-
Setup: Combine the aryl halide, 2-methylphenylboronic acid, and base in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent & Reagent Addition: Add the degassed solvent via syringe. If adding any other reagents in solution, ensure they are also prepared with degassed solvents.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction mixture to the desired temperature under a static pressure of inert gas (e.g., using a balloon).
Q4: My boronic acid is old. Could its quality be affecting the reaction?
A4: Yes, absolutely. Boronic acids can degrade over time, particularly through dehydration to form boroxines (cyclic trimers) or through slow decomposition. Poor quality boronic acid can lead to inconsistent results and lower yields. It is always recommended to use high-purity boronic acid from a reputable supplier. If you suspect the quality of your boronic acid, you can try recrystallizing it or converting it to a more stable derivative like a pinacol ester before use.[2]
Experimental Protocol: General Procedure for Suzuki Coupling with 2-Methylphenylboronic Acid
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 eq), 2-methylphenylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]
-
Catalyst Addition: Under an inert atmosphere (in a glovebox or under a positive flow of argon/nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 100 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomas, C. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]
- Valente, C., et al. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. thieme-connect.com [thieme-connect.com]
preventing homocoupling in Suzuki reactions for biphenyl synthesis
Technical Support Center: Suzuki-Miyaura Reactions
Topic: Preventing Homocoupling in Biphenyl Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development scientists who are encountering challenges with homocoupling side reactions during the synthesis of unsymmetrical biphenyls. As Senior Application Scientists, we provide not only troubleshooting protocols but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Homocoupling is a persistent challenge in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls from either the organoboron reagent or the organic halide. This side reaction consumes valuable starting materials, reduces the yield of the desired product, and often introduces purification challenges due to the similar physical properties of the homocoupled byproduct and the target molecule.[1][2] This guide will walk you through the common causes of homocoupling and provide detailed, actionable strategies to suppress these unwanted pathways.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: What are the primary types of homocoupling, and what causes them?
Answer: Homocoupling in Suzuki reactions manifests in two primary forms: the self-coupling of the boronic acid and the self-coupling of the aryl halide. Understanding the distinct mechanisms for each is critical for effective troubleshooting.
-
Boronic Acid Homocoupling (Type I): This is often the more prevalent issue. It is primarily driven by the presence of molecular oxygen, which facilitates a Palladium(II)-mediated oxidative coupling of two boronic acid molecules.[3][4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to the catalytically active Pd(0) state. This reduction can be accomplished by the boronic acid, but in the process, it generates the homocoupled biaryl.[1][6]
-
Aryl Halide Homocoupling (Type II): This pathway is less common but can be significant with highly reactive aryl halides or under specific conditions. It typically involves the oxidative addition of two equivalents of the aryl halide to a Pd(0) center, followed by reductive elimination to form the symmetrical biaryl.
The diagram below illustrates the desired catalytic cycle for biphenyl synthesis versus the competing homocoupling pathway originating from the boronic acid.
Question 2: My primary byproduct is the boronic acid homocoupling dimer. How can I fix this?
Answer: This is the most common homocoupling issue. The solution lies in minimizing the presence of both oxygen and Pd(II) species in your reaction flask, especially during the initial phase.
Core Strategy: Rigorous Exclusion of Oxygen and Catalyst Choice.
Oxygen is a key culprit in promoting the palladium(II)-mediated homocoupling of boronic acids.[3][6] Therefore, the most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.
Experimental Protocol 1: Establishing Anaerobic Conditions
-
Vessel Preparation: Assemble your reaction glassware (e.g., Schlenk flask or three-neck flask with a condenser) and dry it thoroughly in an oven or with a heat gun under vacuum.
-
Reagent Addition: Add your solid reagents (aryl halide, boronic acid, base, and catalyst) to the flask.
-
Inert Gas Purge: Seal the flask and perform at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles to remove atmospheric oxygen from the headspace and solids.
-
Solvent Degassing: Use a solvent that has been rigorously degassed. This can be achieved by:
-
Freeze-Pump-Thaw: For small volumes, perform at least three cycles of freezing the solvent (liquid nitrogen), applying a high vacuum, and then thawing under an inert atmosphere.
-
Subsurface Sparge: For larger volumes, bubble a fine stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.[6]
-
-
Solvent Transfer: Transfer the degassed solvent to your reaction flask via cannula under a positive pressure of inert gas.
-
Reaction Maintenance: Maintain a positive pressure of inert gas (e.g., via a balloon or bubbler) throughout the entire course of the reaction.
Catalyst Selection Insight:
The choice of palladium source is critical.[1] While Pd(II) sources like Pd(OAc)₂ are common, they can initiate homocoupling during their required in situ reduction to Pd(0).
-
Recommendation: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] This bypasses the initial reduction step that often consumes the boronic acid, leading to a cleaner reaction profile.[1]
| Catalyst Type | Oxidation State | Homocoupling Risk | Rationale |
| Pd(OAc)₂, PdCl₂ | Pd(II) | High | Requires in situ reduction, which can proceed via homocoupling of the boronic acid.[3][6] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Low | Enters the catalytic cycle directly, avoiding the problematic initial reduction step.[1] |
Question 3: I've minimized oxygen, but I still see homocoupling. What role do the base and ligand play?
Answer: The base and ligand are not just passive players; they actively modulate the catalyst's reactivity and can be tuned to favor cross-coupling over homocoupling. The base is crucial for activating the boronic acid for the transmetalation step.[8][9][10]
Base Selection:
The strength and nature of the base can influence the relative rates of the desired transmetalation versus undesired side reactions. Very strong bases can sometimes accelerate boronic acid decomposition or homocoupling.
-
Troubleshooting Strategy: If using a very strong base like NaOH or Cs₂CO₃, consider switching to a milder base. Weaker inorganic bases are often sufficient to promote the reaction while minimizing side reactions.
| Base | Typical Strength | Common Application Notes |
| Cs₂CO₃ | Strong | Highly effective but can sometimes promote side reactions with sensitive substrates.[5] |
| K₃PO₄ | Medium-Strong | An excellent and widely used base; often provides a good balance of reactivity and selectivity.[11] |
| K₂CO₃ / Na₂CO₃ | Medium | Good general-purpose bases, particularly in aqueous solvent mixtures.[2] |
Ligand Selection:
The ligand stabilizes the palladium center and its steric and electronic properties are paramount in controlling the reaction's outcome.[7][12] Bulky, electron-rich phosphine ligands generally accelerate the rate-determining oxidative addition and the final reductive elimination step.[12] By speeding up the desired catalytic cycle, these ligands effectively outcompete the slower, undesired homocoupling pathways.
-
Recommendation: For challenging biphenyl syntheses, especially with sterically hindered or electron-poor partners, employ modern Buchwald-type biarylphosphine ligands.
| Ligand Class | Examples | Key Advantage |
| Triphenylphosphine (PPh₃) | PPh₃ | Classic, inexpensive ligand. May be insufficient for difficult couplings. |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich. Excellent for promoting fast reductive elimination, thereby suppressing side reactions.[5][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong electron donors, can be highly effective for coupling unreactive partners like aryl chlorides.[8] |
Question 4: Can my reaction setup or procedure contribute to homocoupling?
Answer: Yes. Beyond the chemical components, the physical execution of the reaction can have a significant impact. The concentration of the boronic acid, in particular, can be a key factor.
Core Strategy: The "Slow-Release" Approach
Boronic acids can be unstable under reaction conditions, leading to side reactions like protodeboronation (replacement of the boron group with hydrogen) and homocoupling.[14][15] A key strategy to mitigate this is to keep the instantaneous concentration of the free boronic acid low throughout the reaction.[15]
Experimental Protocol 2: Slow Addition of the Boronic Acid
This protocol is particularly useful for unstable or highly reactive boronic acids.
-
Initial Setup: In a three-neck flask under a strict inert atmosphere, combine the aryl halide, palladium catalyst, ligand, and base in your degassed solvent.
-
Separate Boronic Acid Solution: In a separate flask or gas-tight syringe, dissolve the boronic acid in a small amount of degassed solvent.
-
Heating: Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Slow Addition: Once the reaction mixture is at temperature, add the boronic acid solution dropwise over a prolonged period (e.g., 1-4 hours) using a syringe pump.
-
Monitoring: Allow the reaction to stir at temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
This slow addition ensures that the boronic acid is consumed in the desired cross-coupling reaction as soon as it is introduced, preventing it from accumulating and participating in decomposition or homocoupling pathways.[16]
The workflow below provides a logical sequence for diagnosing and addressing homocoupling issues.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki reaction. Wikipedia.
-
Macharia, J. M., Joshi, C., Izzo, J. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
Protodeboronation. Wikipedia.
-
Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. BenchChem.
-
How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
-
Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
-
Carrow, B. P., & Hartwig, J. F. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
-
Börner, C., Klose, T., & Gevorgyan, A. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
-
Technical Support Center: Suzuki Coupling Reactions. BenchChem.
-
Guild, C., & St-Jean, F. (2021). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
-
Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar.
-
Singh, G., & Kumar, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support guide for resolving challenges in the HPLC analysis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of peak overlap and co-elution. As Senior Application Scientists, we provide not just steps, but the underlying chromatographic principles to empower you to make informed decisions.
Understanding the Challenge: Peak Overlap
Peak overlap, or co-elution, is a frequent issue in HPLC where two or more compounds elute from the column at the same or very similar times, resulting in a single, distorted, or shouldered peak.[1][2] For this compound, this can be particularly challenging when separating it from structurally similar impurities or related compounds. Accurate quantification is impossible without achieving adequate resolution (a resolution value of Rs ≥ 1.5 is generally desired).
This guide provides a systematic approach to troubleshooting, structured around the fundamental parameters of chromatographic separation.
Troubleshooting Guide: A Systematic Approach
Issue: My chromatogram shows poorly resolved or overlapping peaks for this compound.
Answer: Achieving baseline separation requires a methodical approach based on the resolution equation, which demonstrates that resolution (Rs) is a function of three key factors: column efficiency (N), selectivity (α), and the retention factor (k).[3][4] We will address each of these pillars to resolve your peak overlap.
Step 1: Diagnose the Problem - Is it Co-elution or Poor Peak Shape?
First, confirm the nature of the problem. A shoulder on your main peak is a strong indicator of a co-eluting impurity.[2] If you have a Diode Array Detector (DAD), a peak purity analysis can confirm if multiple chromophores are present under a single peak.[1] If the peak is symmetrical but simply too wide and merging with an adjacent peak, the primary issue may be low efficiency. If the peak is tailing or fronting, this must be addressed first, as poor peak shape inherently degrades resolution.
-
Peak Tailing: Often seen with acidic compounds like yours due to secondary interactions with residual silanol groups on the silica packing.[5][6]
-
Peak Fronting: Typically a sign of sample overload; try diluting your sample and reinjecting.[7]
Step 2: Manipulate Selectivity (α) - The Most Powerful Tool
Selectivity (α) is a measure of the separation in retention times between two adjacent peaks. Changing selectivity alters the relative elution order or spacing of analytes and is the most effective way to resolve co-eluting peaks.[3][8]
A. Optimize Mobile Phase pH
For an ionizable compound like this compound, mobile phase pH is the most critical parameter influencing retention and selectivity.[9][10][11] The carboxylic acid moiety has a specific pKa, and when the mobile phase pH is close to this pKa, the compound will exist as a mixture of its ionized (deprotonated) and unionized (protonated) forms, leading to peak broadening or splitting.[11][12]
Causality:
-
At low pH (pH < pKa): The carboxylic acid is primarily in its neutral, protonated form. This form is more hydrophobic and will be retained longer on a reversed-phase (e.g., C18) column.
-
At high pH (pH > pKa): The compound is in its ionized, carboxylate form. This form is more polar and will elute much earlier.
Action Plan:
-
Determine the pKa of this compound (approximately 4.0-4.5).
-
Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa to ensure the analyte is in a single ionic state.
-
For reversed-phase HPLC, a mobile phase pH of ~2.5-3.0 is an excellent starting point. This ensures the carboxylic acid is fully protonated, promoting retention and improving peak shape by minimizing silanol interactions.[13]
-
Always use a buffer (e.g., phosphate, formate) to maintain a stable pH.[6]
B. Change the Organic Modifier
If pH adjustment is insufficient, changing the organic solvent can alter selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC, and they interact differently with analytes and the stationary phase.
Causality: The differing dipole moments and hydrogen bonding capabilities of acetonitrile and methanol can change the elution order of closely related compounds.
Action Plan:
-
If your current method uses acetonitrile, develop a method using methanol at an equivalent solvent strength, and vice-versa.[3][14]
-
Observe any changes in peak spacing and resolution.
C. Change the Stationary Phase Chemistry
If mobile phase modifications do not provide the required resolution, the stationary phase chemistry is the next logical step.[3][14] The biphenyl structure of your analyte offers a unique opportunity for specialized column interactions.
Causality: Different stationary phases provide alternative separation mechanisms. While a C18 column separates primarily based on hydrophobicity, other phases can introduce new interactions.
Action Plan:
-
Switch from C18 to a Phenyl-Hexyl or Biphenyl Column: These phases contain phenyl groups that can induce strong π-π interactions with the aromatic rings of your analyte and related impurities. This often produces a unique and highly effective selectivity profile for aromatic compounds that C18 columns cannot achieve.[1][3]
Step 3: Improve Column Efficiency (N)
Efficiency (N) relates to the narrowness of the chromatographic peaks. Sharper (narrower) peaks are taller and easier to resolve from one another, even if their retention times are close.[4]
Action Plan:
-
Decrease Particle Size: Switch from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column. Smaller particles lead to significantly higher efficiency and sharper peaks.[3][14][15]
-
Increase Column Length: Doubling the column length approximately increases the resolution by a factor of √2 (~1.4). However, this will also double the analysis time and backpressure.[4][16]
-
Minimize Extra-Column Volume: Ensure you are using tubing with a small internal diameter (e.g., 0.12 mm or less) and that all connections are made with zero dead volume to prevent peak broadening outside the column.[4]
Step 4: Optimize Retention Factor (k)
The retention factor (k) is a measure of how long an analyte is retained on the column. An ideal k value is between 2 and 10. If peaks are eluting too early (k < 2), there is insufficient interaction with the stationary phase for a good separation to occur.[2]
Action Plan:
-
Decrease Mobile Phase Strength: In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time of all compounds and can often improve the resolution of early-eluting peaks.[4][17]
Visual Workflows & Data
Systematic Troubleshooting Workflow
This diagram outlines the logical progression for resolving peak overlap based on the principles of chromatography.
Caption: A systematic approach to HPLC troubleshooting.
Effect of pH on Analyte Ionization
This diagram illustrates how mobile phase pH affects the ionization state of this compound, which is crucial for controlling its retention in reversed-phase HPLC.
Caption: Impact of mobile phase pH on analyte ionization state.
Data Summary: Impact of Method Parameters on Resolution
The following table provides a hypothetical example of how changing key parameters can affect the resolution between this compound (Analyte) and a closely eluting impurity.
| Parameter Changed | Condition A | Condition B | Resolution (Rs) A -> B | Rationale for Improvement |
| Mobile Phase pH | pH 4.2 (near pKa) | pH 2.8 (buffered) | 0.8 -> 1.6 | At pH 2.8, the analyte is fully protonated, leading to a sharper, more consistent peak shape and improved resolution.[9][11] |
| Organic Modifier | 60% Acetonitrile | 55% Methanol | 1.1 -> 1.7 | Methanol offers different hydrogen-bonding characteristics than acetonitrile, altering selectivity (α) between the analyte and impurity.[3] |
| Stationary Phase | Standard C18 | Biphenyl | 1.0 -> 2.2 | The Biphenyl phase introduces π-π interactions, providing a unique and powerful separation mechanism for the aromatic analytes.[1] |
| Particle Size | 5 µm | 2.7 µm | 1.2 -> 1.8 | Smaller particles increase column efficiency (N), resulting in narrower peaks that are more easily resolved.[15] |
Key Experimental Protocol
Protocol: Systematic Mobile Phase pH Optimization
This protocol details a structured experiment to find the optimal mobile phase pH for your separation.
Objective: To evaluate the effect of mobile phase pH on the retention, peak shape, and resolution of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Buffer reagents (e.g., Formic acid, Phosphoric acid)
-
pH meter
-
Your analytical column (e.g., C18, 150 x 4.6 mm, 5 µm)
-
Sample of this compound with the suspected impurity.
Procedure:
-
Prepare Aqueous Stock Buffers: Prepare 10 mM stock solutions of your chosen buffer in water. For this acidic analyte, phosphoric acid or formic acid are good choices.
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components (Mobile Phase A) at different pH values. For example:
-
A1: Water with 0.1% Formic Acid (pH ≈ 2.7)
-
A2: 10 mM Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
A3: 10 mM Phosphate buffer, pH adjusted to 6.5 with a base.
-
Crucially, measure and adjust the pH of the aqueous portion before mixing it with the organic solvent. [13]
-
-
Set Initial HPLC Conditions:
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a generic gradient (e.g., 40-80% B over 15 minutes) to ensure all components elute.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at a suitable wavelength (e.g., 254 nm).
-
-
Equilibrate and Run: For each pH condition, thoroughly equilibrate the column with the new mobile phase for at least 15-20 column volumes. Inject your sample.
-
Analyze the Data:
-
Compare the chromatograms from each pH condition.
-
Observe the change in retention time for the analyte.
-
Assess the peak shape (asymmetry factor).
-
Calculate the resolution (Rs) between the analyte and the key impurity at each pH.
-
-
Select Optimal pH: Choose the pH that provides the best resolution (Rs ≥ 1.5) and optimal peak shape (asymmetry between 0.9 and 1.2). This will typically be at a low pH where the analyte is fully protonated.
Frequently Asked Questions (FAQs)
Q1: My main peak has a small shoulder that appears inconsistently. What could be the cause? A1: A shoulder is a strong indication of a co-eluting compound.[2] The inconsistency might be due to slight variations in your mobile phase preparation, especially if the pH is not well-buffered or is close to the pKa of your analyte or the impurity.[10][11] Small shifts in pH can cause significant changes in selectivity. Ensure your mobile phase is robustly buffered.
Q2: I had good resolution, but after a week of running samples, the peaks are starting to overlap again. Why? A2: This suggests column degradation or contamination. Over time, strongly retained matrix components can build up on the column inlet, creating active sites that cause peak tailing and loss of efficiency. Alternatively, operating at a high pH (e.g., > 8) can dissolve the silica backbone of a standard column, causing a void at the column inlet and destroying its performance.[9] Try flushing the column with a strong solvent or, if the problem persists, replace the column and use a guard column to protect the new one.
Q3: Is a C18 column the best choice for this compound? A3: While a C18 column is a common starting point for method development, it may not be optimal for this specific molecule. Given the two aromatic rings in the biphenyl structure, a stationary phase that can provide π-π interactions, such as a Phenyl-Hexyl or a Biphenyl column, is highly recommended.[1][3] These phases often provide superior selectivity for aromatic compounds compared to a standard C18.
Q4: Can I just lower the flow rate to improve my resolution? A4: Lowering the flow rate can sometimes improve efficiency and, therefore, resolution.[18] However, it is often a less effective approach than modifying selectivity (α) and will increase your run time. It is a useful tool for fine-tuning a separation but should not be the primary strategy for resolving significant peak overlap.
References
-
Dolan, J. W., & Snyder, L. R. (2010). Troubleshooting LC Systems. Humana Press. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
-
Shimadzu. How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Shimadzu. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
Axion Labs. Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Hawach Scientific. The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
ACE HPLC Columns. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACE HPLC Columns. [Link]
-
Axion Labs. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube. [Link]
-
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Validation & Comparative
A Comparative Guide to Palladium-Catalyzed Cross-Coupling for Biphenyl Scaffolds: Suzuki Coupling vs. Buchwald-Hartwig Amination
For researchers, scientists, and drug development professionals, the synthesis of biphenyls and their derivatives is a cornerstone of modern chemistry. These structural motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[1][2] Among the synthetic chemist's toolkit, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility.
This guide provides an in-depth comparison of two powerhouse reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While both are pivotal in contemporary synthesis, they serve fundamentally different purposes in the construction of biphenyl-containing molecules. The Suzuki coupling forges the core carbon-carbon (C-C) bond that defines the biphenyl structure. In contrast, the Buchwald-Hartwig amination creates a carbon-nitrogen (C-N) bond, typically functionalizing a pre-existing aryl ring with an amine.[3][4]
This guide will clarify these distinct applications, delve into the mechanistic nuances of each reaction, compare their operational parameters, and provide practical, field-proven protocols to aid in experimental design and execution.
Part 1: The Suzuki-Miyaura Coupling: Architect of the Biphenyl Core
The Suzuki-Miyaura coupling is the preeminent method for constructing the C(sp²)-C(sp²) bond that forms the biphenyl backbone.[5] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[3][6]
Mechanism of Action
The catalytic cycle of the Suzuki coupling is a well-understood, three-stage process involving a palladium catalyst.[3][7]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]
-
Transmetalation: The organoboron reagent (Ar²-B(OR)₂) reacts with a base to form a borate complex. This complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[7]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biphenyl (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for C-C bond formation.
Part 2: The Buchwald-Hartwig Amination: Installing Nitrogen on the Biphenyl Scaffold
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by creating a C-N bond between an aryl halide and an amine.[4][9] In the context of biphenyl synthesis, this reaction is not used to create the central C-C bond, but rather to attach a nitrogen-containing functional group to a biphenyl ring system (e.g., coupling an amine with a 4-bromobiphenyl). This transformation is critical in pharmaceutical chemistry, where the arylamine moiety is a common pharmacophore.[9]
Mechanism of Action
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[4][10]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., Biphenyl-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the N-arylated biphenyl product and regenerating the Pd(0) catalyst.[10] A potential side reaction is β-hydride elimination, which can be minimized through careful ligand selection.[4]
The key to the success of this reaction was the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group, which facilitate the reductive elimination step and enhance catalyst stability and activity.[9][11]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.
Part 3: Head-to-Head Comparison for Biphenyl Derivative Synthesis
The choice between Suzuki and Buchwald-Hartwig depends entirely on the desired transformation: creating the biphenyl core (Suzuki) or functionalizing it with nitrogen (Buchwald-Hartwig). Below is a comparison of key reaction parameters.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Typical Nucleophile | Organoboron compounds (boronic acids, esters)[3] | Primary/secondary amines, amides, carbamates[4] |
| Typical Electrophile | Aryl/vinyl halides or triflates[8] | Aryl/vinyl halides or triflates[10] |
| Catalyst System | Pd(0) sources like Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[12] | Pd(0) sources like Pd₂(dba)₃, Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[9][12] |
| Base Requirement | Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid.[3] | Requires a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) to deprotonate the amine.[10] |
| Substrate Scope | Very broad; tolerates a wide range of functional groups. Sensitive to strong base.[13] | Extremely broad for amines and aryl halides. Can be challenging for sterically hindered substrates.[14][15] |
| Key Challenge | Potential for boronic acid homocoupling, especially with electron-poor substrates.[6] Sluggish reactivity with aryl chlorides using older catalyst generations.[16] | Catalyst poisoning by certain functional groups (e.g., azo).[17] Potential for β-hydride elimination. Careful selection of base is needed for sensitive substrates.[10] |
| Byproducts | Non-toxic, easily removable inorganic boron salts.[3] | Salt byproducts from the base. |
Part 4: Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Suzuki Coupling for the Synthesis of 4-Methylbiphenyl
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1, 6 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromotoluene, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield 4-methylbiphenyl.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-(Morpholino)toluene
This protocol describes the coupling of 4-chlorotoluene with morpholine, a common transformation in medicinal chemistry.[18]
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.5 mg, ~0.118 mL)
-
Morpholine (1.2 mmol, 104.5 mg, ~0.105 mL)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 mmol, 8.6 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(dba)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (3 mL) and stir for 5 minutes at room temperature.
-
Add 4-chlorotoluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to yield 4-(morpholino)toluene.
Part 5: Strategic Selection Workflow
Choosing the correct reaction is fundamental to achieving the desired synthetic outcome. The following decision tree illustrates the logical process.
Caption: Decision workflow for selecting the appropriate cross-coupling reaction.
Conclusion
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools in modern organic synthesis, particularly for the preparation of complex molecules for the pharmaceutical and materials science industries.[19] Understanding their distinct roles is paramount. The Suzuki coupling is the master builder of the biphenyl C-C framework, offering a robust and reliable method for its construction. The Buchwald-Hartwig amination is the master functionalizer, providing unparalleled access to N-arylated biphenyls. By appreciating the unique strengths and mechanistic underpinnings of each reaction, researchers can strategically design synthetic routes that are both efficient and effective.
References
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- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
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- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. Benchchem.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
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- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
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- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- Buchwald–Hartwig amin
- Suzuki reaction. Wikipedia.
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- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
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- (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpC6Q6W1QgCEM0cvCnEFVQDEnRyg76lvaatsM_i1AfXVPIIVo113WZPou8bFbh25T7AwYF2JFStZ4_1ZlSnDIotJAoHg317R_VgDs30DpxkYFGPdYcJHsfQCNvavtDSdVDeVrbaD72kmWFtc-c1EZQ9Z5wfQqAF70c7zpiGMlhdIMt9Dm3Lws3ofef1R7yAA6p8rZitoeAY-1NMPkYWuqRC_TSygxq3MpZ4l1J42CCI8aOw4aIv9PVtkd_84W4JSLQYrwETPUrCoLCx_wNxBvq7LqNBo08718KVKOkQfJ4pmJ76Hdgy0bP-V5SLggK22HdbJFSKMH5]([Link]
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A Comparative Analysis of the Biological Activity of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Derivatives and Ibuprofen
A Guide for Researchers in Drug Discovery and Development
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a cornerstone therapeutic for managing pain, inflammation, and fever. Its efficacy, however, is counterbalanced by a well-documented profile of gastrointestinal and cardiovascular side effects, primarily stemming from its non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred ongoing research into novel anti-inflammatory agents with improved potency and safety profiles. Among the scaffolds of interest are derivatives of biphenyl-4-carboxylic acid, which share structural similarities with some existing NSAIDs and have demonstrated a range of pharmacological activities.[1][2]
This guide provides a comparative overview of the biological activity of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid derivatives and the widely used NSAID, ibuprofen. While direct experimental data for this compound is not extensively available in the public domain, this analysis will proceed based on the established pharmacology of ibuprofen and the structure-activity relationships (SAR) of related biphenyl carboxylic acid analogs. We will delve into their mechanisms of action, present a theoretical comparison of their potential biological activities, and provide detailed protocols for key experimental assays used in the evaluation of anti-inflammatory compounds.
The Benchmark: Ibuprofen's Mechanism of Action
Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5][6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[6]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2.[3][6]
Ibuprofen's inhibition of both isoforms accounts for its therapeutic efficacy as well as its common side effects, such as stomach irritation, which is linked to the inhibition of COX-1 in the gastrointestinal tract.[6]
The Challenger: this compound Derivatives
The biphenyl moiety is a recognized pharmacophore in a variety of biologically active compounds, including some anti-inflammatory agents.[1][2] The structure of this compound suggests its potential to interact with the COX enzymes. The carboxylic acid group is a common feature in many NSAIDs, crucial for binding to the active site of COX enzymes.[2]
A Structural Perspective and Inferred Activity
While specific experimental data on the COX inhibitory activity of this compound is lacking in readily available literature, we can infer its potential activity based on SAR studies of related compounds. The introduction of a methyl group at the 2-position of the biphenyl scaffold would induce a dihedral twist between the two phenyl rings. This conformational restriction could influence the molecule's ability to fit into the active sites of the COX isoforms.
It is plausible that this structural alteration could lead to a differential inhibition of COX-1 and COX-2, potentially offering a more favorable therapeutic window compared to the non-selective ibuprofen. However, without experimental validation, this remains a hypothesis.
Comparative Biological Activity: A Theoretical Framework
The following table presents a comparative summary of the known biological activities of ibuprofen and the hypothesized activities of this compound derivatives, based on structural analogy.
| Biological Activity | Ibuprofen | This compound Derivatives (Inferred) |
| Anti-inflammatory | Potent, demonstrated in various in vivo models. | Potentially active, dependent on COX inhibition. |
| Analgesic | Effective for mild to moderate pain. | Potential analgesic properties, linked to anti-inflammatory action. |
| Antipyretic | Reduces fever by acting on the hypothalamus.[3][4] | Potential antipyretic effects, if it inhibits central prostaglandin synthesis. |
| COX-1 Inhibition | Significant, leading to gastrointestinal side effects. | Unknown, potentially lower than ibuprofen, which could imply reduced GI toxicity. |
| COX-2 Inhibition | Significant, contributing to its anti-inflammatory effects. | Hypothesized to be the primary target for anti-inflammatory activity. |
Experimental Protocols for Evaluation
To empirically determine the biological activity of this compound derivatives and enable a direct comparison with ibuprofen, the following standard experimental protocols are recommended.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Utilize purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound (and ibuprofen as a positive control) for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Measurement: After a set time (e.g., 2 minutes), terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for assessing the acute anti-inflammatory activity of new compounds.
Objective: To evaluate the ability of the test compound to reduce acute inflammation in an animal model.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compound (and ibuprofen as a positive control) orally or intraperitoneally at various doses. A vehicle control group should also be included.
-
Induction of Inflammation: After a specific time post-compound administration (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
Caption: A generalized experimental workflow for the screening of novel anti-inflammatory drugs.
Conclusion and Future Directions
While ibuprofen remains a vital tool in the management of inflammation and pain, the quest for safer alternatives is a critical area of research. This compound and its derivatives represent a class of compounds with a structural framework that suggests potential anti-inflammatory activity. The key to unlocking their therapeutic potential lies in rigorous experimental evaluation.
The protocols outlined in this guide provide a clear roadmap for characterizing the biological activity of these novel compounds. A direct comparison with ibuprofen in these assays will be essential to determine if the structural modifications within the biphenyl scaffold can indeed lead to a more favorable pharmacological profile, potentially with improved COX-2 selectivity and reduced gastrointestinal side effects. Future research should focus on the synthesis and comprehensive biological evaluation of a series of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for further development.
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Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]
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Ibuprofen Mechanism. (2019, February 26). News-Medical.net. Retrieved from [Link]
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Ibuprofen Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
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What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? (2025, June 12). Dr.Oracle. Retrieved from [Link]
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Thongchai, W., et al. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved from [Link]
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Jain, S., et al. (2017). Biphenyls are important organic intermediates that serve as the structural moiety in a wide range of compounds with significant pharmacological activity. ResearchGate. Retrieved from [Link]
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The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Analogs
In the intricate world of drug discovery, the biphenyl carboxylic acid scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its inherent rigidity and the versatile nature of the carboxylic acid group offer a canvas for medicinal chemists to craft molecules with tailored biological activities, ranging from anti-inflammatory to anticancer effects.[1][2] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of analogs based on the 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid core. We will dissect how subtle molecular modifications can profoundly influence biological efficacy, offering a comparative analysis supported by experimental data and protocols for researchers in drug development.
The this compound Scaffold: A Foundation for Innovation
The this compound moiety is a key pharmacophore, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). A notable example of a structurally related and widely studied NSAID is Flurbiprofen, which is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid.[3] The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation.[3][4] The existence of two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), presents a crucial challenge and opportunity in drug design: the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]
This guide will use the extensive knowledge from closely related biphenyl carboxylic acid analogs to infer and discuss the SAR for the this compound scaffold, providing a predictive framework for designing novel and more effective therapeutic agents.
Crafting the Molecules: Synthetic Strategies
The construction of the biphenyl core is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, providing a robust route to a diverse range of substituted biphenyls.
General Synthetic Protocol: Suzuki-Miyaura Coupling
A typical synthetic workflow for preparing this compound analogs is outlined below. This protocol is a generalized representation, and specific reaction conditions may vary depending on the substrates.
Step 1: Preparation of the Aryl Halide and Arylboronic Acid. The starting materials, a substituted 4-bromo-3-methylbenzoic acid (or its ester) and a substituted phenylboronic acid, are either commercially available or can be synthesized using standard organic chemistry techniques.
Step 2: The Coupling Reaction.
-
In a reaction vessel, dissolve the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.) in a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).[8]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 100°C for 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
Step 3: Work-up and Purification.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
If the product is an ester, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If the product is a carboxylic acid, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the crude product by filtration and purify it by column chromatography on silica gel or recrystallization to yield the desired this compound analog.[8]
Step 4: Characterization. The structure and purity of the final compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: General workflow for the synthesis of this compound analogs via Suzuki-Miyaura cross-coupling.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs can be finely tuned by strategic modifications at three key positions: the biphenyl rings, the methyl group at the 2-position, and the carboxylic acid moiety.
Ring Substitutions: The Key to Potency and Selectivity
Substituents on both phenyl rings play a critical role in determining the inhibitory potency and selectivity towards COX-1 and COX-2.
-
Substituents on the Carboxylic Acid-Bearing Ring: The presence of a methyl group at the 2-position is crucial. This ortho-substitution forces a non-planar conformation of the two phenyl rings, which is a key feature for high activity in many NSAIDs.[9] The twisted conformation is thought to allow for optimal binding within the active site of the COX enzymes.[9]
-
Substituents on the Second Phenyl Ring: Modifications on the second phenyl ring significantly impact COX-2 selectivity. For instance, in related biphenyl structures, the introduction of a sulfonamide (-SO₂NH₂) or a methylsulfonyl (-SO₂Me) group at the para-position of the second ring is a well-established strategy to enhance COX-2 selectivity.[5][10] This is because the larger active site of COX-2 possesses a side pocket that can accommodate these bulkier groups, an interaction that is sterically hindered in the smaller COX-1 active site.[5]
The Role of the Carboxylic Acid Group
The carboxylic acid moiety is a critical pharmacophore for most NSAIDs, as it typically forms a key ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX isoforms.[11] However, this acidic group is also associated with gastrointestinal toxicity.[6] This has led to the exploration of bioisosteric replacements to mitigate this side effect while maintaining or improving anti-inflammatory activity.
-
Amide Derivatives: Conversion of the carboxylic acid to an amide has been shown to be a successful strategy. In studies on flurbiprofen analogs, N-substituted amides have demonstrated potent and selective COX-2 inhibition.[12][13] The nature of the amine used for amide formation can further modulate activity.
-
Other Bioisosteres: Other acidic groups like tetrazoles have been successfully employed as carboxylic acid bioisosteres in drug design, often leading to improved metabolic stability and pharmacokinetic profiles.[14]
dot graph SAR { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
}
Caption: Key structure-activity relationship trends for this compound analogs.
Comparative Performance: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the biological activity of representative biphenyl carboxylic acid analogs from the literature. While direct data for a series of this compound analogs is limited, the data from closely related structures provides a strong basis for understanding the SAR.
| Compound ID | Structure | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flurbiprofen | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid | COX-1COX-2 | 0.480.47 | ~1.02 | [15] |
| Analog 1 | N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivative | HT-29 (colon cancer cell line) | 2.08 | Not Applicable | [11] |
| Analog 2 | 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivative (Compound 3g) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | Shows affinity for COX-2 active site | [10][16] |
| Analog 3 | 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivative (Compound 4b) | COX-2 | 0.11 | High | [17] |
| Analog 4 | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | COX-2 | 0.18 | Not specified | [3][17] |
Note: The data presented is from different studies and direct comparison should be made with caution. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that while the parent structures like flurbiprofen are potent but non-selective COX inhibitors, strategic modifications can lead to enhanced potency and selectivity. For instance, the introduction of a methylsulfonyl group (Analog 3) leads to potent COX-2 inhibition. The anticancer activity of a 2-methyl-[1,1'-biphenyl] derivative (Analog 1) highlights the broader therapeutic potential of this scaffold.
Experimental Validation: Key Biological Assays
The evaluation of novel anti-inflammatory agents relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Purified ovine COX-1 or human recombinant COX-2 is pre-incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated.
-
The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[17]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for assessing acute inflammation.
Protocol:
-
Wistar rats or Swiss albino mice are divided into groups (n=6). One group serves as the control and receives the vehicle, another receives a standard drug (e.g., indomethacin), and the remaining groups receive the test compounds at various doses.[4][18]
-
The drugs are typically administered orally or intraperitoneally one hour before the induction of inflammation.
-
Inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[15][18]
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[4][15]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Experimental workflow for the biological evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly anti-inflammatory drugs. The structure-activity relationships discussed in this guide, largely inferred from closely related analogs, provide a rational framework for optimizing potency and selectivity. Key takeaways include the importance of the non-planar biphenyl conformation, the potential for achieving COX-2 selectivity through substitution on the second phenyl ring, and the utility of carboxylic acid bioisosteres in mitigating gastrointestinal toxicity.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more direct and quantitative SAR. The integration of computational methods, such as molecular docking and QSAR studies, will be invaluable in refining the design of next-generation inhibitors with improved therapeutic profiles. The principles and protocols outlined in this guide offer a solid foundation for these endeavors, paving the way for the discovery of safer and more effective drugs.
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- Biological deeds of Biphenyl derivatives - A short Review. (2019). IJSDR. [Link]
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- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]
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- Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). Arzneimittelforschung. [Link]
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A Comparative Guide to the Synthesis Efficiency of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid: A Key Precursor to Telmisartan
Introduction
Telmisartan is a highly potent, orally active angiotensin II receptor antagonist, widely prescribed for the management of hypertension.[1][2][3] Its molecular architecture features a complex bis-benzimidazole core linked to a functionalized biphenyl moiety. The synthesis of this biphenyl unit, specifically 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives, represents a critical sequence in the overall production of Telmisartan. The efficiency of the C-C bond formation to create the biaryl structure is a major determinant of the overall process yield, cost-effectiveness, and industrial scalability.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing the this compound core. We will dissect the underlying chemistry, compare performance based on experimental data, and provide detailed protocols to illustrate the practical application of these key transformations. Our analysis is grounded in established chemical principles and supported by peer-reviewed literature to offer researchers and drug development professionals a clear, authoritative resource for process optimization.
Core Synthetic Strategies: A Mechanistic Overview
The central challenge in synthesizing the biphenyl precursor is the construction of the aryl-aryl bond. Historically and in modern practice, this has been accomplished through several classes of transition-metal-catalyzed cross-coupling reactions.
-
The Ullmann Condensation: A classic approach, first reported in 1901, that utilizes copper to couple two aryl halides.[4][5] The original synthesis of the Telmisartan biaryl intermediate employed an Ullmann coupling.[2][3] While foundational, this method is often plagued by the need for harsh reaction conditions (high temperatures), stoichiometric amounts of copper, and can yield inconsistent results.[5][6]
-
Grignard and Organozinc Couplings: These methods involve the reaction of highly nucleophilic organometallic reagents (Grignard or organozinc) with an aryl halide, typically catalyzed by nickel or palladium.[2][7] While effective for C-C bond formation, the high reactivity of these organometallics makes them sensitive to moisture and incompatible with acidic functional groups like carboxylic acids, necessitating protection-deprotection steps which adds to the process complexity.[8][9][10]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide has become the gold standard for biaryl synthesis.[11] Its widespread adoption is due to its remarkable functional group tolerance, use of stable and less toxic boronic acid reagents, and generally high yields under relatively mild conditions.[11][12][13] Many modern, efficient syntheses of Telmisartan and its precursors rely heavily on this methodology.[1][2][14]
Comparative Analysis of Synthesis Efficiency
The choice of synthetic route has profound implications for yield, purity, cost, and environmental impact. The following table summarizes a comparison of the primary methods for constructing the biphenyl core of the Telmisartan precursor.
| Synthetic Route | Typical Reactants | Catalyst/Reagents | Key Advantages | Key Disadvantages | Typical Yield Range |
| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 2-bromotoluene) + Aryl Boronic Acid (e.g., 4-carboxyphenylboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd/C), Base (e.g., Na₂CO₃, K₂CO₃) | High yields, excellent functional group tolerance, mild conditions, commercially available reagents, catalytic palladium usage.[11][12][15] | High cost of palladium catalysts, potential for palladium contamination in the final product.[12] | 80-95%[1][14][16] |
| Ullmann Coupling | Two Aryl Halides (e.g., 2-iodotoluene + methyl 4-iodobenzoate) | Stoichiometric Copper powder or Cu(I) salts | Low cost of copper catalyst. | Harsh conditions (>200 °C), often requires stoichiometric copper, moderate to low yields, limited substrate scope.[5][6][17] | 40-70% |
| Grignard-based Coupling | Grignard Reagent (e.g., 2-methylphenylmagnesium bromide) + Aryl Halide (e.g., methyl 4-bromobenzoate) | Ni or Pd catalyst | Utilizes readily available starting materials. | Highly sensitive to moisture and air; incompatible with acidic protons (requires protection of carboxylic acid).[8][9] Formation of homocoupling byproducts (e.g., biphenyl).[9] | 60-75%[7] |
| Decarboxylative Coupling | Aromatic Carboxylic Acid (e.g., phthalic acid derivative) + Aryl Halide | Pd/Cu catalyst system | Avoids the pre-synthesis of organometallic reagents. | Newer methodology, may require specific substrates and optimization. | ~85%[18] |
Visualizing the Synthetic Pathways
The logical flow of the two most prominent synthetic routes can be visualized to better understand the reaction sequence and components.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Caption: Classical Ullmann coupling and subsequent hydrolysis.
Detailed Experimental Protocols
To provide a self-validating and reproducible framework, we present detailed protocols for the most efficient method (Suzuki Coupling) and the classical alternative (Ullmann Coupling).
Protocol 1: High-Efficiency Synthesis via Pd/C-Catalyzed Suzuki Coupling
This protocol is adapted from multi-kilogram scale syntheses, demonstrating its industrial viability and robustness.[12] The use of Palladium on Carbon (Pd/C) offers a more economical and easily recoverable alternative to homogeneous catalysts like Pd(PPh₃)₄.
Objective: To synthesize 2'-Methyl-4'-amino-[1,1'-biphenyl]-4-carboxylic acid, a closely related precursor, which can be further processed to the target molecule.
Materials:
-
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (Starting material, protects the amine)
-
4-Carboxyphenylboronic acid
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Vessel Charging: To a suitable reaction vessel equipped with a reflux condenser and nitrogen inlet, charge 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (1.0 eq), 4-carboxyphenylboronic acid (1.05 eq), sodium carbonate (1.9 eq), and the Pd/C catalyst (0.012 eq).
-
Solvent Addition: Add a 1:1 mixture of Methanol and Water.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Maintain reflux for 5-6 hours, monitoring the reaction progress by HPLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated via filtration and subsequent purification steps such as recrystallization to achieve high purity.
Causality and Expertise: The choice of a mixed MeOH/H₂O solvent system is crucial for dissolving both the organic reactants and the inorganic base (Na₂CO₃). Pd/C is selected for its high activity, lower cost, and ease of removal by filtration, which is a significant advantage in large-scale production to minimize palladium contamination in the active pharmaceutical ingredient (API).[12]
Protocol 2: Classical Ullmann Biaryl Synthesis
This protocol reflects the original, harsher conditions used to form the biphenyl linkage before the widespread adoption of palladium catalysis.
Objective: To synthesize a biaryl ester via copper-mediated coupling.
Materials:
-
An aryl iodide (e.g., 2-iodotoluene) (1.0 eq)
-
A second aryl iodide (e.g., methyl 4-iodobenzoate) (1.0 eq)
-
Copper-bronze alloy or activated copper powder (typically 2-5 eq)
-
High-boiling solvent (e.g., DMF, sand)
Procedure:
-
Reactant Mixing: In a flask equipped for high-temperature reaction, thoroughly mix the two aryl iodides with the copper powder.
-
Thermal Reaction: Heat the mixture to 200-220 °C. The reaction is often run neat or in a minimal amount of a high-boiling solvent.
-
Reaction Monitoring: Maintain the high temperature for several hours. Monitoring can be challenging but is typically done by taking small aliquots for GC or TLC analysis.
-
Work-up: Cool the reaction mass. The product is extracted from the solid copper residues using a suitable organic solvent (e.g., hot toluene). The crude product is then purified by chromatography or recrystallization.
-
Hydrolysis: The resulting ester is subsequently hydrolyzed using a base like NaOH or KOH to yield the final carboxylic acid.[19]
Causality and Expertise: The extremely high temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface.[5] The reaction's reputation for erratic yields often stems from variations in the surface activity of the copper used.[6] This method highlights the significant process advantages—milder conditions, higher selectivity, and greater reliability—offered by modern Suzuki-Miyaura coupling.
Conclusion and Authoritative Recommendation
Based on a comprehensive review of the available literature and established chemical principles, the Suzuki-Miyaura cross-coupling reaction is unequivocally the most efficient, scalable, and reliable method for the synthesis of this compound and its derivatives as precursors to Telmisartan. Its operational advantages, including mild reaction conditions, superior functional group compatibility, and consistently high yields, far outweigh the initial cost of the palladium catalyst. While classical methods like the Ullmann coupling were pivotal in the initial discovery, they are not competitive for modern, large-scale pharmaceutical manufacturing due to their harsh conditions and lower efficiency. For any research or development program focused on Telmisartan, optimization efforts should be centered on the Suzuki-Miyaura coupling pathway to ensure a cost-effective and robust manufacturing process.
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Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. [Link]
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Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773. [Link]
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Goossen, L. J., et al. (2011). Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. The Journal of Organic Chemistry, 76(20), 8375-8380. [Link]
-
Kavitha, K., & Sastry, C. S. P. (2025). Mini Review on Total Synthesis of Antihypertensive Drug Telmisartan. Russian Journal of General Chemistry, 95(8), 1924-1935. [Link]
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Reddy, M. S., et al. (2011). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 7, 1261-1266. [Link]
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Blacker, A. J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(4), 248-252. [Link]
-
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. [Link]
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
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A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Characterization of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule with a biphenyl scaffold common in various therapeutic agents, presents a unique analytical challenge. Its aromatic nature and carboxylic acid functionality dictate a careful selection of analytical methodology to ensure robust and reliable characterization.
This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound. Drawing from extensive field experience, this document moves beyond a mere listing of specifications to explain the fundamental reasoning behind methodological choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows. The protocols and recommendations herein are grounded in established scientific principles and adhere to rigorous validation standards set forth by regulatory bodies.[1][2][3]
The Analytical Challenge: Properties of this compound
This compound (C₁₄H₁₂O₂) is a non-volatile, polar compound due to its carboxylic acid group, with a molecular weight of approximately 212.25 g/mol .[4][5] Its biphenyl structure provides a strong chromophore, making it amenable to UV detection. These physicochemical properties are the primary determinants for selecting the most appropriate analytical technique. The choice between HPLC and GC-MS is not arbitrary; it is a decision dictated by the inherent capabilities of each technique to handle a molecule with this specific combination of volatility, polarity, and structural features.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[6][7][8][9][10] The separation is based on the differential partitioning of the analyte between the two phases. For a polar, non-volatile compound like this compound, HPLC, particularly in the reversed-phase mode, is often the method of choice.
Why HPLC is a Strong Candidate:
-
Direct Analysis: The non-volatile nature of the analyte makes it perfectly suited for direct injection into an HPLC system without the need for chemical modification (derivatization). This simplifies sample preparation, reduces potential sources of error, and improves sample throughput.
-
Excellent Selectivity for Aromatic Compounds: Modern stationary phases, such as those with biphenyl functional groups, offer unique selectivity for aromatic compounds through π-π interactions, enhancing resolution from structurally similar impurities.[11][12][13][14]
-
Robust and Reproducible: HPLC is a mature and well-understood technique, capable of providing highly reproducible quantitative data, which is a critical requirement in regulated pharmaceutical environments.[10]
Experimental Protocol: HPLC-UV Method for this compound
This protocol outlines a robust starting point for the development and validation of an HPLC method for the quantification and purity assessment of this compound, adhering to ICH and USP guidelines for method validation.[1][2][3][15][16][17][18]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a suitable diluent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of delivering precise gradients and stable detector performance. |
| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm | The biphenyl stationary phase provides enhanced retention and selectivity for aromatic compounds like the analyte through π-π interactions.[11][12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention in reversed-phase chromatography.[11][19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 40% B to 90% B over 15 min | A gradient elution is necessary to ensure elution of the analyte with good peak shape and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[11] |
| Injection Vol. | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for the monitoring of the analyte at its maximum absorbance wavelength (λmax), enhancing sensitivity and providing peak purity information. |
| Detection λ | 254 nm (or λmax of analyte) | Biphenyl compounds typically exhibit strong absorbance around this wavelength. Determine the optimal wavelength by running a UV scan of the analyte.[20][21] |
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the analyte using an external standard calibration curve.
-
Assess peak purity using the DAD spectral data.
-
Validate the method according to ICH Q2(R2) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][15]
HPLC Workflow Diagram
Caption: HPLC-UV analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[22][23][24][25][26] It is an exceptionally sensitive and selective technique, providing definitive identification based on an analyte's mass spectrum. However, its primary requirement is that the analyte must be volatile and thermally stable.
The Derivatization Imperative for GC-MS:
This compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis.[27] Direct injection would lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption to the column.[28] To overcome this, a chemical derivatization step is mandatory.[27][28][29] This process converts the polar -COOH group into a less polar, more volatile ester derivative.[27]
Why GC-MS Can Be Advantageous (Post-Derivatization):
-
Unambiguous Identification: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the derivatized analyte, allowing for highly confident identification.[22][25]
-
Exceptional Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, can achieve very low limits of detection, which is beneficial for trace-level impurity analysis.[25][30]
-
High-Resolution Separation: Capillary GC columns offer extremely high separation efficiency, capable of resolving closely related isomers or impurities.[24]
Experimental Protocol: GC-MS Method for this compound
This protocol details a GC-MS method, including a necessary derivatization step, for the characterization of this compound.
1. Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[31]
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.[31]
-
Cool the vial to room temperature before injection.
Causality: The silylation reaction replaces the active hydrogen on the carboxylic acid with a non-polar TMS group. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. BSTFA is a powerful silylating agent, and the TMCS catalyst accelerates the reaction.[31]
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Justification |
| GC-MS System | Agilent 7890B GC with 5977B MS or equivalent | A standard, high-performance system providing reliable chromatographic separation and sensitive mass spectrometric detection.[32][33] |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized organic compounds.[33][34] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good separation efficiency. A constant flow ensures reproducible retention times. |
| Injector Temp. | 280 °C | A high injector temperature ensures the rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis. |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | The temperature program is optimized to separate the derivatized analyte from solvent and derivatization byproducts, and then elute it with a good peak shape in a reasonable time.[34] |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Scan Range | m/z 50-500 | A wide scan range to capture the molecular ion and key fragment ions of the derivatized analyte. |
3. Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern.
-
Quantify using a suitable internal standard added before derivatization to correct for variations in derivatization efficiency and injection volume.
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow, including the mandatory derivatization step.
Comparative Analysis: HPLC vs. GC-MS
The decision to use HPLC or GC-MS for the characterization of this compound hinges on the specific analytical goal. The following table provides a direct comparison based on key performance metrics.
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Not required. Ideal for non-volatile compounds. | Mandatory. Requires volatile & thermally stable compounds. |
| Derivatization | Not required. | Required for this compound. |
| Sample Preparation | Simple: dissolve, filter, inject. | Complex: derivatization adds steps, time, and potential for error. |
| Identification | Based on retention time and UV spectrum. Good, but not definitive. | Definitive based on mass spectral fragmentation pattern ("fingerprint").[22][25] |
| Sensitivity | Good (ng level). | Excellent (pg-fg level), especially in SIM mode.[25] |
| Selectivity | Good, tunable with mobile phase and column chemistry. | Excellent, based on both chromatographic separation and mass filtering. |
| Primary Application | Assay, purity, and impurity quantification in routine QC. | Definitive identification, structural elucidation, and trace-level impurity analysis. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization step. |
| Robustness | Generally considered more robust for routine QC applications. | Derivatization can introduce variability. |
Conclusion and Recommendation
For the routine quality control, assay, and purity determination of this compound, HPLC is the superior technique. Its primary advantage is the ability to analyze the compound in its native form, eliminating the time-consuming and potentially error-prone derivatization step required for GC-MS.[11] The simplicity of the HPLC workflow translates to higher throughput and greater robustness, which are critical in a drug development or manufacturing environment. The use of a biphenyl column provides excellent selectivity for this class of compounds, and a Diode Array Detector offers sufficient data for quantification and peak purity assessment.[12][20][21]
GC-MS, however, serves as an indispensable complementary technique. It should be employed when definitive, unambiguous identification of an unknown impurity is required. The rich structural information provided by the mass spectrum is unparalleled. While not the first choice for routine analysis due to the derivatization requirement, its power in structural elucidation and trace analysis makes it a vital tool for reference standard characterization, forced degradation studies, and in-depth investigations.
Ultimately, the choice is not about which technique is "better" in isolation, but which is "fitter for purpose" based on the analytical objective, as outlined in the principles of analytical procedure lifecycle management.[15][35][36] A comprehensive analytical strategy for this compound would leverage HPLC for routine quantitative tasks and reserve the power of GC-MS for specialized identification challenges.
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A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
This guide provides an in-depth validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This compound is a significant analyte in pharmaceutical development, and reliable analytical methods are crucial for its characterization and quality control. We will objectively compare the performance of this new method with a traditional reversed-phase HPLC approach, supported by comprehensive experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to implement a validated and efficient analytical method for this compound.
Introduction: The Analytical Challenge
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the biphenylacetic acid derivatives. Its accurate quantification is paramount in various stages of drug development, from formulation studies to quality control of the final product. The presence of the biphenyl structure and the carboxylic acid functional group necessitates a selective and robust analytical method to ensure accurate measurements, free from interference from potential impurities or degradation products.
This guide details the validation of a novel HPLC-UV method designed for enhanced specificity, accuracy, and efficiency. We will also present a comparative analysis against a more conventional reversed-phase HPLC method to highlight the advancements and benefits of the new procedure. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose.[1][2][3]
Comparison of Analytical Methods
A comparison between the newly developed HPLC-UV method and a traditional reversed-phase HPLC method is summarized below. The new method utilizes a modern core-shell column and an optimized mobile phase to achieve superior separation and faster run times.
| Parameter | New HPLC-UV Method | Traditional RP-HPLC Method | Justification for the New Method |
| Stationary Phase | Core-shell C18 (2.6 µm, 100 x 4.6 mm) | Fully porous C18 (5 µm, 150 x 4.6 mm) | Core-shell particles provide higher efficiency and resolution at lower backpressures, enabling faster analysis without sacrificing performance. |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile: 0.1% Formic Acid in Water | Isocratic: 55:45 (v/v) Acetonitrile: 0.1% Phosphoric Acid in Water | Formic acid is more MS-compatible and generally provides good peak shape for carboxylic acids.[4][5] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | The higher flow rate, enabled by the core-shell column, reduces the analysis time significantly. |
| Detection Wavelength | 254 nm | 254 nm | Both methods utilize a common UV absorbance maximum for the biphenyl chromophore. |
| Run Time | 5 minutes | 10 minutes | The combination of a shorter, more efficient column and a higher flow rate cuts the analysis time in half, increasing sample throughput. |
| Retention Time | ~ 3.2 minutes | ~ 6.5 minutes | The new method provides a significantly shorter retention time, improving efficiency. |
Validation of the New HPLC-UV Method
The new HPLC-UV method was rigorously validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8]
Experimental Protocol:
-
A solution of this compound standard was prepared.
-
A placebo solution (containing all formulation excipients except the active pharmaceutical ingredient) was prepared.
-
A spiked placebo solution was prepared by adding a known amount of the analyte to the placebo.
-
Forced degradation studies were conducted by subjecting the analyte to acidic, basic, oxidative, and photolytic stress conditions.
-
All samples were analyzed by the new HPLC-UV method, and the chromatograms were evaluated for any interference at the retention time of the analyte peak.
Results: The chromatograms showed no interfering peaks from the placebo at the retention time of this compound. The analyte peak was well-resolved from all degradation products in the forced degradation samples, demonstrating the method's specificity and stability-indicating nature.
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a defined range.[6][9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][9]
Experimental Protocol:
-
A stock solution of the analyte was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
-
The linearity was evaluated by linear regression analysis, and the correlation coefficient (r²) was determined.
Results:
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 25432x + 1254 | - |
| Y-intercept | 1254 | Close to zero |
The high correlation coefficient indicates excellent linearity over the specified range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[6][8][10] It is often expressed as the percent recovery.
Experimental Protocol:
-
The accuracy was assessed by analyzing a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the working concentration).
-
Known amounts of the analyte were spiked into a placebo matrix.
-
Each concentration level was prepared in triplicate.
-
The percent recovery was calculated for each sample.
Results:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.8 | 0.5 | 98.0% - 102.0% Recovery, %RSD ≤ 2.0% |
| 100% (100 µg/mL) | 100.2 | 0.3 | 98.0% - 102.0% Recovery, %RSD ≤ 2.0% |
| 120% (120 µg/mL) | 99.5 | 0.6 | 98.0% - 102.0% Recovery, %RSD ≤ 2.0% |
The high recovery values and low relative standard deviations demonstrate the excellent accuracy of the method.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][8] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a 100% concentration standard solution were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was repeated on a different day, with a different analyst, and on a different instrument.
Results:
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.4% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.7% | %RSD ≤ 2.0% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Results:
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The low LOD and LOQ values indicate the high sensitivity of the new method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][10]
Experimental Protocol: Small, deliberate changes were made to the following method parameters:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic component)
-
Column temperature (± 2 °C) The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was evaluated.
Results: The system suitability parameters remained within the acceptance criteria for all the tested variations, demonstrating the robustness of the method. For instance, the retention time varied by less than 5%, and the peak area RSD was less than 2.0% under all conditions.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart of the analytical method validation process.
Conclusion
The new HPLC-UV method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method has proven to be specific, linear, accurate, precise, and robust for its intended purpose. The comparative data clearly demonstrates the superiority of the new method over the traditional reversed-phase HPLC approach in terms of efficiency and run time, without compromising analytical performance. This validated method is suitable for routine quality control analysis and stability studies of this compound in pharmaceutical formulations.
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- 3. database.ich.org [database.ich.org]
- 4. Separation of [1,1’-Biphenyl]-2-carboxylic acid, 4’-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
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- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
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- 11. wjarr.com [wjarr.com]
A Researcher's Guide to the Anti-Inflammatory Potential of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Derivatives
This guide provides a comprehensive overview of the anti-inflammatory properties of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. By presenting detailed experimental protocols and comparative data, we aim to equip researchers with the knowledge to further explore and optimize these molecules as potential anti-inflammatory therapeutics.
Introduction: The Promise of Biphenyl Carboxylic Acids in Inflammation
Biphenyl carboxylic acid derivatives represent a significant scaffold in medicinal chemistry, forming the core of numerous nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The structural rigidity of the biphenyl moiety, coupled with the functional versatility of the carboxylic acid group, allows for fine-tuning of their pharmacological profile. This guide will focus on derivatives of this compound, a scaffold with intriguing therapeutic potential.
Understanding the Inflammatory Pathway: The Role of COX Enzymes
Inflammation is a complex biological response to harmful stimuli. A key pathway in this process is the conversion of arachidonic acid to prostaglandins, mediated by the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
Caption: Simplified schematic of the cyclooxygenase (COX) pathway.
Comparative Anti-Inflammatory Activity: Insights from Structurally Related Compounds
In Vivo Anti-Inflammatory Activity
A study on 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, which share the core biphenyl structure, demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. This assay is a standard preclinical model for evaluating acute inflammation.
Table 1: In Vivo Anti-inflammatory Activity of a Structurally Related Biphenyl Carboxamide Derivative (Compound 4e) in the Carrageenan-Induced Paw Edema Model in Rats. [1]
| Treatment | Dose (mg/kg) | Percent Inhibition of Edema at 3h (%) |
| Control | - | 0 |
| Compound 4e | 100 | Significant reduction |
| Celecoxib (Standard) | 5 | Significant reduction |
Note: The original study states a "significant" reduction without providing a specific percentage for Compound 4e at 3h. The study does show dose-dependent inhibition in other chronic inflammation models.[1]
In Vitro COX-1 and COX-2 Inhibition
Research on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids provides valuable IC50 data for COX-1 and COX-2 inhibition. Although not direct derivatives of this compound, these compounds share some structural similarities and highlight the potential for potent and selective COX-2 inhibition within this broader class of molecules.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Structurally Related Carboxylic Acid Derivatives. [2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| FM10 | Potent Inhibition | 0.69 | - |
| FM12 | Potent Inhibition | 0.18 | - |
Note: The original paper describes the inhibition as "potent" without providing exact IC50 values for COX-1 for these specific compounds, but indicates they were also dominant inhibitors of this isoform. The selectivity index is a ratio of the IC50 values and is a key indicator of COX-2 selectivity.[2]
Structure-Activity Relationship (SAR) Considerations
The anti-inflammatory activity of biphenyl carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the biphenyl rings. While a detailed SAR study for this compound derivatives is not available, general principles from related series can be extrapolated:
-
Carboxylic Acid Group: The carboxylic acid moiety is crucial for activity, often mimicking the binding of arachidonic acid to the active site of COX enzymes.
-
Methyl Group at Position 2: The methyl group likely influences the dihedral angle between the two phenyl rings, which can affect the compound's conformation and its fit within the enzyme's active site.
-
Substituents on the Phenyl Rings: The introduction of various substituents (e.g., halogens, alkyl groups, methoxy groups) on either phenyl ring can impact potency and selectivity. For instance, studies on related biphenyls have shown that certain substitutions can enhance COX-2 selectivity.[3]
Caption: Structure-Activity Relationship (SAR) framework.
Experimental Protocols for Evaluating Anti-Inflammatory Properties
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vivo and in vitro assays.
In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for assessing acute anti-inflammatory activity.
Principle: Injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Selection and Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Standard drug (e.g., Indomethacin or Celecoxib)
-
Group III, IV, V, etc.: Test compound at different dose levels.
-
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema by the test and standard compounds relative to the control group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Evaluation: COX-1 and COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the COX enzymes.
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified, typically using an Enzyme Immunoassay (EIA).
Protocol:
-
Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., Tris-HCl).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
PGE2 EIA kit.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., a solution of hydrochloric acid).
-
-
Quantification of PGE2:
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
-
Calculation of IC50:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.
-
In Vitro Evaluation: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This assay assesses the effect of the compounds on the production of pro-inflammatory cytokines by immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce and release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory effect of the test compounds on this cytokine release is measured.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 18-24 hours.
-
-
Collection of Supernatant: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that this compound derivatives are a promising class of anti-inflammatory agents, likely acting through the inhibition of COX enzymes. To fully elucidate their therapeutic potential, further research is warranted. Specifically, a systematic synthesis and evaluation of a library of these derivatives with diverse substitution patterns are necessary to establish a clear structure-activity relationship. This will enable the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
-
Rathi, B. S., Wagh, N. K., Bodhankar, S. L., & Kulkarni, V. M. (2006). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 56(9), 640-646. [Link]
-
Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta poloniae pharmaceutica, 67(1), 63–67. [Link]
-
Shah, U. A., Wagh, N. K., Deokar, H. S., Kadam, S. S., & Kulkarni, V. M. (2010). Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inflammatory Agents (Part-I). International Journal of Pharma and Bio Sciences, 1(4). [Link]
-
Khan, F. A., Ali, F., Khan, A., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(23), 5632. [Link]
-
Wagh, N. K., Rathi, B. S., Kulkarni, V. M., & Bodhankar, S. L. (2006). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 56(9), 640-646. [Link]
-
Schrieber, K., et al. (2013). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 3(44), 21253-21277. [Link]
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cost-effectiveness analysis of different synthetic routes to 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to this compound, focusing on cost-effectiveness, scalability, and overall process efficiency. The insights provided herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Introduction: The Significance of this compound
This compound and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, including anti-inflammatory drugs and antihypertensive agents. The "sartan" class of angiotensin II receptor blockers, for instance, often incorporates a biphenyl scaffold. The cost and efficiency of synthesizing this key intermediate directly impact the economic viability of the final active pharmaceutical ingredient (API). This guide will dissect and compare the predominant palladium-catalyzed cross-coupling strategies for the synthesis of this compound: the Suzuki-Miyaura coupling, the Negishi coupling, and the Kumada coupling.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision in process development, with significant implications for cost, yield, and environmental impact. Below is a summary of the key performance indicators for the three most prominent methods.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Kumada Coupling |
| Starting Materials | Aryl halide/triflate, Arylboronic acid/ester | Aryl halide/triflate, Organozinc reagent | Aryl halide/triflate, Grignard reagent |
| Catalyst | Palladium (e.g., Pd/C, Pd(PPh3)4) | Palladium or Nickel | Palladium or Nickel |
| Yields | Generally high (often >80%) | High (often >70%) | Variable, can be high |
| Functional Group Tolerance | Excellent | Good | Moderate to Poor |
| Reagent Stability/Handling | Boronic acids are generally air and moisture stable | Organozinc reagents are moderately air and moisture sensitive | Grignard reagents are highly sensitive to air and moisture |
| Cost of Starting Materials | Boronic acids can be moderately expensive | Zinc salts are relatively inexpensive | Grignard reagents are typically low-cost |
| Scalability | Well-established for large-scale synthesis[1] | Scalable, but requires careful handling of organozinc reagents | Can be challenging to scale due to the reactivity of Grignard reagents |
| "Green" Chemistry Aspects | Can be performed in aqueous media, boronic acid byproducts are generally non-toxic[2][3] | Zinc byproducts are generally considered less toxic than those from other organometallic reactions | Grignard reactions require anhydrous ethereal solvents |
In-Depth Analysis of Synthetic Strategies
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally high yields.[4] The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a base.
A key advantage of the Suzuki coupling is the stability of the boronic acid coupling partners, which are often crystalline solids that are stable to air and moisture, simplifying handling and storage. Furthermore, recent advancements have led to the development of highly efficient and recyclable catalytic systems, including the use of palladium on carbon (Pd/C), which is a more cost-effective and environmentally friendly alternative to homogeneous catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] The use of aqueous solvent systems further enhances the "green" credentials of this methodology.[2][3][5]
Causality Behind Experimental Choices: The choice of a palladium-on-carbon catalyst is often driven by its heterogeneous nature, which allows for easy recovery and reuse, significantly reducing the overall process cost and minimizing palladium contamination in the final product.[1] The selection of a base, such as sodium carbonate or potassium carbonate, is critical for the transmetalation step in the catalytic cycle. Aqueous solvent mixtures are frequently employed to facilitate the dissolution of the inorganic base and can accelerate the reaction rate.
Workflow Diagram:
Caption: General workflow for the Negishi coupling.
The Kumada Coupling: A Cost-Effective but Demanding Route
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent as the organometallic coupling partner with an organic halide, typically catalyzed by nickel or palladium. [6][7][8]The primary advantage of the Kumada coupling lies in the low cost and ready availability of Grignard reagents, which can be prepared directly from magnesium metal and an organic halide.
However, the high reactivity and basicity of Grignard reagents severely limit the functional group tolerance of the Kumada coupling. [8]Many common functional groups, including carboxylic acids, are incompatible with Grignard reagents, necessitating the use of protecting groups, which adds steps and reduces the overall efficiency of the synthesis. The reaction must also be carried out under strictly anhydrous conditions.
Causality Behind Experimental Choices: The use of nickel catalysts is common in Kumada couplings as they are generally less expensive than palladium catalysts and can be very effective for this transformation. [4][6]The choice of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is mandatory to ensure the stability and reactivity of the Grignard reagent.
Workflow Diagram:
Caption: General workflow for the Kumada coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of biphenyl carboxylic acids. [1] Materials:
-
4-Bromo-3-methylbenzoic acid
-
4-Carboxyphenylboronic acid
-
Palladium on carbon (10 wt. % Pd)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-methylbenzoic acid (1 equivalent), 4-carboxyphenylboronic acid (1.1 equivalents), sodium carbonate (2 equivalents), and palladium on carbon (0.01 equivalents).
-
Add a 1:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours, or until TLC or HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and acidify with hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Negishi Synthesis of Methyl 2'-Methyl-[1,1'-biphenyl]-4-carboxylate (Ester Precursor)
This protocol is a conceptual adaptation based on a described Negishi coupling for a similar biphenyl ester. [9]The resulting ester would then be hydrolyzed to the carboxylic acid.
Materials:
-
o-Bromotoluene
-
tert-Butyllithium
-
Zinc chloride (ZnCl₂)
-
Methyl 4-bromobenzoate
-
Bis(triphenylphosphine)nickel(II) chloride
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, nitrogen-purged flask, dissolve o-bromotoluene (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add tert-butyllithium (2 equivalents) while maintaining the temperature below -70 °C.
-
After stirring for 30 minutes, add a solution of zinc chloride in diethyl ether (1 equivalent) and allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
In a separate flame-dried, nitrogen-purged flask, suspend bis(triphenylphosphine)nickel(II) chloride (0.03 equivalents) and methyl 4-bromobenzoate (0.8 equivalents) in anhydrous THF.
-
Transfer the prepared organozinc reagent to the second flask via cannula.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).
-
-
Workup and Purification of the Ester:
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux until the ester is fully consumed.
-
Cool the reaction, remove the THF in vacuo, and acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
-
Conclusion and Recommendations
For the industrial-scale, cost-effective synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most advantageous route. Its key strengths include the use of stable and readily available starting materials, high yields, excellent functional group tolerance (eliminating the need for protecting groups), and the ability to utilize environmentally benign and recyclable catalytic systems. [1][2][3] The Negishi coupling offers a powerful alternative, particularly when diverse substitution patterns are required, but the handling of organozinc reagents introduces additional operational complexities and costs. [10][9]The Kumada coupling , while economically attractive due to the low cost of Grignard reagents, is severely hampered by its poor functional group tolerance, making it unsuitable for the direct synthesis of a carboxylic acid-containing biphenyl without a more complex multi-step process involving protection and deprotection. [6][8] Therefore, for researchers and drug development professionals seeking a robust, scalable, and economically viable synthesis of this compound, focusing on optimizing a Suzuki-Miyaura coupling protocol is the most prudent and promising strategy.
References
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
-
Kumada coupling. Wikipedia. [Link]
-
Negishi Coupling. SynArchive. [Link]
-
Kumada Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2'‐methyl‐4'‐(2‐oxo‐1‐pyrrolidinyl)biphenyl‐4‐carboxylic acid. ResearchGate. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. National Institutes of Health. [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for the Analysis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Abstract
The reproducibility of analytical data is the cornerstone of pharmaceutical development and manufacturing. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, ensuring that different laboratories can produce equivalent results is not merely a scientific ideal; it is a regulatory necessity. This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory cross-validation study for this specific compound. We will delve into the selection of appropriate analytical methodologies, the design of a robust validation protocol grounded in regulatory principles, and the statistical interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality assurance professionals tasked with method transfer, validation, and ensuring data integrity across multiple sites.
Introduction: The Imperative for Cross-Validation
This compound is a biphenyl carboxylic acid derivative, a structural motif common in pharmaceuticals. Its accurate quantification is critical for process control, stability testing, and regulatory filings. When analytical testing for such a compound is performed at different sites—for example, a contract research organization (CRO) and an in-house quality control (QC) lab—a formal process is required to demonstrate that the analytical method yields comparable results regardless of the location, equipment, or analyst. This process is known as inter-laboratory cross-validation or method transfer.
The primary objective of cross-validation is to verify that a validated analytical procedure maintains its performance characteristics and produces consistent, reliable, and accurate results when used by different laboratories. This process is mandated by global regulatory bodies and is a key component of current Good Manufacturing Practices (cGMP). Failure to demonstrate inter-laboratory concordance can lead to out-of-specification (OOS) investigations, batch rejections, and significant delays in drug development timelines.
This guide will use a hypothetical cross-validation study between three laboratories (Lab A, Lab B, and Lab C) to illustrate the principles and practices involved.
Foundational Analytical Methodologies
The selection of an appropriate analytical technique is the first critical step. The choice must be based on the physicochemical properties of this compound and the intended purpose of the analysis (e.g., assay, impurity profiling, or identification).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
For a non-volatile, UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for both assay and impurity determination. Its robustness, precision, and specificity make it ideal for routine QC environments.
-
Causality of Method Choice : We select RP-HPLC because the biphenyl structure is inherently nonpolar, making it well-suited for retention on a nonpolar stationary phase (like C18). The carboxylic acid moiety provides sufficient polarity for elution with common organic-aqueous mobile phases. The aromatic rings contain a strong chromophore, allowing for sensitive detection using a UV detector. This approach avoids the need for derivatization, which is often required for Gas Chromatography (GC) and can introduce additional variability.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Indispensable for Specificity and Structural Confirmation
While HPLC-UV is excellent for quantification, it may lack absolute specificity. Co-eluting impurities could interfere with the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) should be used during method development to confirm the identity of the main peak and to characterize any potential impurities. The mass-to-charge ratio (m/z) provides an orthogonal detection method that ensures peak purity and identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive technique for the structural elucidation of the reference standard itself. A full 1D (¹H, ¹³C) and 2D NMR analysis of the primary reference material is essential to unequivocally confirm its structure, providing an authoritative basis for all subsequent quantitative work.
The relationship between these core analytical techniques is illustrated below.
Designing the Inter-Laboratory Cross-Validation Study
A successful cross-validation study hinges on a meticulously planned protocol that is shared with and strictly followed by all participating laboratories. The entire process must be grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines.
The workflow for a typical three-laboratory study is depicted below.
Experimental Protocol: HPLC Assay
The following protocol must be executed identically by all participating laboratories.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v). Causality: The acetonitrile/water ratio provides optimal retention and peak shape, while the phosphoric acid ensures the carboxylic acid moiety is protonated, preventing peak tailing.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
-
System Suitability Test (SST) : Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met. This is a self-validating step to ensure instrument performance.
-
Relative Standard Deviation (RSD) of Peak Area : ≤ 1.0%.
-
Tailing Factor : 0.9 – 1.5.
-
Theoretical Plates : ≥ 5000.
-
-
Standard Solution Preparation (100 µg/mL) :
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 250 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (100 µg/mL) :
-
Accurately weigh an amount of the test sample equivalent to ~25 mg of the active ingredient into a 250 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Analysis Sequence :
-
Blank (mobile phase) injection.
-
Five replicate injections of the Standard Solution (for SST).
-
Duplicate injections of the Standard Solution.
-
Duplicate injections of each Test Sample.
-
Duplicate injection of the Standard Solution to check for drift.
-
Data Comparison and Acceptance Criteria
Data from all three labs should be collated and analyzed centrally. The acceptance criteria must be pre-defined in the validation protocol. These criteria are based on ICH and USP guidelines for assay determination.
Accuracy and Precision Comparison
Each lab will analyze a sample of known concentration (e.g., a spiked placebo or a well-characterized batch) in triplicate to determine accuracy (as % recovery) and repeatability precision (as %RSD).
Table 1: Hypothetical Inter-Laboratory Accuracy and Precision Results
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Mean Recovery (%) | 99.5% | 100.2% | 99.8% | 98.0% – 102.0% |
| Precision (%RSD, n=3) | 0.45% | 0.62% | 0.55% | ≤ 2.0% |
| Inter-Lab Mean Recovery | \multicolumn{3}{c | }{99.83%} | N/A | |
| Inter-Lab Precision (%RSD) | \multicolumn{3}{c | }{0.35%} | ≤ 2.0% |
Comparison of Test Sample Results
All labs will analyze the same homogenized lot of a test sample. The results should be statistically equivalent.
Table 2: Hypothetical Inter-Laboratory Results for Test Sample (Lot #XYZ123)
| Replicate | Lab A (% Assay) | Lab B (% Assay) | Lab C (% Assay) |
| 1 | 99.6 | 99.1 | 99.4 |
| 2 | 99.8 | 99.5 | 99.2 |
| Mean | 99.7 | 99.3 | 99.3 |
| Std. Dev. | 0.14 | 0.28 | 0.14 |
| %RSD | 0.14% | 0.28% | 0.14% |
Statistical Evaluation
To objectively compare the means from the three labs, an Analysis of Variance (ANOVA) can be performed. The null hypothesis is that the means of the results from all laboratories are equal.
-
ANOVA Results (Hypothetical) :
-
F-statistic : 2.15
-
p-value : 0.26
-
F-critical (at α=0.05) : 5.14
-
-
Interpretation : Since the calculated F-statistic (2.15) is less than the critical F-value (5.14), and the p-value (0.26) is greater than 0.05, we fail to reject the null hypothesis. This indicates that there is no statistically significant difference between the mean assay results obtained by the three laboratories. This statistical confirmation is a critical component of a trustworthy cross-validation report.
Conclusion and Best Practices
This guide has outlined a systematic, science-driven approach to the cross-validation of analytical results for this compound. The successful execution of such a study demonstrates the robustness and transferability of the analytical method, providing a high degree of confidence in the data generated across different sites.
Key Pillars for Success:
-
A Single, Unambiguous Protocol : All details, from solution preparation to chromatographic conditions and acceptance criteria, must be explicitly defined and followed without deviation.
-
Shared, High-Quality Materials : A single, well-characterized lot of reference standard and homogenized test samples must be used by all participants to eliminate material variability as a source of error.
-
Open Communication : Appoint a lead scientist to coordinate the study and serve as a point of contact for any technical questions that arise from the participating labs.
-
Pre-Defined Acceptance Criteria : All standards for success must be established and agreed upon before the first sample is injected, ensuring an objective evaluation of the outcome.
By adhering to these principles and grounding the study in established regulatory guidelines, organizations can ensure the integrity and comparability of their analytical data, a fundamental requirement for bringing safe and effective medicines to market.
References
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- ProPharma. (2024).
- BA Sciences.
- United States Pharmacopeia (USP). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- gmp-compliance.org.
- International Council for Harmonis
- PharmaGuru. (2025).
- Lab Manager.
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (2017).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- United States Pharmacopeia (USP).
- PubMed. (1995).
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation.
- Benchchem. (2025). A Comparative Guide to Inter-Laboratory Analytical Methods for 13-Deacetyltaxachitriene A.
- SIELC Technologies. Separation of [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- on Newcrom R1 HPLC column.
- Viswanathan, C. T., et al. (2014).
- The Joint Research Centre - EU Science Hub.
- Pharmaceutical Technology. (2015). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach.
- Chinese Pharmaceutical Journal. (2015).
- Benchmark International. (2024).
- SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
- The Royal Society of Chemistry.
- PubChem. 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Journal of Chemical and Pharmaceutical Sciences.
- ResearchGate. (2025).
- Semantic Scholar. (1984). Analysis of carboxylic acids by gas chromatography.
- Semantic Scholar. (2008).
- ChemicalBook. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum.
- NIST WebBook.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- SpectraBase. 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum.
- MDPI. (2023).
- PubChem. 2'-Methyl-biphenyl-4-carboxylic acid.
- SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- ACS Publications. (2021).
- Benchchem. (2025).
- NIST WebBook. Biphenyl-4-carboxylic acid.
- University of Arizona.
- NIST WebBook.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
For the diligent researcher, the journey of discovery does not conclude with the final data point. The responsible management of chemical waste is a critical, concluding chapter in any experimental narrative. This guide provides a detailed protocol for the proper disposal of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical causality and regulatory compliance, empowering you to make informed decisions for the disposal of this and similar aromatic carboxylic acids.
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedure, it is paramount to consult the Safety Data Sheet (SDS) for this compound. The following are foundational safety measures to be implemented without exception.
Personal Protective Equipment (PPE): The acidic nature and potential for skin and eye irritation from this compound mandates the use of appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene are suitable choices).
-
Splash goggles and a face shield for comprehensive eye and face protection.
-
A laboratory coat to prevent skin contact.
All handling of this compound, particularly in its powdered form or when generating solutions, should be conducted in a well-ventilated area or, preferably, within a certified chemical fume hood to mitigate the risk of inhalation.
Spill Management: Preparedness is key. Ensure that spill control materials are readily accessible. For minor spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, use an inert absorbent material such as sand or vermiculite. The absorbed material must then be collected and containerized as hazardous waste. In the event of a large spill, evacuate the immediate area and adhere to your institution's established emergency protocols.
Incompatible Materials: A critical aspect of safe chemical handling and disposal is the segregation of incompatible substances. This compound, as a carboxylic acid, is incompatible with:
-
Bases (e.g., sodium hydroxide, potassium carbonate)
-
Oxidizing agents (e.g., potassium permanganate, sodium hypochlorite)
-
Reducing agents
-
Metals
Under no circumstances should waste containing this organic acid be mixed with inorganic acid waste (e.g., hydrochloric acid, sulfuric acid) in the same container to prevent potentially violent reactions.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent upon its concentration and the presence of any contaminants. The following decision-making framework will guide you to the correct disposal pathway.
Waste Identification and Segregation: The First Line of Defense
Properly identifying and segregating chemical waste is the cornerstone of a safe and compliant disposal program.
-
Characterize the Waste: Determine if the waste is pure this compound, a dilute solution, or contaminated with other substances.
-
Segregate: Keep waste containing this compound separate from other waste streams, especially those that are incompatible.
Disposal Options: A Risk-Based Approach
For concentrated forms, contaminated material, or large quantities of this compound, the only acceptable method of disposal is through a licensed hazardous waste management company. This ensures the material is handled and disposed of in compliance with all local, state, and federal regulations.
-
Containerization: Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and all relevant hazard warnings (e.g., "Corrosive," "Irritant").
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials, in a designated satellite accumulation area.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.
The biphenyl structure of this compound warrants special consideration for thermal disposal methods like incineration. While not a chlorinated biphenyl, incomplete combustion could potentially lead to the formation of harmful byproducts. Professional hazardous waste facilities are equipped with high-temperature incinerators (operating above 850°C) and flue gas scrubbing systems that are designed to ensure the complete and safe destruction of such organic compounds, preventing the formation and release of dioxins and other hazardous substances[1][2].
For very small quantities of dilute (<10%) and uncontaminated aqueous solutions of this compound, neutralization may be a permissible disposal route, provided it is explicitly allowed by your local regulations and institutional policies. However, due to the aromatic nature of the compound, this is generally not the preferred method.
If this option is pursued, the following steps must be strictly adhered to:
-
Work in a Chemical Fume Hood: Always perform neutralization procedures within a fume hood and wear appropriate PPE.
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large volume of cold water.
-
Slow Addition: Slowly and carefully add the dilute acidic waste to the basic solution with constant stirring. This reaction can be exothermic and may produce gas, so slow addition is crucial to control the reaction rate.
-
Monitor pH: Continuously monitor the pH of the resulting solution using a calibrated pH meter. The target pH for neutralized waste is typically between 6.0 and 8.0.
-
Drain Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the drain with copious amounts of running water (at least 20 parts water to 1 part neutralized solution)[3].
Important Caveat: Never pour the pure or concentrated acid down the drain, as this can damage plumbing and harm the environment. The organic nature of this compound may also place it under stricter regulations for drain disposal compared to simple inorganic acids. When in doubt, always opt for disposal as hazardous waste.
Summary of Disposal Parameters
| Parameter | Guideline | Citation |
| Primary Disposal Method | Licensed Hazardous Waste Facility | [4] |
| Neutralization pH Target | 6.0 - 8.0 | [1][3] |
| Aqueous Concentration for Potential Neutralization | <10% | [1] |
| Waste Container Material | High-Density Polyethylene (HDPE) or Glass | [1] |
| Maximum Waste Container Fill Level | 90% of capacity | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, you can ensure that the final step of your research is conducted with the utmost attention to safety and environmental stewardship. The principles of responsible chemical waste management are not merely regulatory hurdles; they are an integral part of scientific integrity.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals - Benchchem.
- Dioxin formation from waste incineration - PubMed.
- Chemical Safety Data Sheet MSDS / SDS - 2'-METHYLBIPHENYL-4-CARBOXYLIC ACID - ChemicalBook.
- How are DIOXINS formed in waste incineration? - IFRF.
- Dioxins and other harmful incinerator emissions.
- SDS of Benzoic Acid: Important Data and Information Collected.
- PCB decomposition and formation in thermal treatment plant equipment - PubMed.
- Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds - epa nepis.
- Full article: Analysis and discussion on formation and control of dioxins generated from municipal solid waste incineration process - Taylor & Francis Online.
- The Disposal in Landfills for Non-Hazardous Waste Of Stable, Non-Reactive Hazardous Wastes.
- 7.1.2 Acid Neutralization | Environment, Health and Safety - Cornell EHS.
Sources
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- 4. How are DIOXINS formed in waste incineration? | IFRF [ifrf.net]
Navigating the Safe Handling of 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our scientists are paramount. This guide provides essential, direct guidance on the safe handling of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a compound of interest in contemporary drug discovery. By providing a clear, actionable framework for personal protection and waste disposal, we aim to empower researchers to work with confidence and security.
Understanding the Hazard: A Data-Driven Approach
-
Skin Irritation: Direct contact may cause redness and irritation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][3]
-
Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][2]
A foundational principle of laboratory safety is the mandatory hazard assessment to identify and mitigate risks.[4][5] This guide serves as a critical component of that assessment, but it is not a substitute for a comprehensive evaluation of your specific laboratory conditions and procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[6][7] The following PPE is essential when handling this compound.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][9] | To protect against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber.[8] Gloves must be inspected before use and disposed of properly after handling the chemical. | To prevent skin contact, which can lead to irritation.[1][2][3] The use of proper glove removal technique is crucial to avoid contaminating the hands. |
| Body Protection | A laboratory coat or apron. For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be necessary. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if the work cannot be conducted in a well-ventilated area or a chemical fume hood.[8][10] | To prevent the inhalation of dust or vapors, which can cause respiratory irritation.[1][2] A quantitative fit test is essential to ensure the respirator provides an adequate seal.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for a safe laboratory practice.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Methodology
-
Preparation:
-
Before beginning any work, review this guide and the available safety information for similar compounds.
-
Ensure that a properly functioning chemical fume hood is available.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary materials and equipment.
-
-
Donning PPE:
-
Wash hands thoroughly.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Don the appropriate chemical-resistant gloves, ensuring they fit properly and have no visible defects.
-
-
Handling:
-
Conduct all manipulations of the solid compound or its solutions inside a chemical fume hood to minimize inhalation exposure.[11]
-
Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Decontamination:
-
After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Wipe down any equipment that may have come into contact with the chemical.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal
-
Solid Waste:
-
Place any unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealed waste container designated for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Never dispose of this chemical down the drain.
-
-
Disposal Pathway:
-
All waste must be disposed of through your institution's hazardous waste management program.[12][13] These programs ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations, often through incineration at a permitted facility.[14][15] The Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Toxic Substances Control Act (TSCA).[16]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
- OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
- SAFETY DATA SHEET - 4'-Hydroxy-4-biphenylcarboxylic acid. (2010, October 8). Thermo Fisher Scientific.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Chemical Safety Data Sheet MSDS / SDS - 2'-METHYLBIPHENYL-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Biphenylcarboxylic acid. (n.d.). Fisher Scientific.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
- Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
- Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health.
- 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid Safety Data Sheet. (2023, July 4). Apollo Scientific.
- 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet. (n.d.). SD Fine-Chem.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
- SAFETY DATA SHEET - 4-Biphenylcarboxylic acid hydrazide. (2016, June 16). Santa Cruz Biotechnology.
- Biphenyl-4,4'-dicarboxylic acid Safety Data Sheet. (2023, July 5). Apollo Scientific.
- Waste disposal technologies for polychlorinated biphenyls. (n.d.). National Institutes of Health.
- Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024, May 2). Washington State Department of Ecology.
- Polychlorinated Biphenyl (PCB) Disposal Services. (n.d.). Clean Harbors.
- Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025, May 30). US Environmental Protection Agency.
- 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. (n.d.). eCFR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
